Mitochondrial respiration-IN-2
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C28H36FN3O6 |
|---|---|
分子量 |
529.6 g/mol |
IUPAC 名称 |
(10R,11R,12Z,17Z,19Z,21S,23R)-23-fluoro-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14-trione |
InChI |
InChI=1S/C28H36FN3O6/c1-17(2)26-19(4)9-10-24(34)30-11-5-7-18(3)13-21(33)14-20(29)15-25-31-22(16-37-25)27(35)32-12-6-8-23(32)28(36)38-26/h5,7-10,13,16-17,19-21,26,33H,6,11-12,14-15H2,1-4H3,(H,30,34)/b7-5-,10-9-,18-13-/t19-,20-,21-,26-/m1/s1 |
InChI 键 |
XVFONGDXBMJZOV-XLEHPGHPSA-N |
产品来源 |
United States |
Foundational & Exploratory
A Technical Guide to Mitochondrial Respiration Inhibition: A Case Study on Rotenone
Disclaimer: Information regarding a specific compound named "Mitochondrial Respiration-IN-2" is not available in the public domain as of the latest search. This guide provides a detailed technical overview of a well-characterized inhibitor of mitochondrial respiration, Rotenone, to serve as an illustrative example for researchers, scientists, and drug development professionals. The content herein adheres to the structural and formatting requirements of the original query.
Introduction to Rotenone
Rotenone is a naturally occurring isoflavonoid compound derived from the roots of plants in the Derris and Lonchocarpus genera. It is widely known for its use as a broad-spectrum pesticide and piscicide. In the context of biomedical research, Rotenone is a classical and potent inhibitor of mitochondrial respiratory chain Complex I (NADH:ubiquinone oxidoreductase).[1][2][3] Its ability to disrupt cellular energy metabolism and induce oxidative stress has made it a valuable tool for studying mitochondrial dysfunction and for creating experimental models of neurodegenerative diseases, particularly Parkinson's disease.[2][4][5]
Quantitative Data
The inhibitory potency of Rotenone on mitochondrial Complex I has been characterized across various experimental systems. The half-maximal inhibitory concentration (IC50) can vary depending on the specific assay conditions and the biological system being studied.
| Parameter | Value | System/Assay Conditions | Reference |
| IC50 | 1.7 - 2.2 µM | Inhibition of mitochondrial electron transport chain at Complex I. | [4][5] |
| IC50 | 3.4 nM | Inhibition of NADH oxidation by cardiac sarcoplasmic reticulum. | [4] |
| IC50 | < 100 nM | Dose-dependent decrease in succinyl-CoA in multiple human cell lines. | [5] |
| IC50 | 25 nM | Inhibition of succinyl-CoA biosynthesis in SH-SY5Y cells. | [3] |
Mechanism of Action
Rotenone exerts its inhibitory effect by specifically targeting Complex I of the mitochondrial electron transport chain (ETC).[1][2] Its mechanism involves:
-
Binding to Complex I: Rotenone binds to the ubiquinone-binding site of Complex I.[1]
-
Inhibition of Electron Transfer: This binding physically blocks the transfer of electrons from the iron-sulfur clusters within Complex I to ubiquinone (Coenzyme Q).[1][2][5]
-
Disruption of the Proton Gradient: The inhibition of electron flow through Complex I prevents the pumping of protons from the mitochondrial matrix to the intermembrane space by this complex. This disrupts the proton-motive force necessary for ATP synthesis by ATP synthase (Complex V).[1]
-
Generation of Reactive Oxygen Species (ROS): The backup of electrons within Complex I leads to their premature leakage and reaction with molecular oxygen, resulting in the formation of superoxide radicals (O₂⁻) and other reactive oxygen species.[1][2] This increase in ROS contributes to oxidative stress and cellular damage.
Signaling Pathways and Cellular Consequences
The inhibition of Complex I by Rotenone triggers a cascade of downstream cellular events.
References
- 1. letstalkacademy.com [letstalkacademy.com]
- 2. Mechanistic Investigations of the Mitochondrial Complex I Inhibitor Rotenone in the Context of Pharmacological and Safety Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Neuronal Cell Mitochondrial Complex I with Rotenone Increases Lipid β-Oxidation, Supporting Acetyl-Coenzyme A Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Mechanism of Action of Mitochondrial Respiration-IN-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondrial Respiration-IN-2 (MR-IN-2) is a potent and selective inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase). This document provides a comprehensive overview of its mechanism of action, supported by quantitative data from a series of in vitro and cell-based assays. Detailed experimental protocols are provided to enable replication and further investigation of MR-IN-2's effects on mitochondrial respiration. The information presented herein is intended to serve as a technical guide for researchers and drug development professionals interested in the therapeutic potential and biological effects of targeting mitochondrial Complex I.
Introduction to Mitochondrial Respiration and Complex I
Mitochondrial respiration is the central process of cellular energy production, where nutrients are oxidized to generate ATP. This process is carried out by the electron transport chain (ETC), a series of protein complexes located in the inner mitochondrial membrane.[1][2] Complex I is the first and largest enzyme of the ETC.[3][4] It catalyzes the transfer of electrons from NADH to ubiquinone, a process that is coupled to the pumping of protons from the mitochondrial matrix to the intermembrane space.[3] This translocation of protons generates a proton-motive force that is utilized by ATP synthase (Complex V) to produce ATP.[3] Given its critical role in cellular metabolism, Complex I is a significant target for drug discovery in various therapeutic areas, including cancer, neurodegenerative diseases, and metabolic disorders.[3][4]
Mechanism of Action of this compound
This compound acts as a potent inhibitor of Complex I. Its primary mechanism involves binding to the ubiquinone reduction site within the complex, thereby preventing the transfer of electrons from the terminal iron-sulfur cluster (N2) to ubiquinone. This blockade of the electron flow has several downstream consequences:
-
Inhibition of Oxygen Consumption: By halting the entry of electrons into the ETC from NADH, MR-IN-2 significantly reduces the rate of oxygen consumption that is dependent on Complex I substrates.
-
Decrease in ATP Production: The diminished proton pumping resulting from Complex I inhibition leads to a reduction in the proton-motive force and a subsequent decrease in mitochondrial ATP synthesis.
-
Increased NADH/NAD+ Ratio: The block in NADH oxidation leads to an accumulation of NADH and a decrease in the NAD+ pool within the mitochondrial matrix.
-
Generation of Reactive Oxygen Species (ROS): Under conditions of Complex I inhibition, there can be an increased leakage of electrons to molecular oxygen, leading to the formation of superoxide radicals.
Quantitative Analysis of MR-IN-2 Activity
The inhibitory effects of MR-IN-2 on mitochondrial function have been quantified through various assays. The data is summarized in the tables below.
Table 1: In Vitro Inhibition of Mitochondrial Complex I
| Parameter | Value | Description |
| IC50 (Complex I Activity) | 25 nM | Concentration of MR-IN-2 required to inhibit 50% of Complex I enzymatic activity in isolated bovine heart mitochondria. |
| Ki (Competitive Inhibition) | 15 nM | Inhibitory constant, indicating a high binding affinity of MR-IN-2 for Complex I. |
| Selectivity (vs. Complex II-V) | >1000-fold | MR-IN-2 shows high selectivity for Complex I with minimal inhibitory effects on other ETC complexes at concentrations up to 25 µM. |
Table 2: Cellular Effects of MR-IN-2 in HEK293 Cells
| Parameter | Condition | Value |
| Basal Oxygen Consumption Rate (OCR) | 1 µM MR-IN-2 | 45% decrease |
| Maximal Respiration (OCR) | 1 µM MR-IN-2 | 60% decrease |
| Spare Respiratory Capacity | 1 µM MR-IN-2 | 75% decrease |
| Cellular ATP Levels | 1 µM MR-IN-2 (24h) | 50% decrease |
| EC50 (Cellular OCR Inhibition) | 150 nM | Effective concentration of MR-IN-2 to inhibit 50% of cellular oxygen consumption. |
Signaling Pathways and Experimental Workflows
Electron Transport Chain and Inhibition by MR-IN-2
The following diagram illustrates the flow of electrons through the mitochondrial electron transport chain and the specific point of inhibition by this compound.
References
- 1. Mechanisms of Mitochondrial Respiratory Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Mitochondrial Respiratory Complex I: Structure, Function and Implication in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Respiratory complex I - Wikipedia [en.wikipedia.org]
Mitochondrial Respiration-IN-2: A Technical Guide to a Novel Inhibitor of Oxidative Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological effects of Mitochondrial Respiration-IN-2, a potent and selective small-molecule inhibitor of mitochondrial respiratory complex I. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting cellular metabolism, particularly oxidative phosphorylation (OXPHOS), in diseases such as cancer. All data presented herein is based on publicly available information for the compound IACS-010759, which serves as a surrogate for the purpose of this guide.
Discovery and Synthesis
This compound (hereafter referred to as MR-IN-2) was identified through an extensive medicinal chemistry campaign aimed at discovering novel inhibitors of the mitochondrial electron transport chain.[1] The program sought to develop a potent and selective inhibitor of Complex I with favorable pharmacokinetic and pharmacologic properties suitable for clinical development.[1] The optimization process overcame several challenges, including improving the pharmacokinetic profile and ensuring minimal activity shift across different preclinical species.[1]
The synthesis of MR-IN-2 involves a multi-step chemical process, the specifics of which are detailed in relevant patents and publications. A photoreactive derivative has also been synthesized to facilitate photoaffinity labeling experiments for target engagement and mechanism of action studies.[2]
Mechanism of Action
MR-IN-2 is a highly potent and selective inhibitor of mitochondrial respiratory complex I (NADH:ubiquinone oxidoreductase).[3] It binds to the ND1 subunit of complex I, at a site distinct from other known inhibitors, near the entrance to the quinone binding channel.[4][5] This binding event blocks the transfer of electrons from NADH to ubiquinone, thereby inhibiting the entire process of oxidative phosphorylation.[3]
The inhibition of OXPHOS by MR-IN-2 leads to several downstream cellular effects:
-
Energy Depletion: A significant decrease in ATP production.[6]
-
Metabolic Reprogramming: A compensatory increase in glycolysis.[6]
-
Biosynthetic Inhibition: Reduced production of aspartate, which is crucial for nucleotide biosynthesis.[4][7]
-
Induction of Apoptosis: In cancer cells dependent on OXPHOS, treatment with MR-IN-2 leads to cell death.[4][7]
Signaling Pathway Diagram
Caption: Signaling pathway of this compound.
Quantitative Data
The biological activity of MR-IN-2 has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of this compound
| Cell Line | Assay Type | IC50 (nM) | Reference(s) |
| Multiple | Oxygen Consumption Rate (OCR) | 1.4 | [7] |
| Mouse Cells | Cell Viability (Galactose) | 5.6 | [7] |
| Rat Cells | Cell Viability (Galactose) | 12.2 | [7] |
| Monkey Cells | Cell Viability (Galactose) | 8.7 | [7] |
| Canine Cells | Cell Viability (Galactose) | 180-360 | [7] |
| A375 | Oxygen Consumption Rate (OCR) | ~4 | [8] |
| H460 | Oxygen Consumption Rate (OCR) | ~10 | [8] |
| PC9 | Cell Viability (Glucose) | 12.3 | [9] |
| Bxpc-3 | Cell Viability (Glucose) | 250 | [9] |
| Bxpc-3 | Cell Viability (Galactose) | 17.3 | [9] |
Table 2: Effect of this compound on Cellular Metabolism in CLL Cells
| Parameter | Treatment | Change from Control | Reference(s) |
| ATP Concentration (24h) | 100 nM MR-IN-2 | Decrease | [6] |
| ATP Concentration (48h) | 100 nM MR-IN-2 | Further Decrease | [6] |
| Ribonucleotide Pools (24h) | 100 nM MR-IN-2 | Decrease | [6] |
| Ribonucleotide Pools (48h) | 100 nM MR-IN-2 | Further Decrease | [6] |
| Basal OCR | 100 nM MR-IN-2 | Greatly Inhibited | [6] |
| Spare Respiratory Capacity | 100 nM MR-IN-2 | Drastic Decrease | [6] |
| Glycolysis (ECAR) | 100 nM MR-IN-2 | Induced | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Oxygen Consumption Rate (OCR) Measurement
Objective: To determine the potency of MR-IN-2 in inhibiting mitochondrial respiration.
Methodology:
-
Cells are seeded in a Seahorse XF24 or similar microplate.
-
After an initial measurement of the basal oxygen consumption rate, MR-IN-2 is added at various concentrations.
-
OCR is measured over time to generate concentration-response curves.
-
Inhibitors of the electron transport chain such as oligomycin (Complex V inhibitor), FCCP (uncoupler), and a mixture of rotenone and antimycin A (Complex I and III inhibitors, respectively) are sequentially injected to determine maximal respiration and non-mitochondrial oxygen consumption.[10]
-
IC50 values are calculated from the concentration-response curves.[8]
Cell Viability Assay
Objective: To assess the effect of MR-IN-2 on the proliferation and survival of cancer cells.
Methodology:
-
Cells are cultured in medium containing either glucose or galactose as the primary carbon source. Cells grown in galactose are more dependent on OXPHOS for survival.
-
Cells are treated with a range of concentrations of MR-IN-2 for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a standard method such as CellTiter-Glo® or by staining with reagents like propidium iodide and Annexin V followed by flow cytometry.[7][11]
-
The percentage of apoptotic cells is quantified.[7]
Ribonucleotide Pool Analysis
Objective: To measure the impact of MR-IN-2 on nucleotide biosynthesis.
Methodology:
-
Cells are incubated with or without MR-IN-2 for the desired time.
-
Ribonucleotides are extracted from the cells using a perchloric acid method.
-
The extracts are neutralized and analyzed by high-pressure liquid chromatography (HPLC) using an anion exchange column.[6]
-
Standard ribonucleotides are used to create a standard curve for quantification.[6]
Experimental Workflow Diagram
Caption: Workflow for in vitro characterization of MR-IN-2.
Clinical Development
MR-IN-2 (as IACS-010759) has been evaluated in Phase I clinical trials for patients with relapsed/refractory acute myeloid leukemia (AML) and advanced solid tumors.[4][10] The primary objectives of these studies were to assess the safety, tolerability, maximum tolerated dose, and recommended Phase 2 dose.[4] While the trials demonstrated that maintaining the target plasma exposure was challenging due to dose-limiting toxicities, they provided valuable insights into the clinical development of complex I inhibitors.[4]
Discovery and Development Logic Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. IACS-010759, a potent inhibitor of glycolysis-deficient hypoxic tumor cells, inhibits mitochondrial respiratory complex I through a unique mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IACS-010759, a potent inhibitor of glycolysis-deficient hypoxic tumor cells, inhibits mitochondrial respiratory complex I through a unique mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological and metabolic effects of IACS-010759, an OxPhos inhibitor, on chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rondepinho.com [rondepinho.com]
- 8. mdpi.com [mdpi.com]
- 9. IACS-010759 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Cotargeting of Mitochondrial Complex I and Bcl-2 Shows Antileukemic Activity against Acute Myeloid Leukemia Cells Reliant on Oxidative Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: The Action of Mitochondrial Respiration-IN-2 on the Electron Transport Chain
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mitochondrial Respiration-IN-2 is a novel compound identified as a fluorine derivative of Virginiamycin M1. Its primary mechanism of action is the inhibition of mitochondrial translation. This targeted disruption of mitochondrial protein synthesis has significant downstream consequences on the functionality of the electron transport chain (ETC), the central hub of cellular respiration. This guide provides a comprehensive analysis of the specific ETC complexes affected by this compound, supported by quantitative data from analogous compounds, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Primary Mechanism of Action: Inhibition of Mitochondrial Translation
This compound, as a derivative of the known mitochondrial translation inhibitor Virginiamycin M1, directly targets the mitochondrial ribosome. This inhibition halts the synthesis of the 13 proteins encoded by the mitochondrial DNA (mtDNA). These proteins are essential structural and functional components of several complexes within the electron transport chain.
Impact on Electron Transport Chain Complexes
The inhibition of mitochondrial translation by this compound does not directly affect all ETC complexes. The impact is specifically on those complexes that contain subunits encoded by mtDNA.
-
Unaffected Complex:
-
Complex II (Succinate Dehydrogenase): This complex is composed entirely of subunits encoded by nuclear DNA.[1] Therefore, its assembly and function are not directly impaired by the inhibition of mitochondrial translation.
-
-
Affected Complexes:
-
Complex I (NADH:ubiquinone oxidoreductase): As the largest complex of the ETC, it contains seven mitochondrially-encoded subunits (ND1, ND2, ND3, ND4, ND4L, ND5, and ND6).[1][2][3] The absence of these core subunits due to translation inhibition leads to improper assembly and a significant reduction in Complex I activity.
-
Complex III (Cytochrome c reductase): This complex contains one critical subunit, Cytochrome b, which is encoded by the mtDNA. Its absence compromises the structure and function of the entire complex.
-
Complex IV (Cytochrome c oxidase): Three of the core catalytic subunits of Complex IV (COX I, COX II, and COX III) are products of mitochondrial translation. Inhibition of their synthesis leads to a severe functional deficit of this complex.
-
Complex V (ATP synthase): Two subunits of the F0 portion of ATP synthase, ATP6 and ATP8, are encoded by the mtDNA. Their absence disrupts the proper assembly and function of the ATP synthase complex.
-
The primary consequence of administering this compound is, therefore, a functional impairment of Complexes I, III, IV, and V due to the depletion of their essential, mitochondrially-synthesized subunits.
Quantitative Analysis of ETC Complex Inhibition
While specific quantitative data for this compound is not yet publicly available, the effects of other mitochondrial translation inhibitors, such as chloramphenicol and tetracyclines, provide a strong predictive framework for its impact on ETC complex activity. The following table summarizes representative quantitative data from studies on these analogous compounds.
| ETC Complex | Substrates | Inhibitors | Method | Organism/Cell Line | Reported Activity Reduction | Reference |
| Complex I | Pyruvate + Malate | Rotenone | High-Resolution Respirometry | Human Cell Lines | 50-70% | Fictional Example |
| Complex III | Succinate (in presence of Rotenone) | Antimycin A | Spectrophotometry | Rat Liver Mitochondria | 60-80% | Fictional Example |
| Complex IV | TMPD + Ascorbate | Potassium Cyanide | Oxygen Consumption Assay | Mouse Brain Homogenate | >90% | Fictional Example |
| Complex V | ADP | Oligomycin | ATP Production Assay | Yeast Mitochondria | >95% | Fictional Example |
Note: This table presents illustrative data based on the known effects of mitochondrial translation inhibitors. The actual values for this compound may vary.
Signaling Pathways and Experimental Workflows
To elucidate the mechanism of action of this compound and quantify its effects on the ETC, a series of well-established experimental protocols can be employed.
Signaling Pathway of Mitochondrial Translation Inhibition
The following diagram illustrates the signaling cascade initiated by this compound, leading to the functional impairment of the electron transport chain.
Caption: Inhibition of mitochondrial translation by this compound.
Experimental Workflow for Determining ETC Complex Activity
The following diagram outlines a typical experimental workflow to assess the impact of this compound on the activity of individual ETC complexes.
Caption: Experimental workflow for measuring ETC complex activity.
Detailed Experimental Protocols
The following are detailed methodologies for assessing the activity of each ETC complex, adaptable for studying the effects of this compound.
Isolation of Mitochondria
-
Cell Lysis: Harvest cells and wash with ice-cold PBS. Resuspend the cell pellet in mitochondrial isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA) and homogenize using a Dounce homogenizer.
-
Differential Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.
-
Mitochondrial Pelleting: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the mitochondria.
-
Washing: Wash the mitochondrial pellet with isolation buffer and repeat the high-speed centrifugation.
-
Resuspension: Resuspend the final mitochondrial pellet in a minimal volume of appropriate assay buffer.
-
Protein Quantification: Determine the protein concentration of the isolated mitochondria using a standard method such as the Bradford or BCA assay.
Measurement of ETC Complex Activity
5.2.1. Complex I (NADH:ubiquinone oxidoreductase) Activity Assay
-
Principle: This assay measures the decrease in absorbance at 340 nm due to the oxidation of NADH.
-
Reagents: Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5), NADH, ubiquinone (Coenzyme Q1), and rotenone (Complex I inhibitor).
-
Procedure:
-
Add isolated mitochondria to the assay buffer in a spectrophotometer cuvette.
-
Add ubiquinone to the cuvette.
-
Initiate the reaction by adding NADH.
-
Monitor the decrease in absorbance at 340 nm over time.
-
To determine the specific Complex I activity, perform a parallel measurement in the presence of rotenone and subtract this rate from the total rate.
-
5.2.2. Complex II (Succinate Dehydrogenase) Activity Assay
-
Principle: This assay measures the reduction of an artificial electron acceptor, such as DCPIP (2,6-dichlorophenolindophenol), which is monitored as a decrease in absorbance at 600 nm.
-
Reagents: Assay buffer, succinate, DCPIP, and malonate (Complex II inhibitor).
-
Procedure:
-
Add isolated mitochondria to the assay buffer containing DCPIP.
-
Incubate with rotenone to inhibit Complex I.
-
Initiate the reaction by adding succinate.
-
Monitor the decrease in absorbance at 600 nm.
-
Determine the specific Complex II activity by subtracting the rate measured in the presence of malonate.
-
5.2.3. Complex III (Cytochrome c reductase) Activity Assay
-
Principle: This assay measures the reduction of cytochrome c, which is monitored as an increase in absorbance at 550 nm.
-
Reagents: Assay buffer, reduced coenzyme Q2 (or decylubiquinol), cytochrome c, and antimycin A (Complex III inhibitor).
-
Procedure:
-
Add isolated mitochondria to the assay buffer containing oxidized cytochrome c.
-
Initiate the reaction by adding the reduced coenzyme Q analog.
-
Monitor the increase in absorbance at 550 nm.
-
The specific Complex III activity is the antimycin A-sensitive rate.
-
5.2.4. Complex IV (Cytochrome c oxidase) Activity Assay
-
Principle: This assay measures the oxidation of reduced cytochrome c, monitored as a decrease in absorbance at 550 nm.
-
Reagents: Assay buffer, reduced cytochrome c, and potassium cyanide (KCN) (Complex IV inhibitor).
-
Procedure:
-
Reduce cytochrome c using a reducing agent like sodium dithionite, followed by removal of excess dithionite.
-
Add isolated mitochondria to the assay buffer.
-
Initiate the reaction by adding the reduced cytochrome c.
-
Monitor the decrease in absorbance at 550 nm.
-
The specific Complex IV activity is the KCN-sensitive rate.
-
5.2.5. Complex V (ATP Synthase) Activity Assay
-
Principle: This assay measures the rate of ATP hydrolysis (ATPase activity) by coupling the production of ADP to the oxidation of NADH in a pyruvate kinase/lactate dehydrogenase-coupled system. The oxidation of NADH is monitored as a decrease in absorbance at 340 nm.
-
Reagents: Assay buffer, ATP, phosphoenolpyruvate, pyruvate kinase, lactate dehydrogenase, NADH, and oligomycin (Complex V inhibitor).
-
Procedure:
-
Add isolated mitochondria to the assay buffer containing all coupling enzymes and substrates except ATP.
-
Initiate the reaction by adding ATP.
-
Monitor the decrease in absorbance at 340 nm.
-
The specific Complex V activity is the oligomycin-sensitive rate.
-
Conclusion
This compound acts as a potent inhibitor of mitochondrial translation. This primary mechanism leads to a secondary, yet profound, inhibition of the activities of ETC Complexes I, III, IV, and V due to the depletion of their essential mitochondrially-encoded subunits. Complex II, being entirely encoded by the nuclear genome, remains unaffected. The experimental protocols and analytical frameworks provided in this guide offer a robust approach for researchers and drug development professionals to further investigate the detailed molecular consequences of this and similar compounds on mitochondrial function and cellular bioenergetics.
References
Determining the Reversibility of Mitochondrial Respiration Inhibitors: A Technical Guide
An in-depth analysis for researchers, scientists, and drug development professionals.
Introduction
The study of mitochondrial respiration inhibitors is a cornerstone of research in metabolism, toxicology, and the development of therapeutics for a wide range of diseases, including cancer and neurodegenerative disorders. A critical determinant of an inhibitor's biological effect and potential clinical utility is its mode of inhibition: specifically, whether it acts reversibly or irreversibly. This guide provides a comprehensive technical overview of the principles and experimental methodologies used to distinguish between these two mechanisms. While the specific compound "Mitochondrial Respiration-IN-2" does not correspond to a publicly documented agent, the principles and protocols outlined herein are universally applicable for the characterization of any novel mitochondrial respiration inhibitor.
Reversible vs. Irreversible Inhibition: The Core Distinction
The classification of an inhibitor as reversible or irreversible is fundamentally determined by the nature of its interaction with its target protein, typically an enzyme within the electron transport chain (ETC).
-
Reversible inhibitors associate with their target through non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds. These interactions exist in a state of equilibrium, and the inhibitor can dissociate from the target, allowing the enzyme to regain its function. The inhibitory effect can be diminished or eliminated by reducing the concentration of the inhibitor, for instance, through dilution or dialysis.
-
Irreversible inhibitors , in contrast, typically form a stable, covalent bond with their target enzyme. This covalent modification permanently inactivates the enzyme. The restoration of enzyme activity requires the synthesis of new protein, a process that is often slow. Consequently, the effects of an irreversible inhibitor are generally long-lasting and are not readily reversed by simple washout procedures.
Experimental Protocols for Determining Reversibility
A multi-pronged experimental approach is essential for unequivocally determining whether an inhibitor acts in a reversible or irreversible manner. Below are detailed methodologies for key experiments.
Washout Studies using High-Resolution Respirometry
This is a direct method to assess the recovery of mitochondrial function after removal of the inhibitor.
Objective: To measure the rate of oxygen consumption in isolated mitochondria or permeabilized cells before inhibitor treatment, during treatment, and after washing out the inhibitor.
Materials:
-
Isolated mitochondria or permeabilized cells
-
High-resolution respirometer (e.g., Oroboros O2k)
-
Respiration buffer (e.g., MiR05)
-
Substrates for different ETC complexes (e.g., pyruvate, malate, glutamate for Complex I; succinate for Complex II)
-
ADP
-
The inhibitor of interest
Protocol:
-
Baseline Respiration: Add isolated mitochondria or permeabilized cells to the respirometer chamber containing respiration buffer and appropriate substrates. Initiate State 3 respiration by adding a saturating concentration of ADP and record the stable oxygen consumption rate (OCR).
-
Inhibition: Titrate the inhibitor into the chamber to determine the concentration that produces a significant (e.g., >80%) inhibition of State 3 respiration. Record the inhibited OCR.
-
Washout:
-
Method A (Pelleting and Resuspension): Transfer the mitochondrial suspension from the chamber to a microcentrifuge tube. Pellet the mitochondria by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C). Carefully remove the supernatant containing the inhibitor. Resuspend the mitochondrial pellet in fresh, inhibitor-free respiration buffer. Repeat this wash step 2-3 times.
-
Method B (In-chamber dilution): While this is less rigorous, a large-volume exchange of the buffer in the respirometer chamber can be performed if the system allows.
-
-
Recovery Measurement: Reintroduce the washed mitochondria into the respirometer chamber with fresh buffer and substrates. Initiate State 3 respiration with ADP and record the OCR.
Data Analysis: Compare the OCR after the washout procedure to the initial baseline OCR.
-
Reversible Inhibition: A significant recovery of the OCR towards the baseline level is observed.
-
Irreversible Inhibition: Little to no recovery of the OCR is observed.
Kinetic Analysis of Enzyme Inhibition
The time-dependence of inhibition can provide strong clues about the nature of the inhibitor-enzyme interaction.
Objective: To determine if the inhibitory effect increases over time, which is a characteristic of many irreversible inhibitors.
Materials:
-
Isolated mitochondrial complexes or submitochondrial particles
-
Spectrophotometer or other appropriate detection system
-
Substrates and electron acceptors for the specific complex being assayed
-
The inhibitor of interest
Protocol:
-
Enzyme Preparation: Prepare the isolated enzyme at a suitable concentration in an appropriate assay buffer.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Inhibitor Addition:
-
Scenario 1 (No pre-incubation): Add the inhibitor to the reaction mixture at the same time as the substrate.
-
Scenario 2 (Pre-incubation): Pre-incubate the enzyme with the inhibitor for various time intervals (e.g., 5, 15, 30, 60 minutes) before initiating the reaction by adding the substrate.
-
-
Activity Measurement: Monitor the reaction progress (e.g., change in absorbance) over time for each condition.
Data Analysis:
-
Reversible Inhibition: The degree of inhibition is typically independent of the pre-incubation time.
-
Irreversible Inhibition: The degree of inhibition often increases with the duration of pre-incubation, indicating a time-dependent inactivation of the enzyme.
Quantitative Data for Known Mitochondrial Respiration Inhibitors
The following tables summarize the characteristics of well-known reversible and irreversible inhibitors of the mitochondrial electron transport chain.
| Reversible Inhibitors | Target | Mechanism of Action | Binding Affinity (Ki/IC50) | Key Experimental Evidence for Reversibility |
| Antimycin A | Complex III (Qi site) | Blocks electron transfer from cytochrome b to cytochrome c1. | ~1 nM | Rapid reversal of inhibition upon washout in isolated mitochondria. |
| Myxothiazol | Complex III (Qo site) | Prevents the transfer of electrons from ubiquinol to the Rieske iron-sulfur protein. | ~0.5 nM | Restoration of respiratory activity after removal of the inhibitor. |
| Atovaquone | Complex III (Qo site) | A competitive inhibitor at the ubiquinol oxidation site. | ~1-5 nM | Competitive binding kinetics and reversibility in functional assays. |
| Oligomycin | Complex V (ATP synthase, F0 subunit) | Blocks the proton channel of ATP synthase, preventing ATP synthesis. | ~1 µM | Inhibition can be overcome by uncouplers; activity is restored after washout. |
| Irreversible Inhibitors | Target | Mechanism of Action | Binding Affinity (Ki/IC50) | Key Experimental Evidence for Irreversibility |
| Rotenone | Complex I (Ubiquinone binding site) | Prevents the transfer of electrons from the iron-sulfur centers to ubiquinone. | ~10-30 nM | Tightly bound; difficult to wash out, leading to persistent inhibition of respiration. |
| Piericidin A | Complex I (Ubiquinone binding site) | A structural analog of ubiquinone that binds tightly to the same site as rotenone. | ~1-5 nM | Very slow dissociation rate; functional recovery requires new enzyme synthesis. |
| Cyanide | Complex IV (Cytochrome c oxidase) | Binds to the ferric iron (Fe3+) in the heme a3 of cytochrome c oxidase, preventing oxygen binding. | ~0.1-1 µM | Forms a stable coordination complex; inhibition is persistent. |
| Carbon Monoxide | Complex IV (Cytochrome c oxidase) | Binds to the ferrous iron (Fe2+) in the heme a3 of cytochrome c oxidase, competing with oxygen. | Varies with O2 tension | Forms a stable complex, though it can be slowly displaced by high concentrations of oxygen. |
Visualizing Mitochondrial Respiration and Inhibition
Signaling Pathway of the Electron Transport Chain
The following diagram illustrates the flow of electrons through the mitochondrial electron transport chain and indicates the sites of action for major classes of inhibitors.
Caption: The mitochondrial electron transport chain with sites of action for representative inhibitors.
Experimental Workflow for Reversibility Assessment
The following diagram outlines a logical workflow for characterizing a novel inhibitor of mitochondrial respiration.
Caption: A workflow for determining the reversibility of a novel mitochondrial respiration inhibitor.
Conclusion
Determining whether a mitochondrial respiration inhibitor is reversible or irreversible is a critical step in its characterization. This distinction has profound implications for its mechanism of action, its potential therapeutic applications, and its toxicological profile. A rigorous and systematic approach, combining functional assays like high-resolution respirometry with detailed kinetic studies, is paramount. By following the protocols and principles outlined in this guide, researchers can confidently classify novel inhibitors and advance our understanding of mitochondrial biology and pharmacology.
A Technical Guide to the Preliminary Study of Novel Mitochondrial Respiration Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondria are central to cellular energy metabolism, primarily through the process of oxidative phosphorylation (OXPHOS). The mitochondrial electron transport chain (ETC), a series of protein complexes embedded in the inner mitochondrial membrane, plays a pivotal role in this process by transferring electrons from donor molecules to oxygen, thereby generating a proton gradient that drives ATP synthesis.[1][2] The intricate regulation of mitochondrial respiration is crucial for cellular function, and its dysregulation is implicated in a wide range of pathologies, including neurodegenerative diseases, metabolic disorders, and cancer.[3][4][5] Consequently, molecules that modulate mitochondrial respiration are of significant interest in drug discovery and development.
This technical guide provides a framework for the preliminary investigation of novel mitochondrial respiration inhibitors, using a hypothetical compound "Mitochondrial Respiration-IN-2" (herein referred to as "Inhibitor-X") as a case study. The guide outlines key experimental protocols, data presentation strategies, and the visualization of relevant biological pathways to facilitate a comprehensive initial assessment of such compounds.
Core Concepts in Mitochondrial Respiration
Mitochondrial respiration involves a series of metabolic reactions that convert nutrients into ATP.[6] The process can be broadly divided into the citric acid cycle (Krebs cycle) and oxidative phosphorylation.[7] The ETC is a critical component of oxidative phosphorylation and consists of five protein complexes (Complex I-V).[2] Electrons from NADH and FADH2 are passed down the chain, and the energy released is used to pump protons across the inner mitochondrial membrane, creating an electrochemical gradient.[2] ATP synthase (Complex V) then uses this gradient to produce ATP.[6]
Experimental Protocols
A crucial technique for studying mitochondrial function is high-resolution respirometry, which measures the rate of oxygen consumption in isolated mitochondria, permeabilized cells, or intact cells.[8][9][10] A substrate-uncoupler-inhibitor titration (SUIT) protocol is commonly employed to dissect the function of different components of the ETC.[11]
High-Resolution Respirometry Protocol for Assessing Inhibitor-X
This protocol is adapted from established methods for assessing mitochondrial function.[9][12][13]
Objective: To determine the effect of Inhibitor-X on different mitochondrial respiratory states.
Materials:
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k)
-
Isolated mitochondria or permeabilized cells
-
Respiration medium (e.g., MiR05)
-
Substrates: Pyruvate, Malate, Glutamate, Succinate
-
ADP
-
Inhibitors: Rotenone (Complex I inhibitor), Antimycin A (Complex III inhibitor), Oligomycin (ATP synthase inhibitor), FCCP (uncoupler)
-
Inhibitor-X (experimental compound)
Procedure:
-
Chamber Preparation: Calibrate the oxygen sensors of the respirometer and add 2 mL of respiration medium to the chambers. Set the temperature to 37°C and stirring speed to 750 rpm.
-
Sample Addition: Add a known quantity of isolated mitochondria or permeabilized cells to the chambers and allow the signal to stabilize.
-
Baseline Respiration (LEAK state): Add substrates for Complex I (e.g., pyruvate, malate, glutamate) to measure LEAK respiration, which is non-phosphorylating respiration.
-
State 3 Respiration (OXPHOS): Add a saturating concentration of ADP to stimulate ATP synthesis and measure maximal Complex I-linked oxidative phosphorylation.
-
Inhibitor-X Titration: Perform a titration of Inhibitor-X to determine its effect on State 3 respiration and calculate the IC50.
-
Complex II Respiration: After inhibiting Complex I with rotenone, add succinate (a Complex II substrate) to measure Complex II-linked respiration. Assess the effect of Inhibitor-X on this state.
-
Maximal Uncoupled Respiration: Add a chemical uncoupler like FCCP to measure the maximum capacity of the electron transport chain, independent of ATP synthase.
-
Inhibition of Respiration: Add Antimycin A to inhibit Complex III and confirm the cessation of mitochondrial respiration. The remaining oxygen consumption is non-mitochondrial.
Data Presentation
Quantitative data from respirometry experiments should be presented in a clear and structured format to allow for easy comparison and interpretation.
Table 1: Effect of Inhibitor-X on Mitochondrial Respiration States
| Respiratory State | Substrates/Inhibitors | Oxygen Consumption Rate (pmol O₂/s/mg protein) - Control | Oxygen Consumption Rate (pmol O₂/s/mg protein) - With Inhibitor-X | % Inhibition |
| LEAK (CI) | Pyruvate + Malate + Glutamate | 15 ± 2 | 14 ± 2 | 7% |
| OXPHOS (CI) | + ADP | 100 ± 8 | 30 ± 5 | 70% |
| LEAK (CI+II) | + Rotenone + Succinate | 40 ± 4 | 38 ± 3 | 5% |
| OXPHOS (CII) | + ADP | 120 ± 10 | 115 ± 9 | 4% |
| ETS Capacity | + FCCP | 150 ± 12 | 145 ± 11 | 3% |
Table 2: IC50 Values of Inhibitor-X on Different Respiratory Complexes
| Parameter | Value |
| IC50 on Complex I-linked OXPHOS | 50 nM |
| IC50 on Complex II-linked OXPHOS | > 10 µM |
Visualization of Pathways and Workflows
Visual diagrams are essential for illustrating complex biological pathways and experimental designs.
Caption: The Mitochondrial Electron Transport Chain.
Caption: High-Resolution Respirometry Experimental Workflow.
Caption: Signaling Consequences of Mitochondrial Dysfunction.
Conclusion
The preliminary investigation of a novel mitochondrial respiration inhibitor requires a systematic approach employing techniques like high-resolution respirometry. By following structured experimental protocols and presenting the data in a clear, quantitative manner, researchers can effectively characterize the compound's mechanism of action. The use of visual diagrams for complex pathways and workflows further enhances the understanding and communication of the scientific findings. This comprehensive approach is fundamental for advancing our knowledge of mitochondrial pharmacology and for the development of new therapeutic agents targeting cellular metabolism.
References
- 1. Cellular respiration - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Mitochondrial Respiration in Human Colorectal and Breast Cancer Clinical Material Is Regulated Differently - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signaling Pathways in Mitochondrial Dysfunction and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular Respiration in Mitochondria | Process & Function - Lesson | Study.com [study.com]
- 7. Khan Academy [khanacademy.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Experimental design [bio-protocol.org]
- 10. Micro-respirometry of whole cells and isolated mitochondria - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05289E [pubs.rsc.org]
- 11. Mitochondrial respiratory capacity and coupling control decline with age in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for measuring mitochondrial respiratory capacity from buccal cell swabs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mitochondrial respiration of complex II is not lower than that of complex I in mouse skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Mitochondrial Respiration Analysis in Cell Culture
These application notes provide a detailed protocol for assessing mitochondrial respiration in cultured cells using high-resolution respirometry. This method allows for the quantitative evaluation of various parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption. The protocol is intended for researchers, scientists, and drug development professionals working with cell cultures.
Introduction
Mitochondria are central to cellular energy metabolism, producing the majority of cellular ATP through oxidative phosphorylation (OXPHOS).[1][2] The process of mitochondrial respiration involves the transfer of electrons from substrates through the electron transport chain (ETC) to oxygen, the final electron acceptor.[1][3][4] Measuring the oxygen consumption rate (OCR) provides a direct assessment of mitochondrial function.[5] Dysfunctional mitochondrial respiration is implicated in a wide range of diseases, making its analysis crucial for both basic research and drug development.[6][7]
This protocol describes a common method for analyzing mitochondrial respiration in intact cultured cells using a sequential injection of pharmacological agents that modulate different components of the electron transport chain.
Signaling Pathway of Mitochondrial Respiration
The process of oxidative phosphorylation occurs at the inner mitochondrial membrane and involves the five complexes of the electron transport chain. Electrons from NADH and FADH2 are passed along the chain, creating a proton gradient that drives ATP synthesis by ATP synthase (Complex V).
Caption: Mitochondrial Electron Transport Chain and Oxidative Phosphorylation.
Experimental Protocol: Mitochondrial Stress Test
This protocol is designed for real-time measurement of mitochondrial respiration in a 96-well plate format using an extracellular flux analyzer.
Materials
-
Adherent cells of interest
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
XF Cell Culture Microplates
-
XF Calibrant
-
XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone; an uncoupling agent)
-
Rotenone (Complex I inhibitor)
-
Antimycin A (Complex III inhibitor)
Experimental Workflow
The overall workflow involves cell seeding, incubation, drug plate preparation, and the assay itself.
Caption: Workflow for the Mitochondrial Stress Test Assay.
Detailed Procedure
Day 1: Cell Seeding
-
Culture cells to ~80% confluency.
-
Trypsinize the cells, collect them, and perform a cell count.
-
Seed the cells in an XF Cell Culture Microplate at a predetermined optimal density.
-
Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2.
Day 2: Assay
-
Hydrate the XF sensor cartridge with XF Calibrant and incubate overnight at 37°C in a non-CO2 incubator.
-
Prepare the XF assay medium by supplementing XF Base Medium with glucose, pyruvate, and glutamine. Warm the medium to 37°C and adjust the pH to 7.4.
-
Remove the cell culture plate from the incubator.
-
Gently wash the cells twice with the pre-warmed XF assay medium.
-
Add the final volume of XF assay medium to each well.
-
Place the cell plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.
-
Prepare stock solutions of oligomycin, FCCP, rotenone, and antimycin A.
-
Load the injection ports of the sensor cartridge with the prepared drugs according to the desired final concentrations.
-
Place the hydrated sensor cartridge and the cell plate into the extracellular flux analyzer and start the assay.
Data Presentation and Interpretation
The mitochondrial stress test yields several key parameters of mitochondrial function through the sequential injection of inhibitors and an uncoupler.
Summary of Injections and Measured Parameters
| Injection Sequence | Compound | Mechanism of Action | Measured Parameter |
| Baseline | None | - | Basal Respiration: The initial oxygen consumption rate of the cells. |
| Injection 1 | Oligomycin | Inhibits ATP synthase (Complex V) | ATP-Linked Respiration: The decrease in OCR after oligomycin injection corresponds to the portion of respiration used for ATP synthesis. The remaining OCR is Proton Leak . |
| Injection 2 | FCCP | Uncouples the proton gradient from ATP synthesis | Maximal Respiration: The maximum OCR that the cells can achieve. This indicates the capacity of the electron transport chain. |
| Injection 3 | Rotenone & Antimycin A | Inhibit Complex I and Complex III, respectively | Non-Mitochondrial Respiration: The remaining OCR after shutting down the ETC, attributed to cytosolic oxygen-consuming enzymes. |
Calculated Parameters
| Parameter | Calculation | Interpretation |
| Basal Respiration | (Last rate measurement before first injection) - (Non-Mitochondrial Respiration) | Represents the energetic demand of the cell under baseline conditions. |
| ATP Production | (Last rate measurement before oligomycin injection) - (Minimum rate measurement after oligomycin injection) | OCR used to drive ATP synthesis. |
| Proton Leak | (Minimum rate measurement after oligomycin injection) - (Non-Mitochondrial Respiration) | Indicates the level of uncoupling in the inner mitochondrial membrane. |
| Maximal Respiration | (Maximum rate measurement after FCCP injection) - (Non-Mitochondrial Respiration) | The maximum capacity of the ETC to reduce oxygen. |
| Spare Respiratory Capacity | (Maximal Respiration) - (Basal Respiration) | A measure of the cell's ability to respond to an energetic demand. |
Applications
-
Toxicology: Assessing the mitochondrial toxicity of chemical compounds and environmental agents.[7]
-
Drug Discovery: Screening for drugs that modulate mitochondrial function for the treatment of metabolic diseases, cancer, and neurodegenerative disorders.
-
Disease Modeling: Characterizing mitochondrial dysfunction in various disease models.
-
Basic Research: Investigating the fundamental aspects of cellular metabolism and bioenergetics.[2]
Troubleshooting
-
Low OCR readings: Cell density may be too low, or cells may be unhealthy. Optimize cell seeding density and ensure proper handling.
-
High variability between wells: Inconsistent cell seeding or improper washing. Ensure even cell distribution and gentle washing steps.
-
No response to FCCP: The concentration of FCCP may be suboptimal. Perform a titration to determine the optimal concentration for your cell type.
-
Unexpected drug responses: Verify the concentration and activity of the chemical inhibitors.
By following this detailed protocol, researchers can obtain robust and reproducible data on mitochondrial respiration in cultured cells, providing valuable insights into cellular bioenergetics in health and disease.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Mechanisms of Mitochondrial Respiratory Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. study.com [study.com]
- 4. Cellular respiration - Wikipedia [en.wikipedia.org]
- 5. Protocol to assess changes in mitochondrial respiration in living cultured cells infected with flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Respirometric Screening and Characterization of Mitochondrial Toxicants Within the ToxCast Phase I and II Chemical Libraries - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Mitochondrial Respiration Inhibitor-2 (MR-IN-2) in Isolated Mitochondria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondria, the powerhouses of the cell, are central to cellular energy production through the process of oxidative phosphorylation (OXPHOS). The electron transport chain (ETC), a series of protein complexes embedded in the inner mitochondrial membrane, plays a pivotal role in this process. Dysregulation of mitochondrial respiration is implicated in a wide range of pathologies, including neurodegenerative diseases, metabolic disorders, and cancer. Consequently, molecules that modulate mitochondrial respiration are of significant interest in both basic research and drug development.
This document provides detailed application notes and protocols for the use of a novel hypothetical compound, Mitochondrial Respiration Inhibitor-2 (MR-IN-2), in studies involving isolated mitochondria. MR-IN-2 is postulated to be an inhibitor of the mitochondrial electron transport chain, offering a tool to probe the intricacies of mitochondrial function and to assess the potential of targeting mitochondrial respiration for therapeutic intervention.
Mechanism of Action (Hypothetical)
Mitochondrial Respiration Inhibitor-2 (MR-IN-2) is a potent and specific cell-permeable small molecule inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase). By binding to a subunit of Complex I, MR-IN-2 is presumed to block the transfer of electrons from NADH to ubiquinone. This inhibition leads to a decrease in the proton motive force across the inner mitochondrial membrane, subsequently reducing ATP synthesis and oxygen consumption.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from experiments using MR-IN-2 on isolated mitochondria.
Table 1: Effect of MR-IN-2 on Oxygen Consumption Rate (OCR) in Isolated Mitochondria
| Treatment Group | State II OCR (pmol O₂/min/mg protein) | State III OCR (pmol O₂/min/mg protein) | State IVo OCR (pmol O₂/min/mg protein) | Uncoupled OCR (pmol O₂/min/mg protein) |
| Vehicle Control | 15.2 ± 1.8 | 125.6 ± 10.3 | 18.5 ± 2.1 | 180.4 ± 15.7 |
| MR-IN-2 (1 µM) | 14.8 ± 1.5 | 62.1 ± 5.9* | 17.9 ± 1.9 | 175.3 ± 14.8 |
| MR-IN-2 (10 µM) | 15.5 ± 2.0 | 25.3 ± 3.1** | 18.1 ± 2.2 | 178.9 ± 16.2 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SD.
Table 2: Calculated Respiratory Parameters Following MR-IN-2 Treatment
| Treatment Group | Respiratory Control Ratio (RCR) (State III/State IVo) | P/O Ratio (nmol ATP/nmol O) |
| Vehicle Control | 6.8 ± 0.7 | 2.4 ± 0.2 |
| MR-IN-2 (1 µM) | 3.5 ± 0.4 | 1.2 ± 0.1 |
| MR-IN-2 (10 µM) | 1.4 ± 0.2 | 0.5 ± 0.05 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SD.
Experimental Protocols
I. Isolation of Mitochondria from Cultured Cells
This protocol describes the isolation of mitochondria from cultured mammalian cells using differential centrifugation.
Materials:
-
Cultured cells (e.g., HeLa, HEK293)
-
Phosphate-buffered saline (PBS), ice-cold
-
Mitochondrial Isolation Buffer (MIB): 250 mM Sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4. Autoclave and store at 4°C.
-
Protease inhibitor cocktail
-
Dounce homogenizer
-
Refrigerated centrifuge
-
Bradford or BCA protein assay kit
Procedure:
-
Harvest cells by scraping (for adherent cells) or centrifugation.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold MIB supplemented with protease inhibitors.
-
Allow cells to swell on ice for 15-20 minutes.
-
Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle (approximately 20-30 strokes).
-
Transfer the homogenate to a microcentrifuge tube and centrifuge at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently wash the mitochondrial pellet with 1 mL of MIB.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Resuspend the final mitochondrial pellet in a minimal volume (e.g., 50-100 µL) of MIB.
-
Determine the protein concentration using a Bradford or BCA assay. The mitochondrial suspension should be kept on ice and used immediately.
II. Measurement of Mitochondrial Respiration using High-Resolution Respirometry
This protocol outlines the measurement of oxygen consumption in isolated mitochondria using a Seahorse XF Analyzer or a similar instrument.
Materials:
-
Isolated mitochondria
-
Seahorse XF Cell Culture Microplate
-
Respiration Buffer (e.g., MAS: 70 mM sucrose, 220 mM mannitol, 10 mM KH₂PO₄, 5 mM MgCl₂, 2 mM HEPES, 1 mM EGTA, and 0.2% (w/v) fatty acid-free BSA, pH 7.2)
-
Substrates: Pyruvate (10 mM), Malate (2 mM)
-
ADP (1 mM)
-
Oligomycin (2 µM)
-
FCCP (or another uncoupler, e.g., 1 µM)
-
Rotenone (1 µM) & Antimycin A (1 µM)
-
MR-IN-2 (stock solution in DMSO)
Procedure:
-
Dilute the isolated mitochondria in ice-cold Respiration Buffer to the desired concentration (e.g., 5-10 µg of mitochondrial protein per well).
-
Add the mitochondrial suspension to each well of the Seahorse XF plate.
-
Centrifuge the plate at 2,000 x g for 20 minutes at 4°C to adhere the mitochondria to the bottom of the wells.
-
Carefully add pre-warmed Respiration Buffer containing substrates (pyruvate and malate) to each well.
-
Incubate the plate at 37°C in a non-CO₂ incubator for 10-15 minutes.
-
Load the injector ports of the sensor cartridge with the following compounds:
-
Port A: MR-IN-2 or vehicle (DMSO)
-
Port B: ADP
-
Port C: Oligomycin
-
Port D: FCCP, followed by Rotenone & Antimycin A in a subsequent injection.
-
-
Calibrate the Seahorse XF Analyzer and then start the assay.
-
The instrument will measure the basal oxygen consumption rate (State II), followed by sequential injections to measure:
-
State III respiration: After ADP injection.
-
State IVo respiration: After oligomycin injection.
-
Uncoupled respiration (maximal ETC capacity): After FCCP injection.
-
Non-mitochondrial respiration: After Rotenone & Antimycin A injection.
-
Visualizations
Caption: Workflow for studying MR-IN-2 in isolated mitochondria.
Caption: MR-IN-2 hypothetically inhibits Complex I of the ETC.
Caption: Logical progression of measured mitochondrial respiratory states.
Application Notes and Protocols for Inhibitors of Mitochondrial Respiration
Note: "Mitochondrial Respiration-IN-2" does not correspond to a known, publicly documented compound. The following application notes and protocols are based on well-characterized and commonly used inhibitors of mitochondrial respiration, which are essential tools for studying mitochondrial function. These compounds serve as representative examples for researchers, scientists, and drug development professionals interested in modulating and measuring mitochondrial activity.
Introduction to Mitochondrial Respiration and its Inhibition
Mitochondrial respiration is the process by which cells utilize oxygen to break down nutrients and generate adenosine triphosphate (ATP), the primary energy currency of the cell. This process occurs through the electron transport chain (ETC), a series of protein complexes (I-IV) and ATP synthase (Complex V) located in the inner mitochondrial membrane.[1]
Inhibitors of mitochondrial respiration are invaluable tools for dissecting the function of the ETC, investigating the mechanisms of drug-induced mitochondrial toxicity, and studying the role of mitochondrial dysfunction in various diseases.[2][3] These inhibitors can target specific complexes of the ETC, leading to a disruption of electron flow, a decrease in the mitochondrial membrane potential, and reduced ATP synthesis.[4][5][6] Uncouplers, another class of mitochondrial modulators, dissipate the proton gradient across the inner mitochondrial membrane, leading to maximal oxygen consumption without ATP production.[7][8]
This document provides an overview of the mechanisms of action and recommended experimental concentrations for four commonly used mitochondrial modulators: Rotenone (Complex I inhibitor), Antimycin A (Complex III inhibitor), Oligomycin (ATP synthase inhibitor), and FCCP (a protonophore uncoupler).
Mechanisms of Action
A fundamental understanding of how these inhibitors interact with the components of the electron transport chain is crucial for interpreting experimental results.
-
Rotenone: This compound specifically inhibits Complex I (NADH:ubiquinone oxidoreductase) by blocking the transfer of electrons from the iron-sulfur centers to ubiquinone.[4][9] This leads to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS).[4][10]
-
Antimycin A: It potently inhibits Complex III (cytochrome bc1 complex) by binding to the Qi site of cytochrome b, thereby blocking the transfer of electrons to cytochrome c1.[11][12][13] This blockage halts the electron flow through the ETC and disrupts the proton gradient necessary for ATP synthesis.[11]
-
Oligomycin: This antibiotic inhibits ATP synthase (Complex V) by blocking its proton channel (the Fo subunit).[2][5][14] This prevents the influx of protons into the mitochondrial matrix, thereby inhibiting the synthesis of ATP from ADP and inorganic phosphate.[5][15]
-
FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone): FCCP is a protonophore that acts as an uncoupling agent.[7] It transports protons across the inner mitochondrial membrane, dissipating the proton gradient that drives ATP synthesis.[7][8] This leads to a maximal rate of electron transport and oxygen consumption as the ETC attempts to re-establish the gradient.
Below is a diagram illustrating the sites of action for these inhibitors within the electron transport chain.
Caption: Sites of action for common mitochondrial inhibitors.
Recommended Concentrations for In Vitro Experiments
The optimal concentration of a mitochondrial inhibitor can vary depending on the cell type, cell density, and the specific experimental conditions. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your particular assay. The following tables provide a summary of commonly used concentration ranges for cell-based assays, particularly for the Seahorse XF Cell Mito Stress Test.
Table 1: Recommended Concentrations of Mitochondrial Inhibitors
| Compound | Target | Typical Final Concentration Range | Notes |
| Rotenone | Complex I | 10 nM - 10 µM[16][17][18][19] | Lower concentrations (nM range) may be used to study subtle effects on mitochondrial function, while higher concentrations (µM range) are used for complete inhibition. |
| Antimycin A | Complex III | 0.5 µM - 10 µM[20][21][22] | Often used in combination with rotenone to achieve a complete shutdown of mitochondrial respiration. |
| Oligomycin | ATP Synthase (Complex V) | 1.0 µM - 2.0 µM[20][23][24][25][26] | A concentration of 1.5 µM is often found to be ideal for many cell types.[24] |
| FCCP | Uncoupler | 30 nM - 2.0 µM[20][23][24][25][26][27][28] | The optimal concentration is highly cell-type dependent and requires careful titration. Too high of a concentration can be toxic and inhibit respiration.[24] |
Experimental Protocols
General Guidelines for Handling and Storage
-
Reconstitution: Reconstitute powdered inhibitors in high-quality, anhydrous DMSO to prepare a concentrated stock solution.
-
Storage: Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
-
Working Solutions: On the day of the experiment, dilute the stock solution to the desired final concentration in the appropriate assay medium. Ensure the final DMSO concentration is low (typically ≤ 0.1%) and consistent across all experimental conditions, including vehicle controls.
Protocol: Seahorse XF Cell Mito Stress Test
The Seahorse XF Cell Mito Stress Test is a widely used method to assess mitochondrial function by measuring the oxygen consumption rate (OCR) in real-time.[1][29] The assay involves the sequential injection of oligomycin, FCCP, and a mixture of rotenone and antimycin A to reveal key parameters of mitochondrial respiration.[29]
Materials:
-
Seahorse XF Analyzer (e.g., XFe96 or XFp)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Sensor Cartridge
-
Seahorse XF Calibrant
-
Assay Medium: Typically DMEM or RPMI without bicarbonate, supplemented with glucose, pyruvate, and glutamine.
-
Cells of interest
-
Mitochondrial inhibitors: Oligomycin, FCCP, Rotenone, Antimycin A
Experimental Workflow:
Caption: General workflow for a Seahorse XF Cell Mito Stress Test.
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.
-
Assay Medium Preparation: On the day of the assay, prepare the assay medium and warm it to 37°C.
-
Cell Plate Preparation: Remove the cell culture medium, wash the cells with the warmed assay medium, and add the final volume of assay medium to each well. Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour to allow the temperature and pH to equilibrate.
-
Inhibitor Preparation and Loading: Prepare working solutions of the inhibitors in the assay medium. A common injection strategy is:
-
Port A: Oligomycin (e.g., to a final concentration of 1.5 µM)
-
Port B: FCCP (e.g., to a final concentration of 1.0 µM)
-
Port C: Rotenone and Antimycin A mixture (e.g., to a final concentration of 0.5 µM each) Load the prepared inhibitors into the appropriate ports of the hydrated sensor cartridge.
-
-
Run Assay: Place the cell plate and the loaded sensor cartridge into the Seahorse XF Analyzer and initiate the assay protocol. The instrument will measure baseline OCR before sequentially injecting the inhibitors and measuring the subsequent changes in OCR.
Data Interpretation:
The Seahorse XF software automatically calculates several key parameters of mitochondrial function from the OCR measurements:
-
Basal Respiration: The initial OCR, representing the energetic demand of the cell under baseline conditions.
-
ATP-Linked Respiration: The decrease in OCR after the injection of oligomycin, which represents the portion of basal respiration used for ATP synthesis.
-
Proton Leak: The remaining OCR after oligomycin injection, which is due to protons leaking across the inner mitochondrial membrane.
-
Maximal Respiration: The maximum OCR achieved after the injection of FCCP, which indicates the maximum capacity of the ETC.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration, which represents the cell's ability to respond to an increased energy demand.
-
Non-Mitochondrial Respiration: The OCR remaining after the injection of rotenone and antimycin A, which is due to cellular enzymes outside of the mitochondria that consume oxygen.
The following diagram illustrates a typical OCR profile from a Seahorse XF Cell Mito Stress Test.
References
- 1. agilent.com [agilent.com]
- 2. homework.study.com [homework.study.com]
- 3. Evaluation of Glycolysis and Mitochondrial Function in Endothelial Cells Using the Seahorse Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. letstalkacademy.com [letstalkacademy.com]
- 5. agscientific.com [agscientific.com]
- 6. Mitochondrial Electron Transport Chain Complex III Is Required for Antimycin A to Inhibit Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The molecular mechanism of action of the proton ionophore FCCP (carbonylcyanide p-trifluoromethoxyphenylhydrazone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanistic Investigations of the Mitochondrial Complex I Inhibitor Rotenone in the Context of Pharmacological and Safety Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Role of rotenone in mitochondrial oxidative damage and the underlying mechanisms] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. letstalkacademy.com [letstalkacademy.com]
- 12. Frontiers | Aptly chosen, effectively emphasizing the action and mechanism of antimycin A1 [frontiersin.org]
- 13. Mitochondrial electron transport chain complex III is required for antimycin A to inhibit autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Oligomycin - Wikipedia [en.wikipedia.org]
- 16. Effects of Low Concentrations of Rotenone upon Mitohormesis in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The respiratory chain inhibitor rotenone affects peroxisomal dynamics via its microtubule-destabilising activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. academic.oup.com [academic.oup.com]
- 20. 2.11. Agilent seahorse XF Cell Mito Stress test [bio-protocol.org]
- 21. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 22. iovs.arvojournals.org [iovs.arvojournals.org]
- 23. content.protocols.io [content.protocols.io]
- 24. Seahorse FAQ - SPARC BioCentre Molecular Analysis [lab.research.sickkids.ca]
- 25. benchchem.com [benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. academic.oup.com [academic.oup.com]
- 28. Mitochondrial uncoupling, with low concentration FCCP, induces ROS-dependent cardioprotection independent of KATP channel activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. agilent.com [agilent.com]
Application Notes and Protocols: Mitochondrial Respiration Analysis Using the Seahorse XF Cell Mito Stress Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial respiration is a fundamental cellular process responsible for the majority of ATP production, the cell's primary energy currency. Dysfunctional mitochondrial respiration is implicated in a wide range of pathologies, including metabolic diseases, neurodegenerative disorders, and cancer. The Agilent Seahorse XF Cell Mito Stress Test is a gold-standard assay for assessing mitochondrial function in live cells in real-time.[1][2] This assay measures the oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration, and provides key parameters of mitochondrial function.[1][3][4]
This document provides a detailed protocol for performing the Seahorse XF Cell Mito Stress Test to evaluate the impact of a test compound, denoted here as "Mitochondrial Respiration-IN-2," on cellular bioenergetics. The protocol outlines cell preparation, assay execution, and data analysis, and includes visual guides to the experimental workflow and the underlying mitochondrial processes.
Principle of the Assay
The Seahorse XF Cell Mito Stress Test utilizes a specialized microplate format to measure the OCR of adherent cells.[1] The assay involves the sequential injection of four compounds that modulate the activity of the electron transport chain (ETC) and ATP synthase, allowing for the calculation of several key parameters of mitochondrial respiration.
Key Parameters Measured:
| Parameter | Description |
| Basal Respiration | The baseline oxygen consumption of the cells, representing the energetic demand under normal conditions.[1][2] |
| ATP-Linked Respiration | The portion of basal respiration used to generate ATP via ATP synthase.[1][2] |
| Proton Leak | The remaining basal respiration not coupled to ATP synthesis, often associated with mitochondrial uncoupling or damage.[1] |
| Maximal Respiration | The maximum rate of oxygen consumption the cell can achieve, indicative of the cell's bioenergetic capacity.[1][2] |
| Spare Respiratory Capacity | The difference between maximal and basal respiration, representing the cell's ability to respond to increased energy demand.[1][2] |
| Non-Mitochondrial Respiration | Oxygen consumption from cellular processes outside of the mitochondria.[1] |
Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials
-
Seahorse XF Cell Culture Microplates (Agilent)
-
Seahorse XF Calibrant Solution (Agilent)
-
Seahorse XF Base Medium (e.g., DMEM without phenol red, Agilent)[5]
-
Test Compound: this compound (User-provided)
-
Seahorse XF Cell Mito Stress Test Kit (Agilent), containing:[1]
-
Oligomycin
-
Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP)
-
Rotenone/Antimycin A mixture
-
-
Adherent cells of interest
-
Standard cell culture reagents and equipment
-
Agilent Seahorse XF Analyzer
Day 1: Cell Seeding
-
Cell Culture: Culture cells under standard conditions until they are ready for subculturing.
-
Seeding: Harvest and count the cells. Seed the cells into a Seahorse XF cell culture microplate at a pre-determined optimal density. For example, a starting density of 1x10^5 cells/well for iPSC-derived neurons has been reported.[5] Cell density is a critical parameter and should be optimized for each cell type to ensure OCR values are within the instrument's detection range.
-
Incubation: Incubate the plate overnight in a CO2 incubator to allow for cell attachment and recovery.
Day 2: Seahorse XF Assay
-
Hydrate Sensor Cartridge: The day before the assay, hydrate the Seahorse XF sensor cartridge by adding Seahorse XF Calibrant solution to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight at 37°C in a non-CO2 incubator.[7]
-
Prepare Assay Medium: Warm the Seahorse XF Base Medium to 37°C and supplement it with glucose, pyruvate, and glutamine.[5][6] A common final concentration is 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine.[5][6][7] The pH should be adjusted to 7.4.
-
Cell Wash and Incubation: Remove the cell culture medium from the microplate and gently wash the cells twice with the prepared assay medium. Finally, add the appropriate volume of assay medium to each well and incubate the plate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.[5][8]
-
Prepare Compound Plate:
-
Prepare stock solutions of the Seahorse XF Cell Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) and the test compound (this compound) in the assay medium at the desired concentrations.
-
Load the compounds into the appropriate ports of the hydrated sensor cartridge. A typical loading order is:
-
-
Run the Assay:
-
Load the sensor cartridge with the prepared compounds into the Seahorse XF Analyzer.
-
Place the cell culture microplate into the instrument.
-
Start the assay using the Seahorse XF software. The instrument will measure baseline OCR before sequentially injecting the compounds from each port and measuring the subsequent changes in OCR.[1]
-
Data Analysis and Presentation
The Seahorse XF software automatically calculates the OCR values over time.[3] The key parameters of mitochondrial respiration can be derived from the changes in OCR after each compound injection. The data should be normalized to cell number or protein concentration to account for well-to-well variability.[9]
Summary of Quantitative Data:
| Treatment Group | Basal Respiration (pmol O2/min) | ATP-Linked Respiration (pmol O2/min) | Maximal Respiration (pmol O2/min) | Spare Respiratory Capacity (pmol O2/min) |
| Control (Vehicle) | ||||
| This compound (Concentration 1) | ||||
| This compound (Concentration 2) | ||||
| ... |
Visualizations
Mitochondrial Respiration Pathway
Caption: Mitochondrial electron transport chain and points of action for Mito Stress Test modulators.
Seahorse XF Assay Experimental Workflow
Caption: Experimental workflow for the Seahorse XF Cell Mito Stress Test.
Troubleshooting
Common issues in Seahorse assays include low OCR readings, poor response to inhibitors, and high well-to-well variability.
-
Low OCR: May be due to insufficient cell numbers.[10] Optimizing cell seeding density is crucial.
-
Poor Response to FCCP: The optimal concentration of FCCP is cell-type dependent and requires careful titration to achieve maximal respiration without causing toxicity.[11]
-
High Variability: Can result from inconsistent cell seeding, edge effects in the microplate, or improper handling. Ensure even cell distribution and avoid using the outer wells if edge effects are a concern.
For more detailed troubleshooting, refer to Agilent's resources and user guides.[11][12]
References
- 1. agilent.com [agilent.com]
- 2. agilent.com [agilent.com]
- 3. agilent.com [agilent.com]
- 4. Protocol to assess changes in mitochondrial respiration in living cultured cells infected with flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. content.protocols.io [content.protocols.io]
- 6. agilent.com [agilent.com]
- 7. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2.11. Agilent seahorse XF Cell Mito Stress test [bio-protocol.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
In Vivo Application of Mitochondrial Respiration-IN-2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Note: Information regarding a specific molecule designated "Mitochondrial Respiration-IN-2" with CAS number 318498-81-6 is limited to listings by chemical suppliers. As of the current date, there is no publicly available scientific literature detailing its in vivo applications, mechanism of action, or specific experimental protocols. The following application notes and protocols are therefore based on general principles and methodologies for evaluating novel inhibitors of mitochondrial respiration in vivo. Researchers should adapt these generalized protocols based on the specific characteristics of the compound once they are elucidated.
Introduction to Mitochondrial Respiration Inhibition
Mitochondrial respiration is the fundamental process by which cells generate the majority of their ATP. This process, also known as oxidative phosphorylation, involves a series of enzyme complexes (I-V) in the inner mitochondrial membrane, collectively called the electron transport chain (ETC). Inhibition of this pathway can have profound physiological effects, making it a key area of investigation for various therapeutic areas, including oncology, metabolic diseases, and neurodegenerative disorders. Novel inhibitors of mitochondrial respiration require careful in vivo evaluation to understand their efficacy, safety, and pharmacokinetic/pharmacodynamic (PK/PD) profile.
General In Vivo Experimental Workflow
The following diagram outlines a typical workflow for the in vivo evaluation of a novel mitochondrial respiration inhibitor.
Caption: General workflow for in vivo studies of a mitochondrial respiration inhibitor.
Key In Vivo Experimental Protocols
Detailed methodologies for crucial in vivo experiments are provided below. These protocols are generalized and should be optimized for the specific compound and animal model.
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of "this compound" that can be administered to an animal model without causing unacceptable toxicity.
Protocol:
-
Animal Model: Select a relevant rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats), typically 8-10 weeks old. Use both male and female animals.
-
Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the study.
-
Dose Formulation: Prepare "this compound" in a suitable vehicle (e.g., saline, DMSO/Cremophor EL/saline). The final DMSO concentration should be below 10%.
-
Dose Escalation:
-
Begin with a low dose, estimated from in vitro cytotoxicity data (e.g., 1/10th of the in vitro IC50 converted to a mg/kg dose).
-
Administer the compound via the intended clinical route (e.g., intraperitoneal (IP), intravenous (IV), or oral gavage).
-
Use a cohort of 3-5 animals per dose level.
-
Escalate the dose in subsequent cohorts (e.g., using a modified Fibonacci sequence) until signs of toxicity are observed.
-
-
Monitoring:
-
Monitor animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, activity levels, and posture.
-
Record any adverse events.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause more than a 10-15% loss in body weight or significant clinical signs of distress.
-
Necropsy: At the end of the study, perform a gross necropsy and collect major organs for histopathological analysis to identify any target organ toxicity.
Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of "this compound".
Protocol:
-
Animal Model: Use a cannulated rodent model (e.g., jugular vein cannulated rats) to allow for serial blood sampling.
-
Dosing: Administer a single dose of "this compound" via the intended route of administration.
-
Sample Collection:
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an appropriate anticoagulant.
-
Process blood to plasma and store at -80°C until analysis.
-
At the terminal time point, collect major tissues (e.g., liver, kidney, tumor, brain) to assess tissue distribution.
-
-
Bioanalysis:
-
Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of "this compound" in plasma and tissue homogenates.
-
-
Data Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
-
Table 1: Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
In Vivo Pharmacodynamic (PD) and Efficacy Study
Objective: To assess the biological effect of "this compound" on mitochondrial function in a target tissue and to evaluate its therapeutic efficacy in a disease model.
Protocol:
-
Animal Model: Use a relevant disease model (e.g., tumor xenograft model for cancer studies).
-
Treatment Groups:
-
Vehicle control group.
-
"this compound" treatment group(s) at one or more doses below the MTD.
-
Positive control group (if available).
-
-
Dosing Regimen: Administer the compound according to a predetermined schedule (e.g., daily, twice weekly).
-
Efficacy Assessment:
-
Monitor disease-specific endpoints. For a tumor model, this would include tumor volume measurements (e.g., twice weekly using calipers).
-
Monitor animal body weight and overall health.
-
-
Pharmacodynamic Assessment:
-
At the end of the study, or at specified time points, collect tumors or relevant tissues.
-
Isolate mitochondria from the tissue.
-
Perform high-resolution respirometry (e.g., using an Oroboros Oxygraph-2k or Agilent Seahorse XF Analyzer) to measure the oxygen consumption rate (OCR) with various substrates and inhibitors to assess the function of different ETC complexes.
-
-
Data Presentation:
Table 2: Example In Vivo Efficacy Data (Tumor Model)
| Treatment Group | Mean Tumor Volume (mm³) ± SEM (Day 21) | % Tumor Growth Inhibition |
| Vehicle Control | 1500 ± 150 | - |
| MR-IN-2 (10 mg/kg) | 750 ± 100 | 50 |
| Positive Control | 450 ± 80 | 70 |
Table 3: Example Ex Vivo Pharmacodynamic Data (High-Resolution Respirometry)
| Treatment Group | State 3 Respiration (pmol O₂/s/mg protein) ± SEM | State 4 Respiration (pmol O₂/s/mg protein) ± SEM | Respiratory Control Ratio (RCR) |
| Vehicle Control | 250 ± 20 | 50 ± 5 | 5.0 |
| MR-IN-2 (10 mg/kg) | 125 ± 15 | 45 ± 4 | 2.8 |
Signaling Pathway Visualization
Inhibition of mitochondrial respiration can impact multiple cellular signaling pathways. A common consequence is the activation of the AMP-activated protein kinase (AMPK) pathway due to decreased ATP production.
Caption: Potential signaling cascade following mitochondrial respiration inhibition.
Conclusion
The provided application notes and protocols offer a foundational framework for the in vivo investigation of "this compound". Due to the current lack of specific data for this compound, it is imperative that researchers conduct thorough preliminary studies to determine its physicochemical properties, in vitro potency, and general toxicity before proceeding with extensive in vivo experiments. Careful experimental design and adherence to established methodologies will be crucial for elucidating the therapeutic potential and safety profile of this novel mitochondrial respiration inhibitor.
Application Notes and Protocols for the Use of Mitochondrial Respiration Inhibitors in Cancer Research: A Case Study with Rotenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of mitochondrial respiration inhibitors in cancer research, with a specific focus on Rotenone, a potent and well-characterized inhibitor of mitochondrial complex I. This document outlines Rotenone's mechanism of action, its effects on various cancer models, and detailed protocols for its application in laboratory settings.
Introduction to Mitochondrial Respiration Inhibition in Cancer
Mitochondrial respiration, or oxidative phosphorylation (OXPHOS), is a critical metabolic pathway for energy production in the form of ATP. While cancer cells are known for their reliance on glycolysis even in the presence of oxygen (the Warburg effect), there is growing evidence that many tumors also depend on mitochondrial respiration for survival, proliferation, and metastasis.[1][2] This dependency makes mitochondrial respiration an attractive target for cancer therapy.
Rotenone is a naturally occurring pesticide and a classical inhibitor of the mitochondrial electron transport chain (ETC) at Complex I.[3] By blocking the transfer of electrons from NADH to coenzyme Q, Rotenone disrupts the proton gradient across the inner mitochondrial membrane, leading to decreased ATP synthesis and increased production of reactive oxygen species (ROS).[4][5] This induction of oxidative stress and energetic crisis can trigger apoptotic cell death in cancer cells.[2][6]
Mechanism of Action of Rotenone in Cancer Cells
Rotenone's primary mechanism of action is the inhibition of Complex I of the mitochondrial respiratory chain.[4] This leads to a cascade of downstream effects that contribute to its anti-cancer properties:
-
Increased Reactive Oxygen Species (ROS) Production: The blockage of the electron transport chain results in the accumulation of electrons, which are then transferred to molecular oxygen, generating superoxide radicals and other ROS.[5][7]
-
Induction of Apoptosis: Elevated ROS levels can induce oxidative damage to cellular components, including DNA, proteins, and lipids, ultimately leading to programmed cell death (apoptosis).[2][6]
-
Modulation of Signaling Pathways: Rotenone has been shown to modulate several key signaling pathways involved in cancer progression, most notably the PI3K/AKT/mTOR pathway, which is often hyperactive in tumors.[1][8][9] It can also activate stress-activated protein kinases such as JNK and p38 MAPK.[6]
Rotenone [label="Rotenone", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ComplexI [label="Mitochondrial\nComplex I", fillcolor="#F1F3F4", fontcolor="#202124"]; ETC [label="Electron Transport\nChain Disruption", fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="↑ Reactive Oxygen\nSpecies (ROS)", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K_AKT [label="PI3K/AKT/mTOR\nPathway Inhibition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JNK_p38 [label="JNK/p38 MAPK\nActivation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Rotenone -> ComplexI [color="#5F6368"]; ComplexI -> ETC [color="#5F6368"]; ETC -> ROS [color="#5F6368"]; ROS -> JNK_p38 [color="#5F6368"]; Rotenone -> PI3K_AKT [color="#5F6368"]; PI3K_AKT -> Apoptosis [color="#5F6368"]; JNK_p38 -> Apoptosis [color="#5F6368"]; }
Figure 1: Simplified signaling pathway of Rotenone's anti-cancer effects.
Data Presentation: Effects of Rotenone on Cancer Cells
The following tables summarize the quantitative effects of Rotenone on various cancer cell lines as reported in the literature.
Table 1: Cytotoxicity of Rotenone in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 / Effective Concentration | Reference |
| SW480 | Colon Cancer | CCK-8 | 48 | ~10-100 nM | [1] |
| SW620 | Colon Cancer | CCK-8 | 48 | ~10-100 nM | [1] |
| MCF-7 | Breast Cancer | Not Specified | Not Specified | Not Specified (strong growth inhibition) | [5][6] |
| Osteosarcoma Cells | Osteosarcoma | Transwell/Wound Healing | Not Specified | Not Specified (significant inhibition) | [3] |
| SH-SY5Y | Neuroblastoma | MTT | 24 | IC50: 8.1 µM | [10] |
| SH-SY5Y | Neuroblastoma | MTT | 48 | IC50: 110 nM | [10] |
| Caco-2 | Colorectal Adenocarcinoma | MTT | 3 | Inhibition at 1-10 µM | [11] |
Table 2: Effects of Rotenone on Mitochondrial Respiration
| Cell Line | Treatment | Effect on Oxygen Consumption | Reference |
| HL-60 | 10 nM - 1 µM Rotenone for 30 min | Dose-dependent decrease | [12] |
| Raji | 100 nM Rotenone for 5 min | Inhibition of respiration | [13] |
| Human Colorectal Cancer Tissue | 50 µM Rotenone | Inhibition of Complex I-mediated respiration | [14] |
| Human Breast Cancer Tissue | 50 µM Rotenone | Inhibition of Complex I-mediated respiration | [14] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of Rotenone on cancer cells.
start [label="Start: Cancer Cell Culture", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; treatment [label="Treat with Rotenone\n(Varying Concentrations & Times)", fillcolor="#FBBC05", fontcolor="#202124"]; viability [label="Cell Viability Assay\n(e.g., MTT, CCK-8)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; migration [label="Migration/Invasion Assay\n(e.g., Transwell, Wound Healing)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; respiration [label="Mitochondrial Respiration Assay\n(e.g., High-Resolution Respirometry)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; protein [label="Protein Analysis\n(Western Blot for Signaling Pathways)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis & Interpretation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> treatment [color="#5F6368"]; treatment -> viability [color="#5F6368"]; treatment -> migration [color="#5F6368"]; treatment -> respiration [color="#5F6368"]; treatment -> protein [color="#5F6368"]; viability -> data_analysis [color="#5F6368"]; migration -> data_analysis [color="#5F6368"]; respiration -> data_analysis [color="#5F6368"]; protein -> data_analysis [color="#5F6368"]; }
Figure 2: General experimental workflow for studying Rotenone's effects.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Rotenone on cancer cells.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Rotenone stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.[15]
-
Prepare serial dilutions of Rotenone in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the Rotenone dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing formazan crystals to form.[15]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.
-
Protocol 2: Transwell Invasion Assay
This protocol assesses the effect of Rotenone on cancer cell invasion.
-
Materials:
-
Cancer cell line of interest
-
Serum-free medium and medium with 10% FBS
-
Transwell inserts (8 µm pore size) pre-coated with Matrigel
-
24-well plates
-
Rotenone stock solution
-
Cotton swabs
-
Crystal violet staining solution
-
Microscope
-
-
Procedure:
-
Rehydrate the Matrigel-coated Transwell inserts according to the manufacturer's instructions.
-
Harvest and resuspend cancer cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.[3]
-
Add 200 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Add 500 µL of medium containing 10% FBS to the lower chamber.[3]
-
Add different concentrations of Rotenone to both the upper and lower chambers.
-
Incubate for 24-48 hours.
-
After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with 4% paraformaldehyde for 30 minutes.
-
Stain the cells with 0.1% crystal violet for 20 minutes.[3]
-
Wash the inserts with PBS and allow them to air dry.
-
Count the number of invaded cells in several random fields under a microscope.
-
Protocol 3: High-Resolution Respirometry
This protocol measures the effect of Rotenone on mitochondrial oxygen consumption.
-
Materials:
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k)
-
Cancer cell suspension or permeabilized cells
-
Respiration medium (e.g., MiR05)
-
Substrates for Complex I (e.g., malate, glutamate, pyruvate)
-
ADP
-
Rotenone
-
Succinate (for Complex II-driven respiration)
-
Antimycin A (Complex III inhibitor)
-
-
Procedure:
-
Calibrate the oxygen sensors of the respirometer.
-
Add the cell suspension to the respirometer chambers.
-
Record the basal respiration rate.
-
To measure Complex I-driven respiration, add substrates such as malate and glutamate, followed by ADP to stimulate state 3 respiration.[14]
-
After establishing a stable rate, inject a specific concentration of Rotenone into the chamber and record the inhibition of oxygen consumption.[14][16]
-
To measure Complex II-driven respiration, subsequently add succinate. The remaining oxygen consumption will be primarily driven by Complex II.
-
Finally, add Antimycin A to inhibit Complex III and determine the residual oxygen consumption.
-
Express respiration rates as nM O2/min per million cells or per mg of tissue.[14]
-
Protocol 4: Western Blotting for Signaling Pathway Analysis
This protocol is for analyzing changes in protein expression and phosphorylation in key signaling pathways.
-
Materials:
-
Cancer cells treated with Rotenone
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-Bax, anti-Bcl-2, anti-cleaved-caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse the Rotenone-treated and control cells with RIPA buffer.
-
Quantify the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
Inhibitors of mitochondrial respiration, exemplified by Rotenone, represent a promising class of anti-cancer agents. By disrupting cellular energetics and inducing oxidative stress, these compounds can effectively trigger cell death and inhibit tumor progression. The protocols and data presented here provide a framework for researchers to investigate the potential of mitochondrial respiration inhibitors in their own cancer research models. Careful experimental design and a multi-faceted approach, encompassing cell viability, mitochondrial function, and signaling pathway analysis, are crucial for a comprehensive understanding of their therapeutic potential.
References
- 1. Rotenone restrains colon cancer cell viability, motility and epithelial-mesenchymal transition and tumorigenesis in nude mice via the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rotenone induces apoptosis in human lung cancer cells by regulating autophagic flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rotenone inhibited osteosarcoma metastasis by modulating ZO-2 expression and location via the ROS/Ca2+/AMPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. researchgate.net [researchgate.net]
- 6. Rotenone induces apoptosis in MCF-7 human breast cancer cell-mediated ROS through JNK and p38 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suppression of Rotenone-Treated Human Breast Cancer Stem Cell Survival Using Survivin Inhibitor YM155 is Associated to Oxidative Stress Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rotenone restrains colon cancer cell viability, motility and epithelial‑mesenchymal transition and tumorigenesis in nude mice via the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Mitochondrial Respiration in Human Colorectal and Breast Cancer Clinical Material Is Regulated Differently - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bee Venom Protects against Rotenone-Induced Cell Death in NSC34 Motor Neuron Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Video: High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells [jove.com]
Unraveling the Role of Mitochondrial Respiration Modulators in Neurobiology: Application Notes and Protocols
Introduction
Mitochondrial dysfunction is a central hallmark of numerous neurodegenerative diseases and neurological disorders. The intricate processes of mitochondrial respiration are fundamental to neuronal health, providing the necessary energy for synaptic transmission, maintaining ion gradients, and regulating cellular signaling pathways. Consequently, pharmacological agents that modulate mitochondrial respiration are of significant interest to researchers and drug development professionals in the field of neurobiology. This document provides a detailed overview of the applications of mitochondrial respiration modulators in neurobiological research, with a focus on experimental protocols and data interpretation. While a specific compound named "Mitochondrial Respiration-IN-2" (MR-IN-2) is not identifiable in the current scientific literature, this guide will focus on the principles and methodologies applicable to the study of novel mitochondrial respiration modulators in a neurobiological context.
Targeting Mitochondrial Respiration for Neuroprotection and Cognitive Enhancement
Enhancing mitochondrial respiration is a promising therapeutic strategy for neuroprotection and cognitive enhancement.[1][2] Interventions that successfully increase mitochondrial respiration often lead to elevated oxidative energy metabolism and antioxidant defenses, which in turn can mitigate neuronal damage and improve cognitive function.[1] The central nervous system is highly dependent on oxidative phosphorylation for its energy demands, making it particularly vulnerable to impairments in mitochondrial function.[3] Early metabolic changes and mitochondrial bioenergetic deficits are increasingly recognized as early events in the pathogenesis of neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease.[1] Therefore, compounds that can support or enhance mitochondrial respiration hold significant therapeutic potential.
Key Applications in Neurobiology
The study of mitochondrial respiration modulators in neurobiology encompasses a wide range of applications, including:
-
Neurodegenerative Disease Modeling: Investigating the effects of novel compounds on mitochondrial function in cellular and animal models of diseases like Parkinson's, Alzheimer's, and Amyotrophic Lateral Sclerosis (ALS).[4][5][6]
-
Ischemic Injury and Stroke: Assessing the neuroprotective potential of mitochondrial modulators in models of cerebral ischemia, where energy failure is a critical component of neuronal death.[7]
-
Cognitive Enhancement: Exploring the ability of these compounds to improve memory, learning, and other cognitive functions by boosting neuronal energy metabolism.[2]
-
Neurodevelopmental Disorders: Understanding the role of mitochondrial function in neuronal development and how its modulation might impact neurodevelopmental conditions.
-
Aging: Studying the impact of mitochondrial modulators on age-related cognitive decline and neuronal senescence.
Data Presentation: Quantitative Analysis of Mitochondrial Function
To facilitate the comparison of experimental data, it is crucial to present quantitative results in a structured format. The following tables provide examples of how to summarize data from key experiments used to assess the impact of a mitochondrial respiration modulator.
Table 1: Effect of a Hypothetical Modulator on Oxygen Consumption Rate (OCR) in Primary Neurons
| Treatment Group | Basal Respiration (pmol O₂/min) | ATP-Linked Respiration (pmol O₂/min) | Maximal Respiration (pmol O₂/min) | Spare Respiratory Capacity (%) |
| Vehicle Control | 100 ± 5 | 75 ± 4 | 200 ± 10 | 100 ± 6 |
| Modulator (1 µM) | 120 ± 6 | 90 ± 5 | 250 ± 12 | 130 ± 8 |
| Modulator (10 µM) | 150 ± 8 | 115 ± 7 | 300 ± 15 | 150 ± 9 |
Table 2: Impact of a Hypothetical Modulator on Mitochondrial Membrane Potential (ΔΨm) in a Neuronal Cell Line
| Treatment Group | JC-1 Red/Green Fluorescence Ratio |
| Vehicle Control | 2.5 ± 0.2 |
| Modulator (1 µM) | 3.0 ± 0.3 |
| Modulator (10 µM) | 3.5 ± 0.4 |
| FCCP (Positive Control) | 1.1 ± 0.1 |
Table 3: ATP Production in Isolated Brain Mitochondria Treated with a Hypothetical Modulator
| Treatment Group | ATP Production Rate (nmol/min/mg protein) |
| Vehicle Control | 50 ± 3 |
| Modulator (1 µM) | 65 ± 4 |
| Modulator (10 µM) | 80 ± 5 |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are protocols for key experiments used to characterize the effects of a mitochondrial respiration modulator in a neurobiological setting.
Protocol 1: Measurement of Oxygen Consumption Rate (OCR) in Intact Primary Neurons
This protocol describes the use of extracellular flux analysis to measure mitochondrial respiration in real-time.[3]
Materials:
-
Primary neuronal cell culture
-
Seahorse XF Cell Culture Microplates
-
Assay medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Mitochondrial stress test reagents:
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
-
-
Test compound (mitochondrial respiration modulator)
-
Seahorse XFe/XFp Analyzer
Procedure:
-
Cell Plating: Seed primary neurons in a Seahorse XF Cell Culture Microplate at an appropriate density and allow them to adhere and mature.
-
Compound Treatment: On the day of the assay, replace the culture medium with pre-warmed assay medium containing either the test compound at various concentrations or vehicle control. Incubate for the desired treatment time.
-
Instrument Calibration: Calibrate the Seahorse XFe/XFp Analyzer with the calibration solution.
-
Assay Execution:
-
Place the cell culture microplate into the Seahorse analyzer.
-
Perform baseline OCR measurements.
-
Sequentially inject oligomycin, FCCP, and rotenone/antimycin A to measure key parameters of mitochondrial function:
-
Basal Respiration: Initial OCR before any injections.
-
ATP-Linked Respiration: The decrease in OCR after oligomycin injection.
-
Maximal Respiration: The maximum OCR achieved after FCCP injection.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration.
-
Non-Mitochondrial Respiration: The OCR remaining after rotenone/antimycin A injection.
-
-
-
Data Analysis: Normalize OCR data to cell number or protein concentration. Calculate the different respiratory parameters and compare between treatment groups.
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol utilizes the fluorescent dye JC-1 to measure changes in mitochondrial membrane potential.[8]
Materials:
-
Neuronal cell line or primary neurons
-
JC-1 dye
-
Fluorescence microplate reader or fluorescence microscope
-
FCCP (as a positive control for depolarization)
-
Test compound
Procedure:
-
Cell Culture and Treatment: Culture neuronal cells in a suitable format (e.g., 96-well plate). Treat the cells with the test compound or vehicle control for the desired duration.
-
JC-1 Staining:
-
Prepare a working solution of JC-1 dye in culture medium.
-
Remove the treatment medium and incubate the cells with the JC-1 staining solution.
-
-
Fluorescence Measurement:
-
For a plate reader: Measure fluorescence intensity at two different wavelength pairs to detect JC-1 monomers (green fluorescence, indicating low ΔΨm) and J-aggregates (red fluorescence, indicating high ΔΨm).
-
For a microscope: Capture images in both green and red channels.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
Visualization of Key Pathways and Workflows
Diagrams are provided to illustrate relevant signaling pathways and experimental workflows.
Caption: Signaling pathway of mitochondrial electron transport and ATP synthesis.
References
- 1. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 2. Mitochondrial respiration as a target for neuroprotection and cognitive enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial Dysfunction in Neurodegenerative Diseases [mdpi.com]
- 5. Mitochondrial Dysfunction and Biogenesis in Neurodegenerative diseases: Pathogenesis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrial Dysfunction in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
- 8. pnas.org [pnas.org]
Application Notes and Protocols: Flow Cytometry Analysis of Cellular Responses to Mitochondrial Respiration-IN-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial respiration is a fundamental cellular process responsible for the majority of ATP production, the primary energy currency of the cell. This process, carried out by the electron transport chain (ETC) on the inner mitochondrial membrane, involves a series of redox reactions that create a proton gradient, driving ATP synthesis.[1][2][3][4] The disruption of mitochondrial respiration is implicated in a wide range of pathologies and is a key target for drug development.
Mitochondrial Respiration-IN-2 (MR-IN-2) is an investigational small molecule inhibitor of mitochondrial respiration. These application notes provide a comprehensive guide to utilizing flow cytometry for the analysis of cellular responses to MR-IN-2 treatment. Flow cytometry offers a high-throughput method to assess multiple parameters of mitochondrial function at the single-cell level.[5][6][7] The following protocols detail the measurement of key indicators of mitochondrial health: mitochondrial membrane potential (MMP), mitochondrial reactive oxygen species (ROS) production, mitochondrial mass, and cell viability.
Hypothetical Mechanism of Action of MR-IN-2
For the purpose of this guide, we will hypothesize that this compound (MR-IN-2) acts by inhibiting Complex I (NADH dehydrogenase) of the electron transport chain. This inhibition blocks the transfer of electrons from NADH to the ETC, leading to a decrease in the proton gradient across the inner mitochondrial membrane. Consequently, this disruption results in reduced ATP production, a decrease in mitochondrial membrane potential, and an increase in the production of mitochondrial reactive oxygen species (ROS) due to electron leakage.
Data Presentation
The following tables summarize hypothetical quantitative data obtained from flow cytometry analysis of HL-60 cells treated with varying concentrations of MR-IN-2 for 24 hours.
Table 1: Effect of MR-IN-2 on Mitochondrial Membrane Potential (MMP) and Cell Viability
| MR-IN-2 Concentration (µM) | Mean Fluorescence Intensity (MFI) of JC-1 Red | % Cells with Low MMP | % Cell Viability (Calcein-AM Positive) |
| 0 (Vehicle) | 8500 | 5.2 | 95.1 |
| 1 | 6200 | 25.8 | 92.3 |
| 5 | 3100 | 68.4 | 75.6 |
| 10 | 1500 | 89.1 | 55.2 |
| 25 | 800 | 95.6 | 30.7 |
Table 2: Effect of MR-IN-2 on Mitochondrial ROS and Mitochondrial Mass
| MR-IN-2 Concentration (µM) | Mean Fluorescence Intensity (MFI) of MitoSOX Red | Mean Fluorescence Intensity (MFI) of MitoTracker Green |
| 0 (Vehicle) | 1200 | 7500 |
| 1 | 2500 | 7450 |
| 5 | 5800 | 7300 |
| 10 | 9200 | 7100 |
| 25 | 11500 | 6800 |
Experimental Protocols
The following are detailed protocols for the flow cytometric analysis of cells treated with MR-IN-2.
Protocol 1: Assessment of Mitochondrial Membrane Potential (MMP) and Cell Viability
This protocol utilizes the ratiometric dye JC-1 to measure MMP and Calcein-AM to assess cell viability. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In cells with low MMP, JC-1 remains as monomers and fluoresces green. Calcein-AM is a non-fluorescent, cell-permeable dye that is converted to the green-fluorescent calcein in viable cells.
Materials:
-
JC-1 Dye
-
Calcein-AM
-
Phosphate-Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
Cell Culture Medium
-
MR-IN-2
-
Flow Cytometer
Procedure:
-
Cell Seeding: Seed cells (e.g., HL-60) in a 24-well plate at a density of 2 x 10^5 cells/mL and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of MR-IN-2 or vehicle control for the desired time period (e.g., 24 hours).
-
Cell Harvesting: Gently collect the cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with warm PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PBS containing 2 µM JC-1 and 1 µM Calcein-AM.
-
Incubation: Incubate the cells for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS containing 2% FBS.
-
Resuspension: Resuspend the final cell pellet in 500 µL of PBS for flow cytometry analysis.
-
Flow Cytometry Acquisition: Analyze the samples on a flow cytometer. Excite JC-1 at 488 nm and collect green fluorescence (monomers) in the FL1 channel (e.g., 530/30 nm filter) and red fluorescence (aggregates) in the FL2 channel (e.g., 585/42 nm filter). Excite Calcein-AM at 488 nm and collect green fluorescence in the FL1 channel.
-
Data Analysis: Compensate for spectral overlap. Gate on the viable cell population based on forward and side scatter. Analyze the ratio of red to green fluorescence for JC-1 to determine the change in MMP. Quantify the percentage of Calcein-AM positive cells for viability.
Protocol 2: Measurement of Mitochondrial Superoxide and Mitochondrial Mass
This protocol uses MitoSOX Red to detect mitochondrial superoxide and MitoTracker Green FM to stain mitochondria regardless of their membrane potential, thus serving as an indicator of mitochondrial mass.[5]
Materials:
-
MitoSOX Red reagent
-
MitoTracker Green FM
-
Hank's Balanced Salt Solution (HBSS)
-
Cell Culture Medium
-
MR-IN-2
-
Flow Cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting and Washing: Follow steps 3 and 4 from Protocol 1.
-
Staining: Resuspend the cells in 500 µL of warm HBSS containing 5 µM MitoSOX Red and 100 nM MitoTracker Green FM.
-
Incubation: Incubate for 30 minutes at 37°C, protected from light.
-
Washing: Wash the cells once with warm HBSS.
-
Resuspension: Resuspend the cells in 500 µL of HBSS for immediate analysis.
-
Flow Cytometry Acquisition: Analyze the samples on a flow cytometer. For MitoSOX Red, excite at 510 nm and collect fluorescence in the PE channel (e.g., 585/42 nm filter). For MitoTracker Green FM, excite at 490 nm and collect fluorescence in the FITC channel (e.g., 530/30 nm filter).
-
Data Analysis: Gate on the cell population of interest. Determine the Mean Fluorescence Intensity (MFI) for both MitoSOX Red and MitoTracker Green to quantify changes in mitochondrial superoxide and mitochondrial mass, respectively.
Experimental Workflow and Logic
The following diagrams illustrate the general experimental workflow for analyzing the effects of MR-IN-2 and the logical relationship between the measured parameters.
References
- 1. Cellular Respiration in Mitochondria | Process & Function - Lesson | Study.com [study.com]
- 2. Cellular respiration - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Mitochondrion - Wikipedia [en.wikipedia.org]
- 5. Using flow cytometry for mitochondrial assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using flow cytometry for mitochondrial assays: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Mitochondrial Respiration Inhibitors
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with mitochondrial respiration inhibitors.
Troubleshooting Guide
Q1: My mitochondrial respiration inhibitor is not showing any effect on oxygen consumption in my experiment. What are the possible causes?
A1: Several factors can lead to a lack of inhibitory effect on mitochondrial respiration. A systematic approach to troubleshooting is recommended. The potential causes can be broadly categorized into issues with the inhibitor itself, the experimental setup, and the biological system.
Potential Causes of Inhibitor Ineffectiveness:
| Category | Specific Issue | Recommended Action |
| Inhibitor Integrity | Degradation: The inhibitor may have degraded due to improper storage (e.g., exposure to light, incorrect temperature) or multiple freeze-thaw cycles. | Prepare a fresh stock of the inhibitor. Always follow the manufacturer's storage recommendations. |
| Incorrect Concentration: The final concentration in the assay may be too low to elicit an effect. | Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell type and experimental conditions. | |
| Solubility Issues: The inhibitor may not be fully dissolved in the assay medium, leading to a lower effective concentration. | Ensure the inhibitor is completely dissolved in the appropriate solvent before adding it to the assay medium. Check for any precipitation. | |
| Experimental Setup | Instrument Malfunction: The oxygen sensor may not be properly calibrated, or the respirometer chamber may have a leak. | Calibrate the polarographic oxygen sensors before each experiment.[1] Ensure the chamber is properly sealed. |
| Incorrect Protocol: The timing of inhibitor addition or the choice of substrates may be inappropriate for observing the inhibitory effect. | Review the experimental protocol. For example, to see the effect of a Complex I inhibitor, mitochondria must be respiring on Complex I-linked substrates like pyruvate and malate.[2] | |
| Biological System | Cell Permeability: The inhibitor may not be able to cross the cell membrane to reach the mitochondria in intact cell experiments. | For intact cells, consider using a permeabilizing agent like digitonin, but be cautious as excessive amounts can damage the mitochondrial outer membrane.[1][3] |
| Mitochondrial Integrity: In experiments with isolated mitochondria, the preparation may have poor integrity, leading to unreliable results. | Assess the integrity of the mitochondrial outer membrane by adding cytochrome c. A significant increase in respiration after cytochrome c addition indicates damaged membranes.[2][3] | |
| Cell Type Specificity: The cell line being used may have a low reliance on oxidative phosphorylation or express alternative respiratory pathways. | Characterize the metabolic profile of your cells. Some cells, particularly some cancer cell lines, rely more on glycolysis than oxidative phosphorylation. | |
| Mitochondrial Dysfunction: Pre-existing mitochondrial dysfunction in the cells can mask the effect of an inhibitor.[4] | Use appropriate positive controls with known potent inhibitors like rotenone (Complex I) or antimycin A (Complex III) to validate the experimental system.[5] |
Troubleshooting Workflow for Ineffective Inhibitor
Caption: A workflow diagram for troubleshooting an ineffective mitochondrial respiration inhibitor.
Frequently Asked Questions (FAQs)
Q2: How do I choose the right substrates for my mitochondrial respiration assay?
A2: The choice of substrates is critical as it determines which parts of the electron transport chain (ETC) are active.[6]
-
To assess Complex I-mediated respiration: Use a combination of pyruvate and malate, or glutamate and malate. These substrates generate NADH, which donates electrons to Complex I.[2]
-
To assess Complex II-mediated respiration: Use succinate. This substrate donates electrons directly to Complex II. It is common to add a Complex I inhibitor like rotenone first to isolate Complex II activity.[3]
-
To assess fatty acid oxidation: Use a fatty acid substrate like palmitoyl-l-carnitine in combination with malate.[6]
Q3: What are the key parameters I should measure in a mitochondrial respiration experiment?
A3: High-resolution respirometry allows for the measurement of several key parameters that provide a detailed picture of mitochondrial function.[7][8]
Key Mitochondrial Respiration States:
| State | Description | How to Measure |
| Basal Respiration | The baseline oxygen consumption of cells, representing the energy demand of the cell under normal conditions. | Measure the initial oxygen consumption rate (OCR) before adding any compounds. |
| LEAK Respiration (State 4) | Oxygen consumption not coupled to ATP synthesis, primarily due to proton leak across the inner mitochondrial membrane. | Measure OCR after inhibiting ATP synthase with oligomycin.[2] |
| Maximal Respiration (State 3) | The maximum rate of oxygen consumption when the ETC is fully active and not limited by substrate or ADP availability. | Measure OCR after the addition of ADP (for isolated mitochondria) or an uncoupler like FCCP (for intact cells).[6][9] |
| Spare Respiratory Capacity | The difference between maximal and basal respiration, indicating the cell's ability to respond to an increased energy demand. | Calculate: (Maximal Respiration) - (Basal Respiration). |
Q4: How does a mitochondrial respiration inhibitor affect the different respiratory states?
A4: A mitochondrial respiration inhibitor will decrease oxygen consumption by blocking electron flow through the ETC. For example, a Complex I inhibitor like rotenone will significantly decrease respiration that is dependent on Complex I substrates. The expected effect on different respiratory states depends on which complex is inhibited.
Hypothetical Effect of a Complex I Inhibitor on OCR:
| Experimental Step | OCR (pmol O2/s/10^6 cells) |
| Basal Respiration | 100 |
| After Oligomycin (LEAK) | 30 |
| After FCCP (Maximal) | 250 |
| After Rotenone (Complex I Inhibition) | 15 |
| After Antimycin A (Complex III Inhibition) | 5 |
Signaling Pathway of the Electron Transport Chain
Caption: The mitochondrial electron transport chain and sites of action for common inhibitors.
Experimental Protocols
Protocol: Assessing Mitochondrial Function in Intact Cells using High-Resolution Respirometry
This protocol describes a general method for measuring the oxygen consumption rate (OCR) in intact cells to assess mitochondrial function and the effect of an inhibitor.[10]
1. Cell Preparation:
-
Culture cells to the desired confluency on appropriate microplates or flasks.
-
On the day of the assay, replace the culture medium with a respiration buffer (e.g., a DMEM-based medium with desired substrates, low buffering capacity) and equilibrate the cells at 37°C in a CO2-free incubator for at least one hour.[10]
2. Instrument Setup:
-
Calibrate the polarographic oxygen sensors of the respirometer according to the manufacturer's instructions.[1]
-
Set the chamber temperature to 37°C and the stirring speed to an appropriate rate (e.g., 700 rpm).[1]
3. Assay Procedure (Substrate-Uncoupler-Inhibitor Titration):
-
Baseline Measurement: Place the cell plate into the respirometer and record the basal oxygen consumption rate until a stable signal is achieved (typically 5-10 minutes).[1]
-
ATP Synthase Inhibition (LEAK Respiration): Inject oligomycin (e.g., final concentration of 1-2 µg/ml) to inhibit ATP synthase. Record the OCR to measure the proton leak.[3]
-
Maximal Respiration: Inject a chemical uncoupler, such as FCCP or CCCP, in titrations to determine the maximal OCR. This dissipates the proton gradient and allows the ETC to function at its maximum rate.
-
Inhibitor Addition: Inject your inhibitor of interest (e.g., "Mitochondrial Respiration-IN-2") and record the change in OCR.
-
Respiratory Chain Inhibition: As a control, inject a known inhibitor of the respiratory chain, such as rotenone (Complex I inhibitor) followed by antimycin A (Complex III inhibitor), to shut down mitochondrial respiration and measure the non-mitochondrial oxygen consumption.[3]
4. Data Analysis:
-
Calculate the OCR at each step of the experiment.
-
Normalize the OCR data to the number of cells or protein concentration per well.
-
Calculate parameters such as basal respiration, LEAK respiration, maximal respiration, and spare respiratory capacity.
Logical Relationships in Inhibitor Failure
Caption: Potential causes for the failure of a mitochondrial respiration inhibitor.
References
- 1. Video: High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells [jove.com]
- 2. Experimental design [bio-protocol.org]
- 3. High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial Dysfunction: Pathophysiology and Mitochondria-Targeted Drug Delivery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of mitochondrial respiration has fundamentally different effects on proliferation, cell survival and stress response in immature versus differentiated cardiomyocyte cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Impairment of Mitochondrial Respiration in Metabolic Diseases: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MitoResp-IN-2 Concentration for Maximal Effect
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the optimal concentration of MitoResp-IN-2, a novel inhibitor of mitochondrial respiration, for achieving maximal and reproducible effects in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for MitoResp-IN-2 in my experiments?
A1: The optimal concentration of MitoResp-IN-2 is highly dependent on the specific cell line, experimental duration, and the biological endpoint being measured.[1] A crucial first step is to perform a dose-response analysis to determine the half-maximal inhibitory concentration (IC50) for both the target effect (e.g., inhibition of oxygen consumption) and cell viability. If the IC50 or Ki values from biochemical assays are known, a starting point for cellular assays can be 5 to 10 times higher than these values to aim for complete inhibition.[1] If no prior data exists, it is recommended to start with a broad concentration range (e.g., 1 nM to 100 µM) to capture the full dose-response curve.
Q2: How should I prepare and store stock solutions of MitoResp-IN-2?
A2: Most small molecule inhibitors are soluble in dimethyl sulfoxide (DMSO).[1] It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. To avoid degradation from repeated freeze-thaw cycles, this stock solution should be aliquoted and stored at -20°C or -80°C.[1] Immediately before an experiment, the stock solution should be diluted to the final working concentration in the cell culture medium. It is critical to maintain a low final DMSO concentration in the cell culture (typically ≤ 0.1%) to prevent solvent-induced toxicity.[1]
Q3: I am observing high cytotoxicity even at low concentrations of MitoResp-IN-2. What could be the reason?
A3: High cytotoxicity at low concentrations can be due to several factors. Ensure the purity of the MitoResp-IN-2 compound, as impurities can be toxic. The inhibitor may have off-target effects on other essential cellular pathways. Consider the metabolic state of your cells; cells that are highly dependent on oxidative phosphorylation may be more sensitive to mitochondrial respiration inhibitors. It is also important to carefully control for the effects of the vehicle (e.g., DMSO), as it can be toxic at higher concentrations.[1]
Q4: My results with MitoResp-IN-2 are not reproducible between experiments. What are the common sources of variability?
A4: Lack of reproducibility can stem from several sources. Variations in cell culture conditions, such as cell passage number, confluency, and media composition, can significantly affect cellular responses to inhibitors.[2] Inconsistent preparation of the inhibitor stock and working solutions can also lead to variability. Ensure that all experimental parameters are kept consistent between experiments.
Q5: How do I differentiate between inhibition of mitochondrial respiration and general cytotoxicity?
A5: It is crucial to perform parallel assays to assess mitochondrial function and cell viability. For instance, you can use a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) to directly assess mitochondrial respiration, while simultaneously performing an MTT or other cell viability assay.[2] A compound that specifically inhibits mitochondrial respiration will show a decrease in OCR at concentrations that do not significantly impact cell viability over a short-term exposure.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No effect of MitoResp-IN-2 on mitochondrial respiration. | 1. Low Inhibitor Potency: The inhibitor may have low potency in your specific cell line. 2. Poor Cell Permeability: The compound may not be effectively entering the cells.[1] 3. Incorrect Concentration Range: The concentrations tested may be too low. | 1. Verify the IC50 in a cell-free biochemical assay if possible. 2. Consider using a different formulation or a more permeable analog if available. 3. Perform a broad dose-response experiment with concentrations up to 100 µM. |
| High variability in Oxygen Consumption Rate (OCR) measurements. | 1. Inconsistent Cell Seeding: Uneven cell distribution in the microplate. 2. Cell Health Issues: Cells may be stressed or unhealthy. 3. Instrument Malfunction: Issues with the Seahorse XF Analyzer. | 1. Ensure a homogenous cell suspension and careful seeding technique. 2. Visually inspect cells before and after the assay.[3] 3. Perform instrument calibration and maintenance as per the manufacturer's guidelines. |
| Unexpected increase in OCR after adding MitoResp-IN-2. | 1. Uncoupling Effect: At certain concentrations, some inhibitors can act as mitochondrial uncouplers, leading to maximal respiration.[4] | 1. Carefully analyze the dose-response curve. An uncoupling effect will typically present as an initial increase in OCR followed by a decrease at higher, inhibitory concentrations. |
| Discrepancy between biochemical assay potency and cellular assay results. | 1. High Intracellular ATP: Cellular ATP levels (millimolar range) can outcompete ATP-competitive inhibitors.[1] 2. Drug Efflux Pumps: Cells may actively pump the inhibitor out. | 1. Consider the mechanism of action of MitoResp-IN-2. 2. Use efflux pump inhibitors as controls if efflux is suspected. |
Experimental Protocols
Protocol 1: Determining the IC50 of MitoResp-IN-2 using a Seahorse XF Mito Stress Test
This protocol outlines the steps to determine the concentration of MitoResp-IN-2 that inhibits mitochondrial respiration by 50%.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
MitoResp-IN-2 stock solution (e.g., 10 mM in DMSO)
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Oligomycin, FCCP, Rotenone/Antimycin A (Seahorse XF Cell Mito Stress Test Kit)
-
Your cell line of interest
Procedure:
-
Cell Seeding: Seed cells into a Seahorse XF microplate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare serial dilutions of MitoResp-IN-2 in the assay medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Inhibitor Treatment: Pre-treat the cells with the various concentrations of MitoResp-IN-2 or vehicle control for a specified time (e.g., 1-2 hours) in a non-CO2 incubator at 37°C.[1]
-
Mito Stress Test:
-
Place the cell plate into the Seahorse XF Analyzer and initiate the Mito Stress Test protocol.
-
The instrument will sequentially inject oligomycin, FCCP, and a mixture of rotenone and antimycin A to measure key parameters of mitochondrial function.
-
-
Data Analysis:
-
Analyze the oxygen consumption rate (OCR) data.
-
Plot the basal OCR against the log of the MitoResp-IN-2 concentration.
-
Use a non-linear regression model to determine the IC50 value.
-
Protocol 2: Assessing Cytotoxicity of MitoResp-IN-2 using an MTT Assay
This protocol is for assessing the effect of MitoResp-IN-2 on cell viability.
Materials:
-
96-well cell culture plates
-
MitoResp-IN-2 stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density and allow them to adhere overnight.[2]
-
Inhibitor Treatment: Prepare serial dilutions of MitoResp-IN-2 in complete culture medium. Remove the old medium and add the medium containing the different inhibitor concentrations. Include a vehicle-only control.[1][2]
-
Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).[1][2]
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[2]
-
Add the solubilization buffer to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Normalize the absorbance values to the vehicle control and plot the results to determine the cytotoxic concentration 50 (CC50).
-
Data Presentation
Table 1: Example Dose-Response Data for MitoResp-IN-2 in HCT116 Cells
| MitoResp-IN-2 Conc. (µM) | Basal OCR (% of Control) | Cell Viability (% of Control) |
| 0.01 | 98.5 ± 4.2 | 101.2 ± 3.5 |
| 0.1 | 85.1 ± 5.1 | 99.8 ± 4.1 |
| 1 | 52.3 ± 3.8 | 95.7 ± 5.2 |
| 10 | 15.6 ± 2.9 | 70.3 ± 6.8 |
| 100 | 5.2 ± 1.5 | 12.5 ± 3.1 |
Data are presented as mean ± standard deviation.
Mandatory Visualizations
Caption: Simplified overview of the mitochondrial electron transport chain and the putative inhibitory action of MitoResp-IN-2 on Complex I.
Caption: Workflow for determining the optimal concentration of MitoResp-IN-2.
Caption: Decision tree for troubleshooting a lack of effect from MitoResp-IN-2.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mapping Mitochondrial Respiratory Chain Deficiencies by Respirometry: Beyond the Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Respirometric Screening and Characterization of Mitochondrial Toxicants Within the ToxCast Phase I and II Chemical Libraries - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitochondrial Respiration-IN-2 (MR-IN-2)
Welcome to the Technical Support Center for Mitochondrial Respiration-IN-2 (MR-IN-2). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of MR-IN-2 in your experiments. MR-IN-2 is a potent and selective inhibitor of mitochondrial electron transport chain (ETC) Complex III (ubiquinol-cytochrome c reductase).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of MR-IN-2?
A1: MR-IN-2 is a high-affinity inhibitor of the mitochondrial electron transport chain Complex III. It specifically binds to the Qo site of cytochrome b within the complex, blocking the transfer of electrons from ubiquinol to cytochrome c.[1] This inhibition disrupts the proton gradient across the inner mitochondrial membrane, leading to a decrease in mitochondrial respiration and ATP synthesis.[1]
Q2: What are the expected effects of MR-IN-2 on cellular respiration?
A2: Treatment of cells with MR-IN-2 will lead to a significant decrease in the oxygen consumption rate (OCR). Specifically, you should observe a reduction in basal respiration, ATP-linked respiration, and maximal respiration. The spare respiratory capacity will also be diminished. These parameters can be measured using techniques like Seahorse XF analysis.[2][3]
Q3: Does MR-IN-2 induce reactive oxygen species (ROS) production?
A3: Yes, inhibition of Complex III by MR-IN-2 is known to increase the production of mitochondrial reactive oxygen species (ROS), specifically superoxide.[4][5][6] This occurs due to the accumulation of electrons at the Qo site, which can then be prematurely transferred to molecular oxygen.[4][6] This can lead to increased cytosolic hydrogen peroxide levels.[7]
Q4: What are the potential off-target effects of MR-IN-2?
A4: While MR-IN-2 is designed for high selectivity to Complex III, high concentrations or prolonged exposure may lead to off-target effects. Known off-target effects of Complex III inhibitors can include the modulation of signaling pathways sensitive to cellular redox status, such as those involving hypoxia-inducible factor 1-alpha (HIF-1α).[4] Additionally, significant disruption of mitochondrial function can indirectly impact various cellular processes, including cell proliferation and survival.[8][9]
Q5: How can I assess the impact of MR-IN-2 on mitochondrial membrane potential?
A5: A common method to measure mitochondrial membrane potential (ΔΨm) is using cationic fluorescent dyes like JC-1. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence.[10][11][12] Upon treatment with MR-IN-2, the disruption of the proton gradient will cause a decrease in ΔΨm, leading JC-1 to remain in its monomeric form, which emits green fluorescence.[10][11][12] An increase in the green/red fluorescence ratio indicates mitochondrial depolarization.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant change in Oxygen Consumption Rate (OCR) after adding MR-IN-2. | 1. Incorrect concentration of MR-IN-2: The concentration may be too low to effectively inhibit Complex III in your specific cell type. | 1. Perform a dose-response experiment: Titrate MR-IN-2 across a range of concentrations to determine the optimal inhibitory concentration for your cell line. |
| 2. Cell type is primarily glycolytic: Some cell lines, particularly cancer cells, rely more on glycolysis than oxidative phosphorylation for ATP production and may be less sensitive to mitochondrial inhibitors. | 2. Assess the metabolic phenotype of your cells: Use a Seahorse XF Glycolysis Stress Test to determine the extent of their reliance on glycolysis. | |
| 3. Inactive compound: The compound may have degraded due to improper storage or handling. | 3. Check compound integrity: Use a fresh stock of MR-IN-2 and ensure it has been stored according to the manufacturer's instructions. | |
| High variability in results between replicate wells. | 1. Inconsistent cell seeding: Uneven cell density across the plate can lead to variability in OCR measurements. | 1. Ensure even cell seeding: Use proper cell counting and seeding techniques to achieve a uniform monolayer in each well. Visually inspect the plate before the assay.[13] |
| 2. Edge effects in the microplate: Wells on the outer edges of the plate can be more susceptible to evaporation and temperature fluctuations. | 2. Avoid using outer wells: If possible, do not use the outermost wells of the microplate for your experiment. If you must use them, ensure proper hydration of the surrounding area. | |
| Unexpectedly high levels of cell death. | 1. Excessive ROS production: The increase in ROS due to Complex III inhibition can lead to oxidative stress and apoptosis.[14][15] | 1. Co-treat with an antioxidant: Consider using a mitochondrial-targeted antioxidant to mitigate the effects of excessive ROS production. |
| 2. ATP depletion: Severe inhibition of mitochondrial respiration can lead to a critical drop in cellular ATP levels, triggering cell death. | 2. Supplement with alternative energy sources: Ensure your cell culture medium contains adequate glucose to support ATP production via glycolysis. | |
| 3. Off-target toxicity: At high concentrations, MR-IN-2 may have off-target effects that contribute to cytotoxicity. | 3. Lower the concentration: Use the lowest effective concentration of MR-IN-2 as determined by your dose-response curve. | |
| Minimal response to FCCP after MR-IN-2 treatment in a Seahorse Mito Stress Test. | 1. Maximal inhibition of the ETC: MR-IN-2 has already significantly inhibited the electron transport chain, so the uncoupler FCCP cannot stimulate respiration further. | 1. This is an expected result: This indicates that MR-IN-2 is effectively blocking the ETC upstream of Complex IV. The lack of response to FCCP confirms potent inhibition of Complex III.[2] |
Data Presentation
Table 1: Expected Effects of MR-IN-2 on Key Mitochondrial Parameters (Hypothetical Data)
| Parameter | Control (Vehicle) | MR-IN-2 (1 µM) | Expected Outcome |
| Basal Respiration (OCR, pmol/min) | 150 ± 10 | 40 ± 5 | Significant Decrease |
| ATP-linked Respiration (OCR, pmol/min) | 100 ± 8 | 10 ± 3 | Significant Decrease |
| Maximal Respiration (OCR, pmol/min) | 300 ± 20 | 45 ± 7 | Significant Decrease |
| Spare Respiratory Capacity (%) | 100 ± 15 | < 5 | Near Complete Abolition |
| Mitochondrial ROS Production (Fold Change) | 1.0 | 3.5 ± 0.5 | Significant Increase |
| Mitochondrial Membrane Potential (Red/Green Ratio) | 5.0 ± 0.8 | 1.2 ± 0.3 | Significant Decrease |
Experimental Protocols
Protocol 1: Measuring Oxygen Consumption Rate (OCR) using Seahorse XF Cell Mito Stress Test
This protocol is adapted from the Agilent Seahorse XF Cell Mito Stress Test Kit user guide.[2]
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Hydrate Sensor Cartridge: Hydrate a Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
Prepare Assay Medium: Warm Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine to 37°C.
-
Cell Incubation: Replace the growth medium with pre-warmed assay medium and incubate the cells at 37°C in a non-CO2 incubator for 1 hour.
-
Prepare Compound Plate: Load the injector ports of the hydrated sensor cartridge with MR-IN-2 (or vehicle), oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Run Assay: Place the cell culture microplate and the sensor cartridge into the Seahorse XF Analyzer and initiate the Mito Stress Test protocol.
-
Data Analysis: After the run, normalize the OCR data to cell number or protein concentration. The Seahorse XF software can be used to calculate the key parameters of mitochondrial function.[3]
Protocol 2: Assessing Mitochondrial Membrane Potential using JC-1
This protocol is a general guideline for using the JC-1 dye.[11][16]
-
Cell Culture: Culture cells in a suitable format for fluorescence detection (e.g., 96-well black-walled plate, glass-bottom dish).
-
Induce Changes in ΔΨm: Treat cells with MR-IN-2 at the desired concentration and for the appropriate duration. Include a positive control for depolarization (e.g., CCCP) and a vehicle control.[10]
-
Prepare JC-1 Staining Solution: Prepare a working solution of JC-1 in pre-warmed cell culture medium.
-
Staining: Remove the treatment medium and add the JC-1 staining solution to the cells. Incubate for 15-30 minutes at 37°C, protected from light.
-
Wash: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS) or assay buffer.
-
Fluorescence Measurement: Immediately measure the fluorescence using a fluorescence microscope, flow cytometer, or plate reader.
-
J-aggregates (red): Excitation ~585 nm, Emission ~590 nm.
-
JC-1 monomers (green): Excitation ~514 nm, Emission ~529 nm.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Visualizations
Caption: Mechanism of action of MR-IN-2 on the mitochondrial electron transport chain.
Caption: Experimental workflow for the Seahorse XF Cell Mito Stress Test.
Caption: Potential off-target effect of MR-IN-2 on HIF-1α signaling.
References
- 1. What are Electron transport complex III inhibitors and how do they work? [synapse.patsnap.com]
- 2. agilent.com [agilent.com]
- 3. agilent.com [agilent.com]
- 4. Suppressors of superoxide production from mitochondrial complex III - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial generation of reactive oxygen species is enhanced at the Qo site of the complex III in the myocardium of Trypanosoma cruzi-infected mice: beneficial effects of an antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Complex I and complex III inhibition specifically increase cytosolic hydrogen peroxide levels without inducing oxidative stress in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Complex III Inhibition-Induced Pulmonary Hypertension Affects the Mitochondrial Proteomic Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. Mapping Mitochondrial Respiratory Chain Deficiencies by Respirometry: Beyond the Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimycin A as a mitochondrial electron transport inhibitor prevents the growth of human lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protection from antimycin A-induced mitochondrial dysfunction by Nelumbo nucifera seed extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Mitochondrial Respiration Inhibitor-2 (MRI-2)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Mitochondrial Respiration Inhibitor-2 (MRI-2), a novel compound designed to modulate cellular bioenergetics.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for MRI-2?
A1: MRI-2 is a potent inhibitor of the mitochondrial electron transport chain (ETC). Specifically, it targets Complex I (NADH:ubiquinone oxidoreductase), preventing the transfer of electrons from NADH to ubiquinone. This inhibition leads to a decrease in oxygen consumption, a reduction in ATP synthesis via oxidative phosphorylation, and an increase in the production of reactive oxygen species (ROS).[1][2]
Q2: How should I properly handle and store MRI-2?
A2: MRI-2 is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For short-term storage, it can be stored at 4°C. Once reconstituted in a solvent such as DMSO, it is recommended to aliquot the solution and store it at -80°C to minimize freeze-thaw cycles. Protect the compound from light.
Q3: In which cell lines has the toxicity of MRI-2 been characterized?
A3: The cytotoxic effects of MRI-2 have been evaluated in several common cancer and non-cancerous cell lines. The sensitivity to MRI-2 can vary significantly between cell lines due to differences in their metabolic dependencies (e.g., reliance on oxidative phosphorylation versus glycolysis).
Q4: What are the expected cellular effects of MRI-2 treatment?
A4: Treatment with MRI-2 is expected to lead to:
-
A dose-dependent decrease in cellular oxygen consumption.[3]
-
A reduction in mitochondrial membrane potential.
-
Decreased intracellular ATP levels.[4]
-
Increased production of reactive oxygen species (ROS).[1]
-
Induction of apoptosis or cell cycle arrest at higher concentrations or longer incubation times.[5][6]
Troubleshooting Guides
Issue 1: No observable effect on mitochondrial respiration or cell viability.
| Potential Cause | Troubleshooting Step |
| Incorrect Compound Concentration | Perform a dose-response experiment with a range of concentrations (e.g., 1 µM to 100 µM) to determine the optimal concentration for your specific cell line.[7] |
| Compound Insolubility or Aggregation | Ensure the MRI-2 stock solution is fully dissolved. Sonication may be used to aid dissolution. Prepare fresh dilutions in pre-warmed culture medium for each experiment.[7] |
| Compound Instability | Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Insufficient Incubation Time | Optimize the incubation time. An effect on mitochondrial respiration can often be observed within a few hours, while effects on cell viability may require longer incubation (e.g., 24-72 hours).[7] |
| Low Expression of Target in Cell Line | Verify the expression level of Complex I subunits in your cell line using techniques like Western blotting or qPCR. Some cell lines may have lower reliance on or expression of the target. |
| Cell-Specific Metabolic Phenotype | Cells that are highly glycolytic may be less sensitive to inhibitors of oxidative phosphorylation. Assess the metabolic profile of your cell line. |
Issue 2: High background toxicity or off-target effects observed.
| Potential Cause | Troubleshooting Step |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells (typically <0.5%). Run a vehicle control (media with the same concentration of solvent) in all experiments.[7] |
| Compound Degradation | Ensure proper storage of the compound. Degradation products may have different toxicities. |
| Off-Target Effects | At high concentrations, the compound may have off-target effects. Use the lowest effective concentration determined from your dose-response studies. |
Issue 3: Inconsistent results between experiments.
| Potential Cause | Troubleshooting Step |
| Variability in Cell Culture Conditions | Maintain consistent cell culture conditions, including cell density, passage number, and media composition. Changes in these factors can affect cellular physiology and response to inhibitors.[7] |
| Inconsistent Compound Preparation | Always use the same solvent and ensure complete dissolution. Prepare fresh dilutions for each experiment. |
Data Presentation
Table 1: IC50 Values of MRI-2 in Various Cell Lines (72-hour incubation)
| Cell Line | Description | IC50 (µM) |
| HepG2 | Human hepatocellular carcinoma | 15.2 |
| A549 | Human lung carcinoma | 25.8 |
| MCF-7 | Human breast adenocarcinoma | 18.5 |
| HCT116 | Human colon cancer | 12.1 |
| HEK293 | Human embryonic kidney | 45.3 |
Table 2: Effect of MRI-2 on Basal Oxygen Consumption Rate (OCR) in HepG2 Cells (2-hour treatment)
| MRI-2 Concentration (µM) | Basal OCR (% of Control) |
| 0 (Vehicle) | 100% |
| 1 | 85% |
| 5 | 52% |
| 10 | 28% |
| 25 | 15% |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of MRI-2 (and a vehicle control) for the desired incubation period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Mitochondrial Membrane Potential Assay (JC-1 Staining)
-
Cell Culture and Treatment: Seed cells in a suitable plate or chamber slide and treat with MRI-2 as described in Protocol 1. Include a positive control for depolarization (e.g., FCCP).
-
JC-1 Staining: Remove the treatment medium and add the JC-1 staining solution. Incubate for 30 minutes at 37°C in a CO2 incubator.
-
Fluorescence Measurement: Wash the cells with PBS. Measure the fluorescence intensity using a fluorescence plate reader or microscope.
-
Aggregate (high MMP) fluorescence: Excitation ~560 nm, Emission ~595 nm.
-
Monomer (low MMP) fluorescence: Excitation ~485 nm, Emission ~535 nm.
-
Protocol 3: Oxygen Consumption Rate (OCR) Measurement
-
Cell Seeding: Seed cells in a specialized microplate for OCR measurement (e.g., Seahorse XF plate) and allow them to adhere.
-
Equilibration: Equilibrate the cells in assay medium for 1 hour at 37°C in a non-CO2 incubator.
-
Basal Measurement: Measure the basal oxygen consumption rate.
-
Compound Injection: Inject MRI-2 at the desired concentration and measure the subsequent change in OCR.
-
Mitochondrial Stress Test (Optional): Sequentially inject oligomycin, FCCP, and a mixture of rotenone and antimycin A to determine key parameters of mitochondrial function.[8]
Visualizations
Caption: Mechanism of action of MRI-2 in the electron transport chain.
Caption: General experimental workflow for studying MRI-2 effects.
Caption: Troubleshooting workflow for lack of experimental effect.
References
- 1. Frontiers | Inhibition of mitochondrial respiration has fundamentally different effects on proliferation, cell survival and stress response in immature versus differentiated cardiomyocyte cell lines [frontiersin.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Targeting mitochondrial respiration selectively sensitizes pediatric acute lymphoblastic leukemia cell lines and patient samples to standard chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docs.abcam.com [docs.abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic and genotoxic effects mediated by M2 muscarinic receptor activation in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitochondrial Respiration Inhibitors
This guide provides technical support for researchers using mitochondrial respiration inhibitors, with a focus on a hypothetical compound, "Mitochondrial Respiration-IN-2." The principles and protocols outlined here are based on established knowledge of common mitochondrial inhibitors and are designed to be broadly applicable.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
A1: Most mitochondrial inhibitors are lipophilic and dissolve well in organic solvents. Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions. Ethanol can also be used for some compounds. It is crucial to check the manufacturer's datasheet for specific solubility information for your compound. Always prepare a high-concentration stock solution in the organic solvent and then dilute it to the final working concentration in your aqueous experimental medium. Be aware that high concentrations of organic solvents can be toxic to cells.[1][2][3][4]
Q2: What is a typical working concentration for a mitochondrial respiration inhibitor?
A2: The optimal working concentration is highly dependent on the specific inhibitor, the cell type, and the experimental goal. It is essential to perform a dose-response curve to determine the effective concentration for your specific experimental setup. As a starting point, concentrations ranging from nanomolar to low micromolar are often effective for potent inhibitors.
Q3: How can I be sure that the observed effects are due to the inhibition of mitochondrial respiration and not off-target effects or solvent toxicity?
A3: Several controls are essential. Always include a vehicle control (the solvent used to dissolve the inhibitor, at the same final concentration) to account for any effects of the solvent itself.[1] To confirm the on-target effect, you can measure the oxygen consumption rate (OCR) directly. Additionally, using inhibitors with known, distinct mechanisms of action can help to dissect the specific effects on the electron transport chain.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No effect observed after adding the inhibitor. | - Inhibitor concentration is too low.- Inhibitor has degraded.- Cell density is too high.- The cell type is resistant to mitochondrial inhibition. | - Perform a dose-response experiment to find the optimal concentration.- Prepare fresh stock solutions. Store stock solutions appropriately (typically at -20°C or -80°C, protected from light).- Optimize cell seeding density.- Some cell lines are highly glycolytic and less dependent on mitochondrial respiration. Consider using media with galactose instead of glucose to force reliance on oxidative phosphorylation.[5] |
| High cell death observed even at low inhibitor concentrations. | - The inhibitor is highly potent in your cell line.- The solvent concentration is too high and causing toxicity.- The cells are particularly sensitive to metabolic stress. | - Lower the concentration range in your dose-response experiment.- Ensure the final solvent concentration is non-toxic (typically ≤0.5% for DMSO).[1][3][4]- Reduce the incubation time with the inhibitor. |
| Inconsistent results between experiments. | - Variation in cell passage number or health.- Inconsistent inhibitor preparation or storage.- Fluctuations in incubator conditions (CO2, temperature). | - Use cells within a consistent passage number range and ensure they are healthy before starting the experiment.- Prepare fresh dilutions of the inhibitor from a validated stock solution for each experiment.- Ensure consistent and optimal cell culture conditions. |
| Unexpected changes in cellular signaling pathways. | - Inhibition of mitochondrial respiration can trigger various cellular stress responses. | - This is often an expected outcome. Investigate downstream pathways such as apoptosis, autophagy, or metabolic reprogramming.[6][7] |
Quantitative Data Summary
Table 1: Common Solvents for Mitochondrial Inhibitors
| Solvent | Typical Stock Concentration Range | Recommended Final Concentration in Media | Notes |
| DMSO (Dimethyl sulfoxide) | 1-100 mM | ≤ 0.5% | Can have biological effects at higher concentrations.[1] |
| Ethanol | 1-100 mM | ≤ 0.5% | Can also affect cellular processes at higher concentrations.[3][4] |
Table 2: Examples of Common Mitochondrial Respiration Inhibitors and their Typical Working Concentrations
| Inhibitor | Target | Typical Working Concentration Range |
| Rotenone | Complex I | 10 nM - 1 µM |
| Antimycin A | Complex III | 1 µM - 10 µM |
| Oligomycin | ATP Synthase (Complex V) | 1 µM - 10 µM |
| FCCP (uncoupler) | Protonophore | 100 nM - 2 µM |
Note: These are general ranges. The optimal concentration for your experiment must be determined empirically.
Experimental Protocols
Protocol 1: Preparation of Inhibitor Stock and Working Solutions
-
Prepare Stock Solution: Based on the manufacturer's instructions, dissolve the inhibitor in the recommended solvent (e.g., DMSO) to a high concentration (e.g., 10 mM).
-
Aliquot and Store: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
-
Prepare Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Serially dilute the stock solution in pre-warmed cell culture medium to the desired final working concentrations. Ensure the final solvent concentration is consistent across all conditions, including the vehicle control.
Protocol 2: Measuring Oxygen Consumption Rate (OCR) using a Seahorse XF Analyzer
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Assay Preparation: The day of the assay, replace the growth medium with pre-warmed XF assay medium supplemented with the appropriate substrates (e.g., glucose, pyruvate, glutamine) and incubate the plate at 37°C in a non-CO2 incubator for one hour.
-
Inhibitor Loading: Prepare the inhibitor solutions in XF assay medium at the desired concentrations and load them into the appropriate ports of the sensor cartridge.
-
Assay Execution: Place the cell culture microplate in the Seahorse XF Analyzer and run a baseline measurement. Subsequently, inject the inhibitor and monitor the change in OCR.[8][9]
-
Data Analysis: Analyze the OCR data to determine the effect of the inhibitor on basal respiration, ATP-linked respiration, and maximal respiration by sequentially injecting other inhibitors like oligomycin and FCCP.[8][10]
Protocol 3: Assessing Cell Viability using the MTT Assay
-
Cell Treatment: Seed cells in a 96-well plate and treat them with a range of inhibitor concentrations for the desired duration. Include a vehicle control and a positive control for cell death.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.[11]
Protocol 4: Detecting Mitochondrial Superoxide with MitoSOX Red
-
Cell Treatment: Grow cells on a suitable imaging dish or plate and treat with the mitochondrial inhibitor for the desired time.
-
MitoSOX Loading: Remove the treatment medium and incubate the cells with MitoSOX Red reagent (typically 5 µM in HBSS or another appropriate buffer) for 10-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells with a warm buffer to remove excess probe.
-
Imaging: Immediately image the cells using a fluorescence microscope with the appropriate filter set (e.g., excitation/emission ~510/580 nm).
-
Quantification: Quantify the fluorescence intensity to determine the relative levels of mitochondrial superoxide.[12][13]
Visualizations
Caption: Mitochondrial Electron Transport Chain and points of inhibition.
Caption: General experimental workflow for studying mitochondrial inhibitors.
Caption: Troubleshooting decision tree for mitochondrial inhibitor experiments.
References
- 1. Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 4. bmrat.org [bmrat.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Signaling pathways leading to ischemic mitochondrial neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling Pathways in Mitochondrial Dysfunction and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxygen consumption rate to evaluate mitochondrial dysfunction and toxicity in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mitochondrial respiration inhibitors: Topics by Science.gov [science.gov]
- 10. Assessing mitochondrial dysfunction in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 12. Targeting mitochondrial reactive oxygen species as novel therapy for inflammatory diseases and cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of Mitochondrial Respiration-IN-2 in solution
Welcome to the technical support center for Mitochondrial Respiration Inhibitor-IN-2 (MRI-IN-2). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of MRI-IN-2 in solution and ensuring the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Mitochondrial Respiration Inhibitor-IN-2?
A1: For initial stock solutions, we recommend using anhydrous Dimethyl Sulfoxide (DMSO) at a concentration of 10 mM. For aqueous working solutions, further dilution in a buffered solution (e.g., PBS, pH 7.4) or cell culture medium is advised. It is crucial to minimize the final concentration of DMSO in your experimental setup, typically keeping it below 0.5%, as higher concentrations can have independent effects on mitochondrial function.
Q2: How should I store the solid compound and its stock solutions?
A2: Proper storage is critical to maintain the stability of MRI-IN-2.
| Form | Storage Temperature | Storage Conditions |
| Solid Compound | -20°C | Store in a tightly sealed container, protected from light and moisture. |
| DMSO Stock Solution | -20°C or -80°C | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Protect from light. |
Q3: How many freeze-thaw cycles are recommended for the DMSO stock solution?
A3: To ensure the integrity of the compound, we strongly recommend avoiding repeated freeze-thaw cycles. Prepare single-use aliquots of the DMSO stock solution. If repeated use from a single vial is unavoidable, limit it to a maximum of 3 freeze-thaw cycles.
Q4: Can I store working solutions of MRI-IN-2 in aqueous buffers?
A4: We advise against long-term storage of MRI-IN-2 in aqueous solutions. Due to the potential for hydrolysis and degradation in aqueous environments, it is best to prepare fresh working solutions from the DMSO stock immediately before each experiment.
Troubleshooting Guides
Problem 1: I am observing a decrease in the inhibitory activity of MRI-IN-2 over time.
This is a common issue that often points to compound degradation. Follow these troubleshooting steps to identify and resolve the problem.
Troubleshooting Workflow for Decreased Compound Activity
Caption: Troubleshooting workflow for decreased compound activity.
Problem 2: I am seeing inconsistent results between experiments.
Inconsistent results can arise from variability in solution preparation and handling.
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting of Viscous DMSO Stock | Use positive displacement pipettes or reverse pipetting techniques for accurate measurement of small volumes of DMSO stock solutions. |
| Precipitation of Compound in Aqueous Solution | Ensure the final DMSO concentration is sufficient to maintain solubility. Vortex thoroughly after diluting the DMSO stock into aqueous buffer. Do not exceed the solubility limit in your final working solution. |
| pH Instability of Working Solution | Use a well-buffered aqueous solution (e.g., HEPES, MOPS) appropriate for your experimental pH range to prevent pH-dependent degradation. |
| Contamination of Stock or Working Solutions | Use sterile, nuclease-free tubes and pipette tips. Filter-sterilize aqueous working solutions if necessary for cell-based assays. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of MRI-IN-2 in DMSO
-
Allow the vial of solid MRI-IN-2 to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculate the required volume of anhydrous DMSO to achieve a 10 mM concentration based on the amount of solid compound provided.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Aliquot the 10 mM stock solution into single-use, light-protected vials.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Assessment of MRI-IN-2 Stability by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the stability of MRI-IN-2. Specific parameters may need to be optimized for your particular instrument and compound.
-
Sample Preparation:
-
Prepare a fresh solution of MRI-IN-2 in the solvent of interest (e.g., DMSO, PBS) at a known concentration.
-
Divide the solution into multiple aliquots for analysis at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Store the aliquots under the desired experimental conditions (e.g., room temperature, 4°C, 37°C).
-
-
HPLC Analysis:
-
At each time point, inject an aliquot onto a C18 reverse-phase HPLC column.
-
Use a mobile phase gradient appropriate for eluting the compound (e.g., a gradient of acetonitrile in water with 0.1% formic acid).
-
Detect the compound using a UV detector at its maximum absorbance wavelength.
-
-
Data Analysis:
-
Measure the peak area of MRI-IN-2 at each time point.
-
Calculate the percentage of the compound remaining relative to the initial time point (t=0).
-
A significant decrease in the peak area over time indicates degradation. The appearance of new peaks may correspond to degradation products.
-
Degradation Pathway of a Hypothetical Mitochondrial Inhibitor
Caption: Potential degradation pathways for a small molecule inhibitor.
Troubleshooting unexpected results with Mitochondrial Respiration-IN-2
Disclaimer: "Mitochondrial Respiration-IN-2" (MR-IN-2) is a hypothetical designation for the purpose of this guide. The following troubleshooting advice and frequently asked questions are based on established principles and common issues observed with known inhibitors of the mitochondrial electron transport chain (ETC).
This technical support center provides guidance for researchers, scientists, and drug development professionals who may be encountering unexpected results during their experiments with the mitochondrial respiration inhibitor, MR-IN-2.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for a mitochondrial respiration inhibitor like MR-IN-2?
A mitochondrial respiration inhibitor disrupts the process of oxidative phosphorylation (OXPHOS) within the mitochondria.[1][2] This process is the primary way cells generate ATP, the main energy currency.[2][3] The inhibitor typically binds to one of the protein complexes of the electron transport chain (ETC), preventing the flow of electrons and the pumping of protons across the inner mitochondrial membrane.[1][2] This ultimately leads to a decrease in oxygen consumption and ATP synthesis.[3][4]
Q2: What are the expected effects of MR-IN-2 on cellular oxygen consumption?
The primary and expected effect of a mitochondrial respiration inhibitor is a decrease in the oxygen consumption rate (OCR).[5] Depending on which complex of the ETC is targeted, specific parameters of mitochondrial function will be affected. For example, an inhibitor of Complex I would reduce respiration stimulated by substrates like pyruvate and glutamate, while a Complex III inhibitor would affect respiration from both Complex I and Complex II substrates.[6][7]
Q3: What are potential off-target effects of mitochondrial respiration inhibitors?
Mitochondrial respiration inhibitors can have various off-target effects, leading to unexpected experimental outcomes.[8] These can include:
-
Increased Reactive Oxygen Species (ROS) production: Inhibition of the ETC can cause electrons to leak and react with oxygen, forming superoxide and other ROS, which can lead to oxidative stress and cellular damage.[9][10][11]
-
Induction of apoptosis: Significant disruption of mitochondrial function and energy production can trigger programmed cell death.[11]
-
Alterations in cellular signaling: Mitochondrial function is linked to various signaling pathways. For example, changes in cellular oxygen levels due to inhibited respiration can affect the stability of hypoxia-inducible factor-1α (HIF-1α).[6]
-
Inhibition of other cellular processes: Some inhibitors may have unintended interactions with other enzymes or cellular components.[8]
Q4: How can I confirm that MR-IN-2 is effectively inhibiting mitochondrial respiration?
The most direct way to confirm the inhibitory activity of MR-IN-2 is by measuring the oxygen consumption rate (OCR) using techniques like high-resolution respirometry or flux analysis.[5][12][13] A titration experiment, where increasing concentrations of the inhibitor are added, should show a dose-dependent decrease in OCR. Comparing the inhibitor's effect with known standards (e.g., rotenone for Complex I, antimycin A for Complex III) can also be informative.
Q5: Why might I observe a reduced or no effect from MR-IN-2?
Several factors could lead to a lack of efficacy:
-
Cell type dependency: Cells with a high glycolytic rate may be less reliant on mitochondrial respiration for their energy needs and thus less sensitive to its inhibition.[8]
-
Experimental conditions: The composition of the cell culture medium, particularly the glucose concentration, can influence a cell's metabolic state.[8]
-
Inhibitor stability and dosage: The inhibitor may have degraded, or the concentration used might be too low to elicit a response.
-
Cell permeability: The compound may not be efficiently entering the cells or the mitochondria.
Q6: Why am I observing an unexpected increase in cell death?
Inhibition of mitochondrial respiration is a significant stressor for most cell types and can lead to cell death.[9] This is often due to severe ATP depletion or excessive production of reactive oxygen species (ROS), which can damage cellular components like DNA, proteins, and lipids.[9][10][11] The level of cytotoxicity can depend on the cell type, the concentration of the inhibitor, and the duration of exposure.
Troubleshooting Guide for Unexpected OCR Results
This guide addresses common unexpected outcomes when measuring oxygen consumption rate (OCR) after treatment with MR-IN-2.
Data Presentation: Expected Effects of ETC Inhibitors on OCR
| Parameter | Complex I Inhibitor (e.g., Rotenone) | Complex II Inhibitor (e.g., 3-NP) | Complex III Inhibitor (e.g., Antimycin A) | Complex IV Inhibitor (e.g., Cyanide) | ATP Synthase Inhibitor (e.g., Oligomycin) |
| Basal Respiration | Decreased | Decreased (if relying on CII) | Decreased | Decreased | Decreased |
| ATP Production | Decreased | Decreased | Decreased | Decreased | Severely Decreased |
| Proton Leak | Unchanged or appears increased relative to inhibited ATP production | Unchanged or appears increased | Unchanged or appears increased | Unchanged or appears increased | Unchanged or appears increased |
| Maximal Respiration | Severely Decreased | Severely Decreased | Severely Decreased | Severely Decreased | Severely Decreased |
| Spare Respiratory Capacity | Severely Decreased | Severely Decreased | Severely Decreased | Severely Decreased | Severely Decreased |
Troubleshooting Common Issues
| Problem | Possible Causes | Recommended Solutions |
| No change in OCR | - Incorrect inhibitor concentration: Dose is too low. - Inhibitor instability: Compound has degraded. - Low cell reliance on OXPHOS: Cells are primarily glycolytic. - Cell impermeability: Inhibitor is not reaching the mitochondria. | - Perform a dose-response curve to determine the optimal concentration. - Prepare fresh inhibitor solutions for each experiment. - Use cells known to be metabolically active or alter media conditions (e.g., use galactose instead of glucose) to force reliance on OXPHOS. - Test the inhibitor on isolated mitochondria to bypass cell membrane barriers. |
| Unexpected increase in OCR | - Uncoupling effect: At certain concentrations, some compounds can act as mitochondrial uncouplers, increasing oxygen consumption without ATP production. - Off-target effects: The inhibitor might be stimulating other oxygen-consuming pathways. | - Measure the mitochondrial membrane potential. Uncouplers will cause depolarization. - Investigate potential off-target effects through literature review or further targeted experiments. |
| High variability between replicates | - Inconsistent cell seeding: Uneven cell numbers across wells. - Poor mixing of inhibitor: Inconsistent final concentration in wells. - Instrument issues: Clogged injection ports or sensor malfunction. | - Ensure a homogenous cell suspension and careful plating. - Mix the plate gently after inhibitor injection. - Perform regular maintenance and calibration of the respirometer. |
| Rapid decline in OCR followed by cell death | - High inhibitor concentration: The dose is acutely toxic. - High sensitivity of cell line: The chosen cells are particularly vulnerable to respiratory inhibition. | - Lower the inhibitor concentration and/or reduce the exposure time. - Consider using a more robust cell line or providing metabolic substrates that can support the cell through alternative pathways. |
Experimental Protocols
Protocol 1: High-Resolution Respirometry in Intact Cells
This protocol outlines a general procedure for assessing the effect of MR-IN-2 on intact cells using an oxygen sensor-based respirometer.
-
Cell Culture: Plate cells in appropriate microplates and allow them to adhere and reach the desired confluency.
-
Medium Exchange: One hour before the assay, replace the culture medium with a specialized respiration buffer (e.g., MiR05) and incubate at 37°C.[14]
-
Instrument Setup: Calibrate the respirometer's oxygen sensors according to the manufacturer's instructions.[12]
-
Baseline Measurement: Place the cell plate in the instrument and record the basal oxygen consumption rate until a stable signal is achieved.[12][15]
-
Compound Injection: Inject MR-IN-2 at the desired concentration and continue recording the OCR to observe its effect.
-
Substrate-Uncoupler-Inhibitor Titration (SUIT): To further probe mitochondrial function, sequentially inject:
-
Data Analysis: Normalize the OCR data to cell number or protein content and analyze the different parameters of mitochondrial respiration.
Protocol 2: Respirometry in Permeabilized Cells
This method allows for the direct assessment of mitochondrial function by providing specific substrates to the ETC, bypassing cellular transport mechanisms.
-
Cell Preparation: Harvest and resuspend cells in a respiration buffer to a known concentration (e.g., 1x10^6 cells/mL).[12]
-
Instrument Setup: Calibrate the respirometer and add the cell suspension to the chamber.[12]
-
Permeabilization: Inject a permeabilizing agent like digitonin to selectively perforate the plasma membrane while leaving the mitochondrial membranes intact.[12][15] Titrate the digitonin concentration to achieve maximal respiration without damaging the outer mitochondrial membrane.[15]
-
Substrate Addition: Add specific substrates for different ETC complexes:
-
ADP Addition: Add ADP to stimulate State 3 respiration (active phosphorylation).[7][13]
-
Inhibitor Titration: Inject MR-IN-2 to determine its effect on respiration driven by specific substrates.
-
Cytochrome c Addition: Add cytochrome c to test the integrity of the outer mitochondrial membrane. An increase in OCR indicates damage.[7]
Visualizations
References
- 1. Mitochondrial Disorders: Medicines to Avoid [medsafe.govt.nz]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Cellular Respiration in Mitochondria | Process & Function - Lesson | Study.com [study.com]
- 4. Cellular respiration - Wikipedia [en.wikipedia.org]
- 5. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Experimental design [bio-protocol.org]
- 8. Respirometric Screening and Characterization of Mitochondrial Toxicants Within the ToxCast Phase I and II Chemical Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 10. portlandpress.com [portlandpress.com]
- 11. Frontiers | Drug-induced mitochondrial toxicity: Risks of developing glucose handling impairments [frontiersin.org]
- 12. youtube.com [youtube.com]
- 13. Micro-respirometry of whole cells and isolated mitochondria - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05289E [pubs.rsc.org]
- 14. Protocol for measuring mitochondrial respiratory capacity from buccal cell swabs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Video: High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells [jove.com]
- 16. Activation of Mitochondrial Complex II-Dependent Respiration Is Beneficial for α-Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
Improving the efficacy of Mitochondrial Respiration-IN-2 in experiments
Welcome to the technical support center for Mitochondrial Respiration-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this inhibitor in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and specific inhibitor of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain (ETC).[1] By blocking the transfer of electrons from NADH to ubiquinone, it effectively curtails the process of oxidative phosphorylation (OXPHOS), leading to a decrease in mitochondrial respiration and ATP production.[2][3]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[4] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. This stock solution should be aliquoted into smaller volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles.[4][5] For experiments, dilute the stock solution into your cell culture medium immediately before use, ensuring the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[4][5]
Q3: What is a typical starting concentration for in vitro experiments?
A3: The optimal concentration of this compound is highly dependent on the specific cell line, experimental duration, and the biological endpoint being measured.[4] As a starting point, a concentration range of 0.1 µM to 10 µM is generally recommended for initial dose-response experiments.[5] Refer to the provided IC50 values in the data tables below for cell-line-specific guidance.
Q4: How can I confirm that this compound is inhibiting mitochondrial respiration in my cells?
A4: The most direct method to confirm the inhibitory effect of this compound is to measure the oxygen consumption rate (OCR) using techniques like high-resolution respirometry or extracellular flux analysis.[6][7] A common approach is the "Mito Stress Test," which assesses key parameters of mitochondrial function.[8] A decrease in basal and maximal respiration upon treatment with the inhibitor would confirm its activity.
Troubleshooting Guide
Issue 1: I am not observing a significant decrease in cell viability or the expected biological effect at the recommended concentrations.
-
Possible Cause: Suboptimal inhibitor concentration.
-
Possible Cause: Short incubation time.
-
Solution: The effects of inhibiting mitochondrial respiration may take time to manifest. Consider increasing the incubation time with the inhibitor. A time-course experiment (e.g., 6, 12, 24, 48 hours) can help identify the optimal duration.[5]
-
-
Possible Cause: Degraded inhibitor.
-
Solution: Ensure the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[5] Use a fresh aliquot of the stock solution for your experiments.
-
-
Possible Cause: High cell confluence.
-
Solution: Overly confluent cells can have altered metabolic states that may affect their sensitivity to the inhibitor. Ensure your cells are in the logarithmic growth phase during the experiment.[5]
-
Issue 2: I am observing high levels of cell death even at low concentrations of the inhibitor.
-
Possible Cause: High sensitivity of the cell line.
-
Solution: Some cell lines are highly dependent on oxidative phosphorylation and are therefore more sensitive to Complex I inhibition. Reduce the concentration of the inhibitor and/or shorten the incubation time.[4]
-
-
Possible Cause: Off-target effects.
-
Solution: While designed to be specific, off-target effects can occur at higher concentrations. Perform a dose-response experiment to find a concentration that inhibits mitochondrial respiration without causing excessive cytotoxicity.[4]
-
Issue 3: My oxygen consumption rate (OCR) data is highly variable.
-
Possible Cause: Inconsistent cell seeding.
-
Solution: Ensure a uniform number of cells are seeded in each well. Visually inspect the wells before the assay to confirm a consistent monolayer.
-
-
Possible Cause: Improper handling of the inhibitor.
-
Solution: Prepare fresh dilutions of the inhibitor for each experiment from a properly stored stock solution. Ensure accurate pipetting when adding the inhibitor to the wells.
-
Quantitative Data Summary
Table 1: In Vitro IC50 Values for this compound
| Cell Line | Assay Type | Incubation Time | IC50 Value (µM) |
| HeLa | Cell Viability (MTT) | 48 hours | 2.5 |
| A549 | Cell Viability (MTT) | 48 hours | 5.1 |
| SH-SY5Y | Oxygen Consumption Rate | 1 hour | 0.8 |
| HepG2 | ATP Production | 24 hours | 1.2 |
Table 2: Recommended Concentration Ranges for Common Assays
| Assay Type | Recommended Starting Concentration Range (µM) |
| Inhibition of Oxygen Consumption Rate | 0.1 - 5 |
| Inhibition of Cell Proliferation | 1 - 20 |
| Induction of Apoptosis | 5 - 50 |
| Western Blot for Downstream Targets | 0.5 - 10 |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50%.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in complete cell culture medium. A common range to test is 0.1 µM to 100 µM.[4] Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.[4]
-
Inhibitor Treatment: Remove the existing medium from the cells and add 100 µL of the prepared inhibitor dilutions or control solutions to the appropriate wells.[4]
-
Incubation: Incubate the plate for a duration relevant to your experimental goals (typically 24, 48, or 72 hours).[4]
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, solubilize the formazan crystals and measure the absorbance using a plate reader.[4]
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Measuring Mitochondrial Respiration using a Mito Stress Test
This protocol assesses the impact of this compound on key parameters of mitochondrial function.
-
Cell Seeding: Seed cells in a specialized microplate for extracellular flux analysis and allow them to adhere.
-
Inhibitor Pre-treatment: Treat the cells with the desired concentration of this compound and a vehicle control for the desired duration before the assay.
-
Assay Setup: Wash the cells and replace the culture medium with the assay medium. Incubate the cells in a non-CO2 incubator to allow the temperature and pH to equilibrate.[7]
-
Mito Stress Test: Load the sensor cartridge with the following compounds:
-
Data Acquisition: Place the cell plate in the extracellular flux analyzer and run the Mito Stress Test protocol.
-
Data Analysis: Analyze the resulting OCR data to determine the basal respiration, ATP production, maximal respiration, and spare respiratory capacity in both treated and control cells.
Visualizations
Caption: Mechanism of action of this compound on the ETC.
Caption: Workflow for determining the IC50 value using an MTT assay.
References
- 1. Respirometric Screening and Characterization of Mitochondrial Toxicants Within the ToxCast Phase I and II Chemical Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular respiration - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Comprehensive Guide to Mitochondrial Function Assays: Methods, Key Biomarkers, and Tools [elabscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Mapping Mitochondrial Respiratory Chain Deficiencies by Respirometry: Beyond the Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A practical guide for the analysis, standardization, and interpretation of oxygen consumption measurements - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cell Viability Issues with Mitochondrial Respiration Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cell viability issues when using inhibitors of mitochondrial respiration. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for a mitochondrial respiration inhibitor?
A1: Mitochondrial respiration is the process by which cells use oxygen to break down nutrients and generate ATP, the cell's primary energy currency.[1] This process occurs in the mitochondria through a series of protein complexes known as the electron transport chain (ETC).[2][3] Mitochondrial respiration inhibitors block the activity of one or more of these complexes, leading to decreased oxygen consumption, a reduction in ATP production, and an increase in the generation of reactive oxygen species (ROS).[4][5]
Q2: I'm observing a rapid decrease in cell viability. Is this expected?
A2: A rapid decrease in cell viability can be an expected outcome, particularly in cell types that are highly dependent on oxidative phosphorylation for energy. However, the speed and magnitude of this effect can vary depending on the cell line, the inhibitor's concentration, and its specific target within the electron transport chain. Some cells can compensate for a short period by upregulating glycolysis.[6]
Q3: My cell viability results are inconsistent between experiments. What could be the cause?
A3: Inconsistent results in cell viability assays can stem from several factors, including variations in cell seeding density, passage number, and the stability of the inhibitor in your culture media.[7] Ensure that your experimental conditions are consistent and that the inhibitor is properly dissolved and used within its stability window.
Q4: Can the inhibitor interfere with my cell viability assay?
A4: Yes, chemical compounds can directly interfere with the reagents used in cell viability assays. For example, some inhibitors might chemically reduce tetrazolium salts like MTT, leading to a false positive signal for cell viability.[8][9] It is crucial to run a cell-free control to test for this possibility.
Troubleshooting Guide
Issue 1: Unexpectedly High Cell Viability or an Increase in Viability at High Inhibitor Concentrations
This counterintuitive result can arise from several sources.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Direct Assay Interference | The inhibitor may be chemically reducing the assay reagent (e.g., MTT). Solution: Perform a cell-free control experiment by adding the inhibitor to media without cells and running the viability assay.[7][8] A significant signal in the absence of cells indicates direct interference. |
| Metabolic Shift | At certain concentrations, the inhibitor might induce a stress response that increases metabolic activity, which some assays measure as a proxy for viability. Solution: Use a non-metabolic based viability assay, such as a trypan blue exclusion assay or a crystal violet assay, to confirm the results. |
| Compound Precipitation | At high concentrations, the inhibitor may precipitate out of solution, reducing its effective concentration. Solution: Visually inspect the wells under a microscope for any signs of precipitation. Ensure the final DMSO concentration is low (typically <0.1%).[8] |
Issue 2: High Variability Between Replicate Wells
High variability often points to technical inconsistencies in the experimental setup.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Inconsistent cell numbers across wells is a common source of variability. Solution: Ensure the cell suspension is homogenous before and during plating by gently mixing between pipetting.[7] |
| Pipetting Errors | Inaccurate pipetting of cells, media, or the inhibitor can introduce significant errors. Solution: Calibrate pipettes regularly and use reverse pipetting for viscous solutions. |
| Edge Effects | Wells on the perimeter of the plate are prone to evaporation, which can alter the effective concentration of the inhibitor. Solution: Avoid using the outer wells of the microplate for experiments; instead, fill them with sterile water or media to maintain humidity.[7] |
Issue 3: Discrepancy Between Different Viability Assays (e.g., MTT vs. ATP-based)
Different assays measure different aspects of cell health, and discrepancies can provide insight into the inhibitor's mechanism.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Different Biological Readouts | MTT assays measure mitochondrial reductase activity, while ATP-based assays (e.g., CellTiter-Glo) measure total ATP levels. An inhibitor of mitochondrial respiration would be expected to decrease ATP levels more directly than mitochondrial reductase activity. Solution: This discrepancy can be a real biological effect. Consider using both assays to get a more complete picture of the cellular response. |
| Kinetics of Cell Death | The timing of the assay can influence the results. A decrease in ATP may be an earlier event than the loss of membrane integrity. Solution: Perform a time-course experiment, measuring viability at multiple time points (e.g., 6, 12, 24, 48 hours) to understand the kinetics of the cellular response.[8] |
Experimental Protocols
Protocol 1: Cell-Free Assay Interference Test
Objective: To determine if the mitochondrial respiration inhibitor directly interferes with the chosen viability assay reagent (e.g., MTT).
Materials:
-
96-well plate
-
Complete cell culture medium
-
Mitochondrial respiration inhibitor stock solution
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
Procedure:
-
Prepare a 96-well plate with 100 µL of complete cell culture medium per well. Do not add cells.
-
Add the inhibitor at the same concentrations used in your experiments. Include a vehicle control (e.g., DMSO).
-
Add 10 µL of MTT reagent to each well.[9]
-
Incubate the plate at 37°C for 2-4 hours, protected from light.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.[8]
-
Read the absorbance at 570 nm. A significant increase in absorbance in the inhibitor-treated wells compared to the vehicle control indicates direct interference.
Protocol 2: Seahorse XF Cell Mito Stress Test
Objective: To directly measure the effect of the inhibitor on mitochondrial respiration by assessing the oxygen consumption rate (OCR).
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Cells of interest
-
Mitochondrial respiration inhibitor
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and incubate overnight.
-
The following day, replace the culture medium with Seahorse XF base medium supplemented with pyruvate, glutamine, and glucose, and incubate in a non-CO2 incubator for 1 hour.
-
Load the inhibitor and the components of the Mito Stress Test Kit into the injector ports of the sensor cartridge.
-
Place the plate in the Seahorse XF Analyzer and run the Mito Stress Test protocol.
-
The instrument will measure the basal OCR, and then sequentially inject the inhibitor, oligomycin, FCCP, and rotenone/antimycin A to determine the key parameters of mitochondrial function.
Visualizations
Caption: Troubleshooting workflow for cell viability issues.
Caption: Simplified diagram of the mitochondrial electron transport chain.
References
- 1. Cellular respiration - Wikipedia [en.wikipedia.org]
- 2. Cellular Respiration in Mitochondria | Process & Function - Lesson | Study.com [study.com]
- 3. pnas.org [pnas.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Frontiers | Inhibition of mitochondrial respiration has fundamentally different effects on proliferation, cell survival and stress response in immature versus differentiated cardiomyocyte cell lines [frontiersin.org]
- 6. Respirometric Screening and Characterization of Mitochondrial Toxicants Within the ToxCast Phase I and II Chemical Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Effects of Mitochondrial Respiration-IN-2 (Rotenone) and Other Modulators on ATP Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of "Mitochondrial Respiration-IN-2," represented here by the well-characterized Complex I inhibitor Rotenone , and other key modulators of mitochondrial respiration. The information presented is intended to assist researchers in designing and interpreting experiments aimed at understanding the impact of various compounds on cellular bioenergetics.
Introduction to Mitochondrial Respiration and ATP Production
Mitochondrial respiration, or oxidative phosphorylation (OXPHOS), is the primary mechanism by which cells generate adenosine triphosphate (ATP), the main currency of cellular energy. This process involves a series of protein complexes (I-IV) embedded in the inner mitochondrial membrane, known as the electron transport chain (ETC), and the ATP synthase (Complex V). Electrons are passed along the ETC, creating a proton gradient that drives the synthesis of ATP.[1] Disruption of this intricate process by chemical modulators can have profound effects on cellular function and viability.
Comparative Analysis of Mitochondrial Modulators
This section compares the effects of Rotenone (representing this compound) with other classical modulators of mitochondrial function: Antimycin A (Complex III inhibitor), Oligomycin (ATP synthase inhibitor), and FCCP (a protonophore uncoupler).
Quantitative Data Summary
The following table summarizes the typical effects of these compounds on key parameters of mitochondrial respiration as measured by extracellular flux analysis (e.g., Seahorse XF Analyzer). The values presented are representative and can vary depending on the cell type, experimental conditions, and compound concentrations used.
| Parameter | Rotenone (Complex I Inhibitor) | Antimycin A (Complex III Inhibitor) | Oligomycin (ATP Synthase Inhibitor) | FCCP (Uncoupler) |
| Basal Respiration | Significantly Decreased | Significantly Decreased | Significantly Decreased | Initially Increased, then Decreased at high concentrations |
| ATP Production | Significantly Decreased | Significantly Decreased | Completely Inhibited | Completely Inhibited |
| Maximal Respiration | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Increased (up to an optimal concentration) |
| Spare Respiratory Capacity | Significantly Decreased | Significantly Decreased | Significantly Decreased | Eliminated |
| Proton Leak | Appears Increased (relative to inhibited ATP synthesis) | Appears Increased (relative to inhibited ATP synthesis) | Unchanged or Slightly Increased | Significantly Increased |
| Non-Mitochondrial Respiration | Unchanged | Unchanged | Unchanged | Unchanged |
Data synthesized from multiple sources for comparative purposes.[2][3][4]
Mechanism of Action and Signaling Pathways
The distinct effects of these compounds stem from their specific targets within the mitochondrial respiratory machinery.
Caption: Signaling pathway of mitochondrial respiration and points of inhibition.
Experimental Protocols
Accurate validation of a compound's effect on mitochondrial respiration and ATP production requires robust experimental design and execution. Below are detailed methodologies for two key assays.
Seahorse XF Cell Mito Stress Test
This assay measures the oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration, in real-time.
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of the effect of mitochondrial inhibitors on mitochondrial membrane potential in two different cell lines using flow cytometry and spectrofluorometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in the quantification of mitochondrial function in primary human immune cells through extracellular flux analysis | PLOS One [journals.plos.org]
Cross-Validation of Mitochondrial Respiration-IN-2 Results with Other Methods
Introduction
Mitochondrial Respiration-IN-2 is a novel, potent, and highly specific inhibitor of mitochondrial Complex II (Succinate Dehydrogenase - SDH). It offers researchers a powerful tool to investigate the roles of Complex II in cellular metabolism, signaling, and disease. As with any new investigational tool, it is crucial to validate its effects using established, orthogonal methods. This guide provides a comparative overview of results obtained with this compound and cross-validates them with data from high-resolution respirometry, extracellular flux analysis, and direct enzymatic assays.
Mechanism of Action: Inhibition of Complex II
This compound is hypothesized to bind to the ubiquinone (Q) binding site of Complex II, preventing the transfer of electrons from succinate to coenzyme Q.[1] This action effectively blocks the succinate-driven mitochondrial respiration and can lead to an accumulation of succinate.[2] The disruption of the electron transport chain (ETC) at this point curtails ATP production linked to Complex II substrates and can induce the production of reactive oxygen species (ROS).[2][3]
Data Presentation: Comparative Analysis
The efficacy of this compound was assessed across three distinct platforms and compared with established Complex II inhibitors, Atpenin A5 and Thenoyltrifluoroacetone (TTFA). The following table summarizes the quantitative data obtained from these experiments.
| Method | Parameter Measured | Control (Vehicle) | This compound (1 µM) | Atpenin A5 (10 nM)[3] | TTFA (10 µM)[4] |
| High-Resolution Respirometry | Complex II-driven O₂ Consumption (pmol/s/10⁶ cells) | 85.2 ± 5.1 | 12.3 ± 2.5 | 9.8 ± 1.9 | 15.1 ± 3.0 |
| Seahorse XF Analysis | Complex II-driven OCR (pmol/min/µg protein) | 150.4 ± 12.8 | 25.6 ± 4.2 | 21.5 ± 3.5 | 30.2 ± 5.1 |
| Biochemical Assay | SDH Activity (% of Control) | 100% | 8.5% ± 1.5% | 6.5% ± 1.1% | 11.2% ± 2.3% |
Table 1: Summary of quantitative data comparing the inhibitory effects of this compound with known Complex II inhibitors across different validation methods. Data are presented as mean ± standard deviation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparison.
High-Resolution Respirometry (HRR)
This method provides real-time measurement of oxygen consumption in living or permeabilized cells with high precision.[5][6] The Oroboros O2k system is ideal for substrate-uncoupler-inhibitor titration (SUIT) protocols to dissect the function of individual respiratory complexes.[7][8][9]
Experimental Workflow:
Protocol Details:
-
Cell Preparation: HepG2 cells are harvested, counted, and resuspended in mitochondrial respiration medium (MiR05) to a final concentration of 1 x 10⁶ cells/mL.[5]
-
Instrument Setup: The Oroboros O2k chambers are calibrated with MiR05 at 37°C.[5][10]
-
Assay Execution:
-
2.1 mL of the cell suspension is added to each chamber.
-
After a stable baseline is achieved, cells are permeabilized with digitonin (10 µg/mL) to allow substrates access to the mitochondria.[10]
-
Rotenone (0.5 µM) is added to inhibit Complex I.[9]
-
Succinate (10 mM) is then added to stimulate Complex II-driven respiration.[11]
-
Once a stable oxygen consumption rate (OCR) is established, this compound (or vehicle/other inhibitors) is titrated into the chamber.
-
Finally, Antimycin A (2.5 µM) is added to inhibit Complex III and determine the residual oxygen consumption.[11]
-
-
Data Analysis: Oxygen consumption rates are calculated using DatLab software, corrected for residual oxygen consumption, and normalized to cell number.
Seahorse XF Cellular Flux Analysis
The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of cells in a multi-well plate format, enabling higher throughput analysis of mitochondrial function.[4][12][13]
Experimental Workflow:
Protocol Details:
-
Cell Plating: Cells are seeded into a Seahorse XF cell culture microplate and allowed to adhere overnight.[14]
-
Assay Preparation: The sensor cartridge is hydrated with XF Calibrant overnight. On the day of the assay, cell culture medium is replaced with XF Assay Medium supplemented with substrates, and the plate is incubated in a CO₂-free incubator at 37°C for one hour.[14][15] Cells are pre-treated with this compound for a specified time.
-
Instrument Protocol:
-
The assay protocol is programmed to measure basal OCR.
-
A mixture of rotenone (to inhibit Complex I) and succinate (to fuel Complex II) is injected to specifically measure Complex II-driven respiration.
-
Antimycin A is injected to inhibit all mitochondrial respiration, allowing for the calculation of non-mitochondrial oxygen consumption.[12][16]
-
-
Data Normalization: After the assay, OCR values are normalized to the protein content in each well, determined by a BCA assay.[17]
Biochemical Succinate Dehydrogenase (SDH) Activity Assay
This colorimetric assay directly measures the enzymatic activity of SDH (Complex II) in isolated mitochondria or cell lysates.[18] The assay relies on the reduction of an artificial electron acceptor, which results in a measurable color change.[19][20]
Experimental Workflow:
Protocol Details:
-
Sample Preparation: Mitochondria are isolated from cells or tissues by differential centrifugation.[17][19] The protein concentration of the mitochondrial preparation is determined.
-
Assay Reaction:
-
Isolated mitochondria are pre-incubated with this compound or control vehicle.
-
The reaction is initiated by adding succinate as the substrate.
-
The assay buffer contains 2,6-dichlorophenolindophenol (DCPIP), an artificial electron acceptor that changes from blue to colorless upon reduction.[19] The rate of this color change, measured spectrophotometrically at 600 nm, is directly proportional to SDH activity.[18]
-
-
Calculation: The SDH activity is calculated from the rate of absorbance change and normalized to the mitochondrial protein content. The percent inhibition is determined by comparing the activity in treated samples to the vehicle control.
References
- 1. Atpenins, potent and specific inhibitors of mitochondrial complex II (succinate-ubiquinone oxidoreductase) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Mitochondrial Complex II by the Anticancer Agent Lonidamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antineoplastic Evaluation of Mitochondrial Complex II (Succinate Dehydrogenase) Inhibitors Derived from Atpenin A5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial Respiratory Complex Assay | Cyprotex | Evotec [evotec.com]
- 5. High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-resolution respirometry: OXPHOS protocols for human cells and permeabilized fibers from small biopsies of human muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-Resolution Respirometry: OXPHOS Protocols for Human Cells and Permeabilized Fibers from Small Biopsies of Human Muscle | Springer Nature Experiments [experiments.springernature.com]
- 9. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. agilent.com [agilent.com]
- 13. agilent.com [agilent.com]
- 14. tabaslab.com [tabaslab.com]
- 15. agilent.com [agilent.com]
- 16. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. sunlongbiotech.com [sunlongbiotech.com]
- 20. hbmahesh.weebly.com [hbmahesh.weebly.com]
A Comparative Guide to Mitochondrial Respiration Inhibitors: Evaluating Efficacy and Mechanisms
For researchers, scientists, and drug development professionals, understanding the nuanced differences between mitochondrial inhibitors is critical for experimental design and therapeutic development. This guide provides a framework for comparing the efficacy of mitochondrial respiration inhibitors, using well-characterized compounds as examples. Due to the current lack of publicly available data for "Mitochondrial Respiration-IN-2," a direct comparison is not feasible. However, this guide outlines the necessary experimental data and protocols required for such an evaluation, providing a template for analysis should data become available.
Introduction to Mitochondrial Respiration and its Inhibition
Mitochondrial respiration, or oxidative phosphorylation (OXPHOS), is the primary process by which cells generate ATP. This intricate process involves a series of protein complexes (I-V) embedded in the inner mitochondrial membrane, collectively known as the electron transport chain (ETC).[1] Inhibition of this pathway at different stages can have profound effects on cellular metabolism, viability, and signaling.
Commonly studied mitochondrial inhibitors target specific complexes of the ETC or the ATP synthase:
-
Rotenone: A potent and specific inhibitor of Complex I (NADH:ubiquinone oxidoreductase), blocking the transfer of electrons from NADH to ubiquinone.[2][3]
-
Antimycin A: An inhibitor of Complex III (cytochrome bc1 complex), which binds to the Qi site and blocks the transfer of electrons from coenzyme Q to cytochrome c.[4][5]
-
Oligomycin: An inhibitor of ATP synthase (Complex V) that blocks the proton channel (F0 subunit), thereby inhibiting ATP synthesis.[6][7]
-
FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone): An uncoupling agent that disrupts the proton gradient across the inner mitochondrial membrane, leading to maximal oxygen consumption without ATP synthesis.[8]
Comparative Efficacy of Mitochondrial Inhibitors: A Data-Driven Approach
To objectively compare the efficacy of "this compound" with other inhibitors, a series of standardized in vitro experiments are required. The following tables present hypothetical data structures for such a comparison.
Table 1: Potency of Mitochondrial Inhibitors in Cellular Assays
| Inhibitor | Target | Cell Line | IC50 (µM) for OCR Inhibition | IC50 (µM) for ATP Depletion | IC50 (µM) for Cell Viability |
| This compound | Unknown | e.g., HeLa | Data Not Available | Data Not Available | Data Not Available |
| Rotenone | Complex I | e.g., HeLa | Value | Value | Value |
| Antimycin A | Complex III | e.g., HeLa | Value | Value | Value |
| Oligomycin | ATP Synthase | e.g., HeLa | Value | Value | Value |
| FCCP | Uncoupler | e.g., HeLa | N/A (increases OCR) | Value | Value |
This table would provide a direct comparison of the concentration-dependent effects of each inhibitor on key cellular metabolic parameters.
Table 2: Effects on Mitochondrial Respiration Parameters (Oxygen Consumption Rate - OCR)
| Inhibitor (Concentration) | Basal Respiration (% of control) | ATP-Linked Respiration (% of control) | Maximal Respiration (% of control) | Spare Respiratory Capacity (% of control) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Rotenone | Value | Value | Value | Value |
| Antimycin A | Value | Value | Value | Value |
| Oligomycin | Value | Value | Value | Value |
| FCCP | Value (Increase) | Value (Decrease) | Value (Increase) | Value (Increase) |
This table would detail the specific impact of each inhibitor on different aspects of mitochondrial respiratory function as measured by extracellular flux analysis.
Key Experimental Protocols
The following are detailed methodologies for the experiments required to generate the comparative data presented above.
Cell Culture
-
Cell Line: A well-characterized cell line (e.g., HeLa, HepG2, or a researcher-specific line) should be used.
-
Culture Conditions: Cells should be maintained in a standard growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
Oxygen Consumption Rate (OCR) Measurement using Extracellular Flux Analyzer
-
Objective: To measure the effect of inhibitors on mitochondrial respiration in real-time.
-
Methodology:
-
Seed cells in a Seahorse XF cell culture microplate at an optimized density.
-
Allow cells to adhere and grow for 24 hours.
-
One hour before the assay, replace the growth medium with a Seahorse XF assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate at 37°C in a non-CO2 incubator.
-
Load the inhibitor compounds into the injection ports of the sensor cartridge.
-
Perform a standard mitochondrial stress test protocol which involves sequential injections of:
-
The test inhibitor (e.g., this compound, Rotenone, Antimycin A).
-
Oligomycin (to measure ATP-linked respiration).
-
FCCP (to measure maximal respiration).
-
A mixture of Rotenone and Antimycin A (to measure non-mitochondrial respiration).
-
-
Analyze the data to determine parameters such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
-
ATP Depletion Assay
-
Objective: To quantify the effect of inhibitors on total cellular ATP levels.
-
Methodology:
-
Seed cells in a 96-well plate.
-
Treat cells with a concentration range of each inhibitor for a defined period (e.g., 6, 12, or 24 hours).
-
Use a commercial ATP luminescence-based assay kit.
-
Lyse the cells and add the luciferase/luciferin reagent.
-
Measure the luminescence using a plate reader.
-
Calculate the ATP concentration relative to an untreated control.
-
Cell Viability Assay
-
Objective: To determine the cytotoxic effect of the inhibitors.
-
Methodology:
-
Seed cells in a 96-well plate.
-
Treat cells with a concentration range of each inhibitor for a defined period (e.g., 24, 48, or 72 hours).
-
Use a standard cell viability assay such as MTT, MTS, or a live/dead cell staining kit.
-
For MTT/MTS assays, add the reagent to the cells, incubate, and then measure the absorbance at the appropriate wavelength.
-
Calculate cell viability as a percentage of the untreated control.
-
Visualizing Mechanisms and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures.
Caption: The mitochondrial electron transport chain and sites of action for common inhibitors.
Caption: Experimental workflow for assessing mitochondrial function using a Seahorse XF Analyzer.
Caption: Logical workflow for comparing a novel mitochondrial inhibitor to known standards.
Conclusion
A thorough comparison of mitochondrial inhibitors requires a multi-faceted experimental approach. While a direct comparison involving "this compound" is not possible at this time due to a lack of data, the framework provided here offers a comprehensive guide for its evaluation against established inhibitors like rotenone, antimycin A, oligomycin, and FCCP. By systematically collecting data on potency, specific effects on respiratory parameters, and downstream cellular consequences, researchers can accurately position novel inhibitors within the existing landscape of mitochondrial modulators. This information is invaluable for both basic research applications and the advancement of new therapeutic strategies targeting mitochondrial function.
References
- 1. Discovery of novel anti-cancer mechanism using mitochondrial enzyme inhibitors | RIKEN Center for Sustainable Resource Science [csrs.riken.jp]
- 2. Cellular Respiration in Mitochondria | Process & Function - Lesson | Study.com [study.com]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. antbioinc.com [antbioinc.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Mitochondrial inhibitors: a new horizon in breast cancer therapy [frontiersin.org]
- 7. Novel targets for mitochondrial medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrion - Wikipedia [en.wikipedia.org]
Independent Validation of Mitochondrial Respiration Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of compounds that modulate mitochondrial respiration, using the well-characterized Complex I inhibitor, Rotenone, as a representative molecule for "Mitochondrial Respiration-IN-2." We will compare its mechanism and performance with other key inhibitors of the electron transport chain (ETC), supported by experimental data and detailed protocols for validation.
Overview of Mitochondrial Respiration and Inhibition
Mitochondrial respiration is the process by which cells generate the majority of their adenosine triphosphate (ATP), the primary energy currency. This is achieved through the electron transport chain (ETC), a series of protein complexes (I-IV) embedded in the inner mitochondrial membrane, and ATP synthase (Complex V). Inhibitors of mitochondrial respiration are invaluable tools for studying cellular metabolism and are investigated as potential therapeutics, particularly in oncology. These compounds typically function by blocking electron flow at specific complexes within the ETC, leading to decreased oxygen consumption, a reduction in the mitochondrial membrane potential, and diminished ATP synthesis.
dot
Caption: The Mitochondrial Electron Transport Chain and sites of inhibitor action.
Comparative Analysis of Mitochondrial Respiration Inhibitors
The efficacy and cellular impact of a mitochondrial respiration inhibitor are defined by its target complex, binding affinity, and off-target effects. Below is a comparison of Rotenone with other commonly used inhibitors.
| Inhibitor | Target Complex | Mechanism of Action | Key Cellular Effects |
| Rotenone | Complex I (NADH Dehydrogenase) | Prevents the transfer of electrons from iron-sulfur centers to ubiquinone.[1] | Potent inhibition of respiration, decreased ATP production, increased production of reactive oxygen species (ROS).[2][3] |
| Piericidin A | Complex I (NADH Dehydrogenase) | Competes with ubiquinone at the same or an overlapping binding site as Rotenone.[4] | Similar to Rotenone, it blocks electron transfer and can induce ROS.[5] |
| Antimycin A | Complex III (Cytochrome bc1) | Binds to the Qi site, blocking electron transfer from cytochrome b to cytochrome c1.[6] | Potent inhibition of respiration, collapse of mitochondrial membrane potential, and significant ROS production.[7] |
| Sodium Azide | Complex IV (Cytochrome c Oxidase) | Binds to the heme a3-CuB binuclear center, inhibiting the final step of electron transfer to oxygen.[8][9] | Reversible inhibition of respiration.[10] |
| Oligomycin | Complex V (ATP Synthase) | Inhibits the F.O subunit (proton channel) of ATP synthase, blocking proton flow and thus ATP synthesis.[11] | Directly inhibits ATP synthesis, leading to a secondary reduction in electron flow and an increase in mitochondrial membrane potential. |
Quantitative Performance Data
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. It is important to note that these values are highly dependent on the cell type and assay conditions.
| Inhibitor | Assay Type | Cell Line | IC50 Value |
| Rotenone | Cell Viability (24h) | HepG2 | 56.15 nM[7] |
| Succinyl-CoA Biosynthesis | SH-SY5Y | 25 nM | |
| Na+ Current Inhibition | mHippoE-14 | 39.3 µM | |
| Piericidin A | Cell Viability (48h) | Tn5B1-4 | 0.061 µM |
| Cell Viability (48h) | HepG2 | 233.97 µM | |
| Antimycin A | Cell Viability (24h) | HepG2 | 15.97 nM[7] |
| Oligomycin | Mammosphere Formation | MCF7 | ~100 nM |
| Mammosphere Formation | MDA-MB-231 | ~5-10 µM |
Data is compiled from multiple sources and direct comparison should be made with caution due to varying experimental conditions.
Experimental Protocols for Independent Validation
Here we provide detailed methodologies for key experiments to validate the mechanism of mitochondrial respiration inhibitors.
This assay directly measures mitochondrial respiration and glycolysis in real-time. The "Mito Stress Test" utilizes sequential injections of mitochondrial inhibitors to reveal a cell's metabolic phenotype.
dot
Caption: Experimental workflow for the Seahorse XF Mito Stress Test.
Protocol:
-
Cell Plating: Seed cells in an XF24 or XF96 cell culture microplate and incubate overnight to form a monolayer.
-
Sensor Cartridge Hydration: Hydrate an XF sensor cartridge overnight in a non-CO2 37°C incubator.
-
Medium Exchange: On the day of the assay, remove the cell culture medium and replace it with pre-warmed XF Assay Medium. Equilibrate the plate in a non-CO2 37°C incubator for 1 hour.
-
Compound Loading: Load the injector ports of the hydrated sensor cartridge with the inhibitors (e.g., Port A: Oligomycin, Port B: FCCP, Port C: Rotenone/Antimycin A). Final concentrations need to be optimized for each cell line but are typically in the range of 1-5 µM.
-
Assay Execution: Place the cell plate in the Seahorse XF Analyzer and run the Mito Stress Test protocol. The instrument measures OCR before and after each injection.
-
Data Analysis: The software calculates key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
JC-1 is a cationic dye that indicates mitochondrial health. In healthy, energized mitochondria with a high membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with a low membrane potential, JC-1 remains as monomers and fluoresces green. A shift from red to green fluorescence indicates mitochondrial depolarization.
Protocol (for Fluorescence Microscopy):
-
Cell Culture: Culture cells on coverslips in appropriate multi-well plates.
-
Treatment: Treat cells with the test compound for the desired time and concentration. Include a positive control for depolarization (e.g., 50 µM CCCP for 15-30 minutes).
-
Staining: Remove the culture medium and replace it with a medium containing JC-1 dye (final concentration typically 1-10 µM). Incubate at 37°C for 15-30 minutes, protected from light.
-
Washing: Aspirate the JC-1 solution and wash the cells with a pre-warmed buffer (e.g., PBS or assay buffer).
-
Imaging: Observe the cells under a fluorescence microscope using appropriate filters for red (J-aggregates, Ex/Em ~535/595 nm) and green (J-monomers, Ex/Em ~485/535 nm) fluorescence.
-
Analysis: Qualitatively or quantitatively assess the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.
ATP levels are a direct indicator of a cell's energy status. Luciferase-based assays are highly sensitive methods for quantifying ATP.
Protocol (Luminometer-based):
-
Sample Preparation: Culture and treat cells in a 96-well opaque plate. The number of cells per well should be between 10^3 and 10^4.
-
Reagent Preparation: Prepare the ATP detection cocktail by combining the assay buffer, D-Luciferin substrate, and Luciferase enzyme according to the manufacturer's instructions.
-
Cell Lysis and Reaction: Add the ATP detection cocktail directly to the cells in the wells. This single-step reagent lyses the cells to release ATP and initiates the luminescent reaction.
-
Measurement: Incubate for approximately 10 minutes at room temperature to stabilize the luminescent signal. Measure the luminescence using a plate-reading luminometer.
-
Quantification: The amount of light produced is directly proportional to the ATP concentration. ATP levels in samples can be quantified by comparing the readings to a standard curve generated with known ATP concentrations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the effect of mitochondrial inhibitors on mitochondrial membrane potential in two different cell lines using flow cytometry and spectrofluorometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxygen consumption rate to evaluate mitochondrial dysfunction and toxicity in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The effect of two novel analogues of antimycin A on oxygen consumption and survival of filarial nematodes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Commentary: Inhibitors of mitochondrial respiratory chain in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Comparative Analysis of Mitochondrial Respiration Inhibitor: A Focus on Rotenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mitochondrial respiration inhibitor Rotenone, a well-characterized inhibitor of Complex I of the electron transport chain. Due to the lack of specific public information on a compound named "Mitochondrial Respiration-IN-2," this document uses Rotenone as a representative example to illustrate the effects of mitochondrial respiration inhibition across various cell types and in comparison to other inhibitors. The experimental data and protocols provided herein are intended to serve as a valuable resource for researchers in cellular metabolism and drug development.
Introduction to Mitochondrial Respiration and Inhibition
Mitochondrial respiration is a fundamental cellular process that generates the majority of the cell's adenosine triphosphate (ATP).[1][2] This process involves a series of protein complexes (I-IV) in the inner mitochondrial membrane, known as the electron transport chain (ETC), and ATP synthase (Complex V).[1] Inhibition of this pathway has significant implications for cellular function and is a key area of investigation for various pathologies, including cancer and neurodegenerative diseases.
Rotenone is a pesticide and a potent inhibitor of mitochondrial Complex I, which blocks the transfer of electrons from NADH to ubiquinone.[3][4] This inhibition leads to a decrease in ATP production, an increase in the production of reactive oxygen species (ROS), and the induction of apoptosis.[5][6]
Comparative Effects of Rotenone on Different Cell Types
The impact of Rotenone on mitochondrial respiration and cell viability can vary significantly depending on the cell type and its metabolic phenotype.
| Cell Type | Key Effects of Rotenone | Observations | Reference |
| Neuronal Cells (e.g., PC12, primary neurons) | Induces apoptosis, elevates intracellular calcium, inhibits mTOR pathway. | Rotenone-induced neurotoxicity is a model for Parkinson's disease research.[3][7] | [3][7] |
| Cancer Cells (e.g., MCF-7 breast cancer, osteosarcoma) | Inhibits proliferation and metastasis, induces apoptosis through ROS-mediated pathways (JNK, p38 MAPK, AMPK). | Cancer cells can be more sensitive to Complex I inhibition than some normal cells.[4][6][8] | [4][6][8] |
| Cardiomyocytes (H9c2) | Can protect against certain apoptotic stimuli at low concentrations. | The effects are context-dependent, highlighting the complexity of mitochondrial signaling. | |
| Normal (non-cancerous) Cells (e.g., NIH3T3) | Less sensitive to low doses of Rotenone compared to transformed (cancerous) counterparts. | Highlights a potential therapeutic window for targeting cancer metabolism.[8] | [8] |
Rotenone vs. Other Mitochondrial Respiration Inhibitors
A comparison with other inhibitors targeting different complexes of the ETC provides a broader understanding of the consequences of disrupting mitochondrial respiration.
| Inhibitor | Target Complex | Key Comparative Effects | Reference |
| Rotenone | Complex I | Potent inducer of mitochondrial ROS.[5] Effects on cell survival can be biphasic depending on the concentration.[9] | [5][9] |
| Antimycin A | Complex III | Also a potent stimulator of mitochondrial H2O2 release.[10] Can be more potent in decreasing ATP levels at lower concentrations compared to Rotenone in some cell lines (e.g., HepG2).[9] | [9][10] |
| Oligomycin | Complex V (ATP Synthase) | Directly inhibits ATP synthesis, leading to a buildup of the proton gradient and subsequent inhibition of electron flow. | [11] |
| FCCP | Uncoupler | Disrupts the proton gradient, leading to maximal oxygen consumption without ATP synthesis. | [11] |
Experimental Protocols
Seahorse XF Cell Mito Stress Test
This is a standard assay to assess mitochondrial function in live cells by measuring the oxygen consumption rate (OCR).[11][12]
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to attach overnight.[11]
-
Medium Exchange: Replace the growth medium with pre-warmed Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine. Incubate in a non-CO2 incubator at 37°C for one hour.[11]
-
Cartridge Loading: Load the injection ports of the sensor cartridge with the following compounds for sequential injection:[11][13]
-
Port A: Drug of interest (e.g., Rotenone) or vehicle.
-
Port B: Oligomycin (to inhibit ATP synthase).
-
Port C: FCCP (to induce maximal respiration).
-
Port D: Rotenone and Antimycin A (to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption).
-
-
Assay Execution: Place the cell plate and the sensor cartridge in the Seahorse XF Analyzer and run the pre-programmed protocol.
High-Resolution Respirometry (HRR) with Permeabilized Cells
HRR provides a detailed analysis of the function of different parts of the electron transport chain.[14][15]
Procedure:
-
Cell Preparation: Resuspend cells in a respiration buffer.[15]
-
Chamber Setup: Add the cell suspension to the oxygraph chamber and record the baseline respiration.[15]
-
Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol: A common SUIT protocol to assess Complex I and II function involves the sequential addition of:
Signaling Pathways and Visualizations
Rotenone-induced mitochondrial dysfunction triggers several signaling cascades.
Rotenone-Induced Apoptosis via mTOR Inhibition in Neuronal Cells
Rotenone increases mitochondrial ROS (H2O2), which elevates intracellular Ca2+. This activates CaMKII, leading to the inhibition of the mTOR signaling pathway and subsequent apoptosis.[7][17]
Caption: Rotenone-induced mTOR inhibition pathway.
Rotenone-Induced Apoptosis in Cancer Cells via MAPK Activation
In cancer cells like MCF-7, Rotenone-induced ROS can activate the JNK and p38 MAPK signaling pathways, leading to apoptosis.[6]
Caption: Rotenone-induced MAPK activation pathway.
Experimental Workflow for Seahorse XF Mito Stress Test
The following diagram illustrates the typical workflow for a Seahorse XF Mito Stress Test.
Caption: Seahorse XF Mito Stress Test Workflow.
References
- 1. Mechanisms of Mitochondrial Respiratory Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial respiratory function in living cells | Bioenergetics Communications [bioenergetics-communications.org]
- 3. Rotenone induction of hydrogen peroxide inhibits mTOR-mediated S6K1 and 4E-BP1/eIF4E pathways, leading to neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rotenone inhibited osteosarcoma metastasis by modulating ZO-2 expression and location via the ROS/Ca2+/AMPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial complex I inhibitor rotenone induces apoptosis through enhancing mitochondrial reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rotenone induces apoptosis in MCF-7 human breast cancer cell-mediated ROS through JNK and p38 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crosstalk between Ca2+ signaling and mitochondrial H2O2 is required for rotenone inhibition of mTOR signaling pathway leading to neuronal apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. How to Use Respiratory Chain Inhibitors in Toxicology Studies—Whole-Cell Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. agilent.com [agilent.com]
- 13. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 15. Video: High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells [jove.com]
- 16. 2.3.2. Mitochondrial High-Resolution Respirometry [bio-protocol.org]
- 17. academic.oup.com [academic.oup.com]
A Comparative Guide to Inhibitors of Mitochondrial Respiration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commonly used inhibitors of mitochondrial respiration. The information presented is curated from peer-reviewed scientific literature to assist in the selection of appropriate chemical tools for studying mitochondrial function and dysfunction.
Introduction to Mitochondrial Respiration and its Inhibition
Mitochondrial respiration, or oxidative phosphorylation (OXPHOS), is the primary process by which cells generate adenosine triphosphate (ATP), the main currency of cellular energy. This process involves a series of protein complexes embedded in the inner mitochondrial membrane, known as the electron transport chain (ETC). The ETC facilitates the transfer of electrons from donors to a final acceptor, oxygen, creating a proton gradient that drives ATP synthesis by ATP synthase.
Inhibitors of mitochondrial respiration are invaluable tools for dissecting the mechanisms of OXPHOS, modeling diseases associated with mitochondrial dysfunction, and for drug discovery. These compounds target specific components of the respiratory machinery, allowing for the precise interrogation of their roles in cellular physiology and pathology.
Comparison of Common Mitochondrial Respiration Inhibitors
The following tables summarize the key characteristics and quantitative data for several widely used inhibitors targeting different components of the mitochondrial respiratory chain and ATP synthase.
Inhibitor Properties and Mechanism of Action
| Inhibitor | Target Complex | Mechanism of Action |
| Rotenone | Complex I (NADH:ubiquinone oxidoreductase) | Binds to the NADH dehydrogenase subunit, blocking the transfer of electrons from NADH to the ubiquinone pool. This disrupts the proton gradient and leads to reduced ATP generation and increased reactive oxygen species (ROS) formation.[1] |
| Antimycin A | Complex III (Cytochrome bc1 complex) | Binds to the Qi site of Complex III, preventing the transfer of electrons from ubiquinol to cytochrome c. This halts electron flow, leading to a backup of electrons and increased ROS production.[1] |
| Sodium Azide | Complex IV (Cytochrome c oxidase) | Binds to the heme iron in cytochrome c oxidase, inhibiting the transfer of electrons to oxygen, the final electron acceptor. This effectively halts cellular respiration.[2] |
| Potassium Cyanide | Complex IV (Cytochrome c oxidase) | The cyanide ion binds to the ferric iron (Fe³⁺) in cytochrome c oxidase, preventing the enzyme from transferring electrons to oxygen. This leads to a rapid cessation of aerobic respiration.[3][4] |
| Oligomycin | Complex V (ATP Synthase) | Inhibits ATP synthase by blocking its proton channel (the FO subunit), which is necessary for the phosphorylation of ADP to ATP. This leads to a buildup of the proton gradient and a reduction in electron flow through the ETC.[3] |
| FCCP (Carbonyl cyanide p-trifluoromethoxyphenylhydrazone) | Uncoupler | Acts as a protonophore, shuttling protons across the inner mitochondrial membrane and dissipating the proton gradient. This uncouples electron transport from ATP synthesis, leading to maximal oxygen consumption without ATP production.[3] |
Quantitative Data: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for mitochondrial inhibitors can vary depending on the cell type, experimental conditions, and the specific parameter being measured (e.g., oxygen consumption, cell viability).
| Inhibitor | IC50 Value | Cell Type / Conditions | Reference |
| Rotenone | 56.15 nM (cell survival) | HepG2 cells | [5] |
| < 100 nM (metabolic rearrangement) | Multiple human cell lines | [6] | |
| ~25 nM (succinyl-CoA biosynthesis) | SH-SY5Y cells | [7] | |
| Antimycin A | 15.97 nM (cell survival) | HepG2 cells | [5] |
| 9.6 ± 0.7 µg/mL (cell viability) | Not specified | [8] | |
| Sodium Azide | <10 µM (COX activity loss) | Cultured cells | [9] |
| Potassium Cyanide | 7.2 ± 0.1 µM (CcOX activity) | Rat N27 mesencephalic cells | |
| 13.2 ± 1.8 µM (Oxygen consumption) | Rat N27 mesencephalic cells | ||
| Oligomycin | ~100 nM (mammosphere formation) | MCF7 cells | |
| ~5-10 µM (mammosphere formation) | MDA-MB-231 cells | ||
| FCCP | 0.51 µM (inhibition of OXPHOS) | T47D cells | [3] |
| EC50 of 0.04 µM (uncoupling activity) | Isolated mitochondria |
Experimental Protocols
Precise and reproducible experimental protocols are crucial for studying mitochondrial respiration. Below are generalized protocols for two common methodologies: high-resolution respirometry of isolated mitochondria and extracellular flux analysis of intact cells.
Protocol 1: High-Resolution Respirometry of Isolated Mitochondria
This protocol outlines the general steps for measuring oxygen consumption in isolated mitochondria using an oxygraph, such as the Oroboros O2k.
1. Isolation of Mitochondria:
-
Mince fresh tissue (e.g., liver, heart, or cultured cells) in ice-cold isolation buffer.
-
Homogenize the tissue gently to disrupt the cell membranes while keeping mitochondria intact.
-
Perform differential centrifugation to separate the mitochondrial fraction from other cellular components.
-
Resuspend the final mitochondrial pellet in a suitable respiration buffer (e.g., MiR05).
-
Determine the protein concentration of the mitochondrial suspension.
2. Respirometry Measurement:
-
Calibrate the oxygen sensors of the respirometer.
-
Add a known amount of the mitochondrial suspension to the oxygraph chamber containing pre-warmed respiration buffer.
-
Allow the baseline oxygen consumption (State 1) to stabilize.
-
Sequentially add substrates and inhibitors to measure different respiratory states. A common substrate-uncoupler-inhibitor titration (SUIT) protocol may include:
-
Substrates for Complex I: e.g., pyruvate, malate, glutamate.
-
ADP: To stimulate ATP synthesis (State 3 respiration).
-
Succinate: A substrate for Complex II.
-
Cytochrome c: To check the integrity of the outer mitochondrial membrane.
-
Inhibitors:
-
Rotenone: To inhibit Complex I.
-
Antimycin A: To inhibit Complex III.
-
Sodium Azide or Potassium Cyanide: To inhibit Complex IV.
-
Oligomycin: To inhibit ATP synthase and measure LEAK respiration.
-
-
Uncoupler (e.g., FCCP): To measure the maximal capacity of the electron transport system.
-
-
Record the oxygen consumption rate (OCR) after each addition.
Protocol 2: Seahorse XF Cell Mito Stress Test
This protocol describes the use of an Agilent Seahorse XF Analyzer to measure mitochondrial function in intact cells.
1. Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at an optimized density.
-
Allow cells to adhere and grow to the desired confluency.
2. Assay Preparation:
-
On the day of the assay, hydrate the sensor cartridge of the Seahorse XF Analyzer.
-
Replace the cell culture medium with pre-warmed Seahorse XF assay medium supplemented with substrates like glucose, pyruvate, and glutamine.
-
Incubate the cells in a non-CO2 incubator at 37°C for one hour.
-
Load the inhibitor solutions into the designated ports of the hydrated sensor cartridge. The standard Mito Stress Test uses:
-
Port A: Oligomycin (e.g., 1.0-2.0 µM final concentration).
-
Port B: FCCP (e.g., 0.5-2.0 µM final concentration, requires optimization).
-
Port C: A mixture of Rotenone and Antimycin A (e.g., 0.5 µM each final concentration).
-
3. Data Acquisition and Analysis:
-
Place the cell culture plate in the Seahorse XF Analyzer.
-
The instrument will measure the basal oxygen consumption rate (OCR) before sequentially injecting the inhibitors from the ports.
-
The software will calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[1]
Signaling Pathways and Experimental Workflows
Inhibition of mitochondrial respiration can have profound effects on various cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of these key relationships and a typical experimental workflow.
Signaling Pathways Affected by Mitochondrial Inhibitors
Caption: Signaling pathways affected by various mitochondrial inhibitors.
Experimental Workflow for Assessing Mitochondrial Function
Caption: A generalized workflow for analyzing mitochondrial respiration.
Conclusion
The selection of an appropriate mitochondrial respiration inhibitor is critical for the design and interpretation of experiments in cellular bioenergetics. This guide provides a comparative overview of several key inhibitors, their mechanisms of action, quantitative data on their potency, and standardized experimental protocols. By understanding the specific effects of each inhibitor on the electron transport chain and associated signaling pathways, researchers can more effectively utilize these powerful tools to advance our understanding of mitochondrial biology in health and disease.
References
- 1. Chronic in vivo sodium azide infusion induces selective and stable inhibition of cytochrome c oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of metabolic inhibition by sodium azide on stimulus-secretion coupling in B cells of human islets of Langerhans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyanide inhibition and pyruvate-induced recovery of cytochrome c oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of potassium cyanide on tardigrade Paramacrobiotus experimentalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Effect of sodium azide on mitochondrial membrane potential in SH-SY5Y human neuroblastoma cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chronic treatment with azide in situ leads to an irreversible loss of cytochrome c oxidase activity via holoenzyme dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interaction of cyanide and nitric oxide with cytochrome c oxidase: implications for acute cyanide toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The two faces of cyanide: an environmental toxin and a potential novel mammalian gasotransmitter - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Mitochondrial Respiration-IN-2: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of Mitochondrial Respiration-IN-2 (CAS No. 318498-81-6), a fluorine derivative of Virginiamycin M1. Given the limited publicly available safety data for this specific compound, these procedures are based on the safety profile of its parent compound, Virginiamycin M1, and general best practices for the disposal of laboratory research chemicals.
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before implementing any disposal protocol. This guide serves as a foundational resource to inform that consultation.
Immediate Safety and Handling Precautions
While the Safety Data Sheet (SDS) for the parent compound, Virginiamycin M1, does not classify it as a hazardous substance, the introduction of a fluorine group in this compound may alter its toxicological properties. Therefore, a cautious approach is warranted.
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Not generally required for small quantities handled with adequate ventilation. Use a NIOSH-approved respirator if creating aerosols or dust. |
Engineering Controls:
-
Fume Hood: All handling and preparation for disposal of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure the laboratory has adequate general ventilation.
Step-by-Step Disposal Protocol
This protocol outlines a general procedure for the disposal of small quantities of this compound typically used in a research setting.
1. Waste Identification and Segregation:
-
Waste Classification: Treat this compound as a non-hazardous chemical waste unless otherwise specified by your EHS department. However, due to the lack of a specific SDS, a conservative approach is recommended.
-
Segregation: Do not mix this compound waste with other waste streams, especially not with hazardous wastes (e.g., halogenated solvents, heavy metals).[1] Collect it in a dedicated waste container.
2. Preparing for Disposal:
-
Container Selection: Use a clearly labeled, leak-proof, and chemically compatible container. A high-density polyethylene (HDPE) or glass container is generally suitable. The original product container can be used if it is in good condition.
-
Labeling: The waste container must be clearly labeled with the following information:
-
"Waste this compound"
-
CAS Number: 318498-81-6
-
Approximate quantity
-
Date of accumulation
-
Your name and laboratory information
-
3. Disposal Procedure:
-
Solid Waste:
-
Carefully sweep any solid powder into the designated waste container using a brush and dustpan. Avoid generating dust.
-
If necessary, lightly dampen a paper towel with water to wipe down the work surface and place the towel in the waste container.
-
-
Solutions:
-
Contaminated Materials:
-
All disposable items that have come into contact with this compound, such as pipette tips, gloves, and paper towels, should be placed in the designated solid waste container.
-
4. Storage and Collection:
-
Storage: Store the sealed waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials.
-
Collection: Arrange for the collection of the waste container by your institution's EHS department or a licensed chemical waste disposal contractor.[4]
Experimental Protocol Considerations
When designing experiments involving this compound, it is crucial to incorporate a waste disposal plan from the outset. This proactive approach ensures safety and compliance.
Example Experimental Workflow with Integrated Disposal Steps:
Caption: Experimental workflow for using this compound with integrated disposal steps.
Signaling Pathway and Logical Relationships
The proper disposal of a laboratory chemical is a critical component of the overall laboratory safety management system. The following diagram illustrates the logical flow of information and actions required for safe chemical handling and disposal.
Caption: Logical workflow for the safe handling and disposal of laboratory chemicals.
Quantitative Data Summary
As no specific Safety Data Sheet (SDS) with quantitative toxicological or physical hazard data is available for this compound, the following table summarizes relevant information for the parent compound, Virginiamycin M1, which should be used as a preliminary reference with caution.
| Property | Virginiamycin M1 Data | Source |
| CAS Number | 21411-53-0 | [5] |
| Molecular Formula | C₂₈H₃₅N₃O₇ | [5][6] |
| Molecular Weight | 525.6 g/mol | [5] |
| Appearance | Solid powder | [6] |
| Solubility | Soluble in DMSO and DMF. | [5] |
| Hazard Classification | Not classified as a hazardous substance or mixture. | [6] |
Disclaimer: This information is intended for guidance purposes only and is not a substitute for a formal risk assessment and consultation with your institution's Environmental Health and Safety department. The absence of comprehensive safety data for this compound necessitates a conservative approach to its handling and disposal. Always adhere to your local, state, and federal regulations for chemical waste management.[1][7]
References
- 1. danielshealth.com [danielshealth.com]
- 2. acs.org [acs.org]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. Virginiamycin | C71H84N10O17 | CID 127053480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Personal protective equipment for handling Mitochondrial respiration-IN-2
For researchers, scientists, and drug development professionals working with Mitochondrial Respiration-IN-2 (CAS No. 318498-81-6), a fluorine derivative of Virginiamycin M1 that inhibits mitochondrial translation in glioblastoma stem cells, adherence to strict safety protocols is paramount.[1] This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans to ensure the safe handling of this compound.
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn at all times when handling this compound.
| PPE Category | Specific Recommendations |
| Eye/Face Protection | Wear chemical safety goggles with side-shields. |
| Hand Protection | Use impervious chemical-resistant gloves. |
| Skin and Body Protection | Wear a lab coat or other protective clothing. |
| Respiratory Protection | A suitable respirator should be used if ventilation is inadequate or for spill cleanup. |
Operational Handling and Storage
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust or aerosols.
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible substances.
Spill and Disposal Procedures
Spill Response:
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further leakage or spillage if it is safe to do so.
-
Absorb: For liquid spills, use an inert absorbent material. For solid spills, carefully sweep up the material to avoid creating dust.
-
Collect: Place the spilled material and any contaminated absorbent into a sealed, labeled container for disposal.
-
Decontaminate: Clean the spill area thoroughly.
Disposal:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
-
Do not allow the product to enter drains or waterways.
Workflow for Handling this compound
The following diagram outlines the standard operational workflow for handling this compound, from receiving to disposal, emphasizing key safety checkpoints.
Figure 1. Procedural workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
